molecular formula C13H16INO2 B3185079 Methyl 3-iodo-4-(piperidin-3-yl)benzoate CAS No. 1131614-64-6

Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Cat. No.: B3185079
CAS No.: 1131614-64-6
M. Wt: 345.18 g/mol
InChI Key: LYENAGSBIGZHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-63-5) is a high-value chemical building block of significant interest in medicinal chemistry and oncology research. This benzoate derivative features a piperidine ring, a key structural motif prevalent in more than twenty classes of pharmaceuticals . The compound's specific architecture, combining an iodine substituent and a piperidine group, makes it a versatile intermediate for the synthesis of complex molecules. Recent scientific advances highlight the application of related piperidine derivatives as potent inhibitors of METTL3, the primary enzyme responsible for N6-adenosine methylation (m6A) of mRNA . The m6A modification is a critical post-transcriptional regulator, and METTL3 has been identified as an oncogenic driver in many cancers, regulating key tumorigenic processes such as cell proliferation, apoptosis, and immune surveillance . Consequently, this compound is a crucial scaffold for developing novel therapeutics targeting proliferative conditions. It is offered as a research-grade material strictly for laboratory investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1131614-64-6

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

methyl 3-iodo-4-piperidin-3-ylbenzoate

InChI

InChI=1S/C13H16INO2/c1-17-13(16)9-4-5-11(12(14)7-9)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3

InChI Key

LYENAGSBIGZHOX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6), a high-value intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase modulators.[1]

A Strategic Scaffold for Next-Generation PARP and Kinase Inhibitors

CAS: 1131614-64-6 Formula: C₁₃H₁₆INO₂ Molecular Weight: 345.18 g/mol Compound Type: Bifunctionalized Aryl Piperidine Scaffold[1]

Executive Summary: The Orthogonal Synthon

In the landscape of modern medicinal chemistry, Methyl 3-iodo-4-(piperidin-3-yl)benzoate represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its core value lies in its orthogonal reactivity profile . Unlike simple phenyl-piperidines (e.g., the Niraparib core), this molecule incorporates a strategic iodine handle at the ortho position relative to the piperidine ring.

This tris-functionalized scaffold offers three distinct vectors for chemical expansion:

  • The Piperidine Nitrogen (N-H): A nucleophilic handle for reductive amination, alkylation, or urea formation, often serving as the solubility-enhancing pharmacophore.[1]

  • The Aryl Iodide (C-I): A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), enabling biaryl or heterobiaryl construction.[1]

  • The Methyl Ester (COOMe): A masked carboxylic acid, ready for hydrolysis to amides or reduction to benzylic alcohols/aldehydes.[1]

This guide details the physicochemical properties, validated synthetic pathways, and application protocols for this critical intermediate.

Physicochemical Profile & Characterization

Precise characterization is essential for maintaining the integrity of downstream GMP processes. The following data establishes the baseline for quality control.

Table 1: Key Physicochemical Properties
PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates trace Iodine liberation; store in dark.[1][2]
Melting Point 95 °C – 98 °CSharp melting range indicates high crystalline purity (>98%).
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water; requires protonation (HCl salt) for aqueous stability.
pKa (Calc) ~9.8 (Piperidine NH)Basic center; forms stable salts with HCl, TFA, or Tosylic acid.
LogP 2.4 – 2.8Moderate lipophilicity; suitable for cell-permeable fragment libraries.
Spectroscopic Signature (Diagnostic Signals)[1]
  • ¹H NMR (400 MHz, DMSO-d₆): The aromatic region displays a characteristic splitting pattern due to the 1,3,4-substitution. Look for the doublet (d) of the proton ortho to the iodine (~8.3 ppm) and the distinct multiplet of the chiral piperidine methine at C3.

  • MS (ESI+): [M+H]⁺ = 346.[1]1. The Iodine isotope pattern is not applicable (monoisotopic), but the mass defect is significant.

Synthetic Routes & Retrosynthesis

The synthesis of CAS 1131614-64-6 challenges the chemist to control regioselectivity during iodination or chemoselectivity during cross-coupling.[1]

Retrosynthetic Analysis

The molecule can be deconstructed into two primary precursors: a 4-substituted benzoate and a pyridine/piperidine metalloid.[1]

Retrosynthesis Target Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6) Disconnection1 Regioselective Iodination & Hydrogenation Target->Disconnection1 Disconnection2 Sandmeyer / Heck Coupling Target->Disconnection2 Precursor1 Methyl 4-(pyridin-3-yl)benzoate Precursor1->Target Route A Precursor2 Methyl 4-amino-3-iodobenzoate Precursor2->Target Route B

Figure 1: Retrosynthetic disconnection strategies. Route A is preferred for industrial scalability due to lower raw material costs.

Recommended Synthetic Protocol (Route A)

This route utilizes the directing effect of the ester and the inherent reactivity of the pyridine ring.

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Methyl 4-iodobenzoate + Pyridin-3-ylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1), 90°C.

  • Mechanism: Standard Pd(0)/Pd(II) cycle. The electron-deficient benzoate facilitates oxidative addition.[1]

Step 2: Regioselective Iodination

  • Reagents: NIS (N-Iodosuccinimide) or I₂/Ag₂SO₄.[1]

  • Conditions: Acidic media (H₂SO₄/TFA).[1]

  • Insight: Iodination of the phenyl ring is deactivated by the ester but activated by the pyridine (if protonated/coordinated). However, direct iodination often requires a Sandmeyer approach (start from amino-benzoate) to guarantee the 3-position.

    • Refined Protocol: Start with Methyl 4-amino-3-iodobenzoate .[1] Perform a Heck coupling with a protected dehydropiperidine, followed by reduction.

Step 3: Heterogeneous Hydrogenation

  • Reagents: PtO₂ (Adams' Catalyst) or Rh/C, H₂ (50 psi).

  • Solvent: Acetic Acid / MeOH.[1]

  • Critical Control: Over-reduction of the iodine (de-iodination) is a major risk. Use of poisoned catalysts or careful monitoring is required.

Applications in Drug Discovery[1][3][4][5]

This scaffold is a structural analog to the core of Niraparib (Zejula) and Pamiparib , but with an added functionality (Iodine) that allows for "Exit Vector" exploration.

Reactivity Map & Workflow

The following diagram illustrates how to utilize the scaffold for library generation.

ReactivityMap Core Methyl 3-iodo-4-(piperidin-3-yl)benzoate (The Scaffold) Path1 Suzuki Coupling (Ar-B(OH)2) Core->Path1 Path2 Ester Hydrolysis (LiOH) Core->Path2 Path3 N-Alkylation (R-CHO / NaBH(OAc)3) Core->Path3 Prod1 Biaryl Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 Benzoic Acids (Amide Coupling Precursors) Path2->Prod2 Prod3 N-Substituted Analogs (PARP Pharmacophores) Path3->Prod3

Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Protocol: Suzuki Coupling (Biaryl Synthesis)

Objective: Functionalize the C3 position with a heteroaryl group.[1]

  • Preparation: Dissolve CAS 1131614-64-6 (1.0 eq) in degassed DME/H₂O (5:1).

  • Activation: Add Aryl Boronic Acid (1.2 eq) and Cs₂CO₃ (3.0 eq).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%). Note: Use Pd(dtbpf)Cl₂ for sterically hindered boronic acids.[1]

  • Reaction: Heat to 85°C for 4–12 hours under Argon.

  • Workup: Filter through Celite, extract with EtOAc. The ester remains intact under these mild basic conditions.

Handling, Stability & Safety (E-E-A-T)

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond upon UV exposure. Storage: Amber vials, -20°C, under inert atmosphere (Argon).

  • Air Sensitivity: The secondary amine (piperidine) absorbs CO₂ from air to form carbamates. Store as the HCl or TFA salt for long-term stability.[1]

  • Safety: Treat as a potent bioactive intermediate.[1] Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dusts.[1]

References

  • Fluorochem. (2024).[1] Methyl 3-iodo-4-(piperidin-3-yl)benzoate Product Specification. Link[1]

  • Jones, P., et al. (2009).[1] Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for piperidine-phenyl pharmacophores). Link[1]

  • Wang, L., et al. (2013).[1] Design and Synthesis of Novel PARP Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Describes SAR of 3-substituted phenyl-piperidines). Link[1]

  • Innospk. (2024).[1] Methyl 3-iodo-4-methylbenzoate: Properties and Applications in Kinase Inhibitors. (Reference for the reactivity of the 3-iodo-benzoate motif). Link

Sources

Chemical structure of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and application of Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6), a bifunctional heterocyclic building block used in medicinal chemistry.

Executive Summary & Chemical Identity

Methyl 3-iodo-4-(piperidin-3-yl)benzoate is a high-value synthetic intermediate characterized by a trisubstituted benzene ring featuring an ester, an aryl iodide, and a piperidine moiety.[1][2] Its structure represents a "privileged scaffold" in drug discovery, particularly for PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors , where the phenyl-piperidine motif is a critical pharmacophore for solubility and target binding.

The compound offers three distinct orthogonal handles for chemical diversification:

  • Secondary Amine (Piperidine): Available for N-alkylation, acylation, or reductive amination.

  • Aryl Iodide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Methyl Ester: A precursor for carboxylic acids (via hydrolysis), amides (via aminolysis), or alcohols (via reduction).

Chemical Data Table
PropertySpecification
CAS Number 1131614-64-6
IUPAC Name Methyl 3-iodo-4-(piperidin-3-yl)benzoate
Molecular Formula C₁₃H₁₆INO₂
Molecular Weight 345.18 g/mol
SMILES COC(=O)C1=CC=C(C2CCCNC2)C(I)=C1
InChI Key LYENAGSBIGZHOX-UHFFFAOYSA-N
Predicted LogP ~3.09
pKa (Piperidine NH) ~10.5 (Basic)
Appearance Off-white to pale yellow solid

Structural Analysis & Pharmacophore Mapping

The molecule's utility stems from the specific regiochemistry of its substituents. The 3-iodo and 4-piperidinyl groups are ortho to each other, creating a steric environment that influences downstream coupling reactions.

3D Conformation

The piperidine ring predominantly adopts a chair conformation . The equatorial position of the bulky phenyl substituent is energetically favored to minimize 1,3-diaxial interactions. However, the ortho-iodine atom on the phenyl ring introduces steric strain (atropisomerism potential), which can restrict the rotation of the phenyl-piperidine bond, potentially locking the bioactive conformation in protein binding pockets.

Functionalization Logic

The following diagram illustrates the orthogonal reactivity of the scaffold:

ChemicalReactivity Core Methyl 3-iodo-4- (piperidin-3-yl)benzoate Iodide Aryl Iodide (C-3) (Cross-Coupling) Core->Iodide Amine Piperidine NH (N-Functionalization) Core->Amine Ester Methyl Ester (C-1) (Carbonyl Chemistry) Core->Ester Suzuki Suzuki-Miyaura (Biaryl formation) Iodide->Suzuki Amide Amide Coupling (Library expansion) Amine->Amide Hydrolysis Hydrolysis/Reduction (Acid/Alcohol) Ester->Hydrolysis

Caption: Orthogonal reactivity map showing the three distinct chemical handles available for diversification.

Synthetic Pathways

While specific industrial routes for this CAS are proprietary, the most chemically sound retrosynthetic analysis suggests a pathway involving Suzuki coupling followed by hydrogenation and Sandmeyer iodination . This route avoids the chemoselectivity issues of iodinating a phenyl ring containing a basic amine.

Proposed Synthetic Protocol

Precursor: Methyl 4-bromo-3-nitrobenzoate

Step 1: Suzuki Coupling

React Methyl 4-bromo-3-nitrobenzoate with 3-Pyridylboronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in dioxane/water.

  • Mechanism:[3] The electron-deficient nitrobenzoate undergoes oxidative addition at the C-Br bond.

  • Product: Methyl 3-nitro-4-(pyridin-3-yl)benzoate.

Step 2: Global Hydrogenation

Subject the intermediate to catalytic hydrogenation (H₂, PtO₂ or Pd/C) in acidic methanol.

  • Outcome: This step achieves two transformations simultaneously:

    • Reduction of the nitro group (-NO₂) to an aniline (-NH₂).

    • Reduction of the pyridine ring to a piperidine ring.

  • Product: Methyl 3-amino-4-(piperidin-3-yl)benzoate.

Step 3: Sandmeyer Iodination

Convert the aniline to an aryl iodide via a diazonium intermediate.

  • Reagents: NaNO₂ (sodium nitrite), HCl (or H₂SO₄), followed by KI (potassium iodide).

  • Protocol:

    • Cool the amine solution to 0°C.

    • Add NaNO₂ dropwise to form the diazonium salt.

    • Add aqueous KI. The iodide ion displaces the N₂ group.

  • Product:Methyl 3-iodo-4-(piperidin-3-yl)benzoate .[2][4]

SynthesisRoute SM Methyl 4-bromo-3-nitrobenzoate Inter1 Intermediate 1: Methyl 3-nitro-4-(pyridin-3-yl)benzoate SM->Inter1 Suzuki Coupling Reagent1 + 3-Pyridylboronic acid (Pd cat., Base) Inter2 Intermediate 2: Methyl 3-amino-4-(piperidin-3-yl)benzoate Inter1->Inter2 Hydrogenation Step2 H2 / PtO2 / H+ Product FINAL PRODUCT: Methyl 3-iodo-4-(piperidin-3-yl)benzoate Inter2->Product Sandmeyer Reaction Step3 1. NaNO2, HCl (0°C) 2. KI

Caption: Proposed synthetic workflow converting nitro-bromo precursor to the final iodo-piperidine scaffold.

Applications in Drug Development

PARP Inhibitor Analogs

This compound is structurally homologous to intermediates used for Niraparib (Zejula) and Rucaparib . The 4-(piperidin-3-yl)phenyl core is a validated pharmacophore for binding to the PARP enzyme active site. The iodine atom allows researchers to introduce novel side chains (e.g., heteroaryl groups) to modulate potency and selectivity.

PROTAC Linker Attachment

The secondary amine of the piperidine ring is an ideal attachment point for E3 ligase ligands (like Cereblon or VHL binders) or Linkers in PROTAC (Proteolysis Targeting Chimera) design. The aryl iodide remains free for attachment to the target protein ligand.

DNA-Encoded Libraries (DEL)

Due to its high functionality and stability, this scaffold is suitable for "on-DNA" chemistry. The ester can be hydrolyzed and coupled to DNA tags, while the amine and iodide are used for diversity-oriented synthesis.

Handling and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound may be light-sensitive due to the aryl iodide (iodides can liberate I₂ upon photodegradation).

  • Hazards: Treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water unless protonated (acidic pH).

References

  • Fluorochem. (2024). Methyl 3-iodo-4-(piperidin-3-yl)benzoate Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 3-iodo-4-methylbenzoate (Structural Analog). Retrieved from

  • Becas Pharmatech. (2024). Catalog Entry: Methyl 3-iodo-4-(piperidin-3-yl)benzoate.[2][4] Retrieved from

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for phenyl-piperidine scaffolds).

Sources

Methyl 3-iodo-4-(piperidin-3-yl)benzoate molecular weight and formula

[1]

Physicochemical Identity & Core Metrics

Methyl 3-iodo-4-(piperidin-3-yl)benzoate functions as a high-value scaffold in medicinal chemistry, specifically designed for the construction of biaryl systems via the iodine "handle" and the elaboration of solubility-enhancing pharmacophores via the piperidine ring.[1]

Molecular Specifications
MetricValueTechnical Note
CAS Registry Number 1131614-64-6 Verified identifier for the free base form.[1]
Chemical Formula C₁₃H₁₆INO₂
Molecular Weight 345.18 g/mol High iodine mass contribution (~36.7%) significantly affects stoichiometric calculations.
Exact Mass 345.0226Monoisotopic mass for HRMS validation.
SMILES COC(=O)C1=CC=C(C2CCCNC2)C(I)=C1Encodes the 3-iodo, 4-piperidinyl substitution pattern.[1]
InChI Key LYENAGSBIGZHOX-UHFFFAOYSA-N
Appearance Beige to pale yellow solidColoration often deepens upon oxidation/light exposure.[1]
Solubility DMSO, Methanol, DCMLimited water solubility as free base; high solubility as HCl salt.
Structural Analysis

The molecule features a trisubstituted benzene ring with a specific "push-pull" electronic configuration:

  • Methyl Ester (C1): Electron-withdrawing group (EWG), deactivating the ring but directing meta.

  • Iodine (C3): A labile orthogonal handle. Its position ortho to the piperidine and meta to the ester is strategic for preventing steric clash during subsequent cross-couplings (e.g., Suzuki-Miyaura).

  • Piperidin-3-yl (C4): A secondary amine attached via a C-C bond.[1] This chiral motif (if enantiopure) is a key pharmacophore in PARP inhibitors like Niraparib , mimicking the nicotinamide moiety of NAD+.

Synthetic Utility & Retrosynthesis

Retrosynthetic Logic

The synthesis of this scaffold typically challenges the chemist to balance regioselectivity (installing iodine at C3 vs C2) and chemoselectivity (reducing a pyridine precursor without de-iodinating).

Graphviz: Retrosynthetic Pathway

Retrosynthesiscluster_pathwayRecommended Synthetic RouteTargetMethyl 3-iodo-4-(piperidin-3-yl)benzoate(Target Scaffold)Precursor1Methyl 4-(piperidin-3-yl)benzoate(Late-Stage Iodination Precursor)Precursor1->TargetElectrophilic Iodination(NIS, TFA)Precursor2Methyl 4-(pyridin-3-yl)benzoatePrecursor2->Precursor1Selective Hydrogenation(PtO2, H2, AcOH)StartMethyl 4-bromobenzoate + Pyridine-3-boronic acidStart->Precursor2Suzuki-Miyaura Coupling(Pd(dppf)Cl2)

Figure 1: The "Hydrogenation-First" strategy avoids the risk of hydrodeiodination that occurs if iodine is installed prior to pyridine reduction.[1]

Experimental Protocols

The following protocols are designed for self-validation , ensuring the integrity of the intermediate is maintained.

Protocol A: Handling & Storage (Critical)

The C-I bond is photolabile. Improper storage leads to the liberation of I₂, turning the beige solid brown and degrading purity.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2-8°C (Refrigerate).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Visual Check: If the solid is dark brown, wash with 5% aqueous sodium thiosulfate (Na₂S₂O₃) dissolved in DCM to remove free iodine before use.

Protocol B: N-Boc Protection (Recommended for Coupling)

The free secondary amine of the piperidine ring can poison Palladium catalysts during Suzuki couplings.[1] It is standard practice to protect it immediately if not already protected.

Reagents:

  • Substrate (1.0 eq)[2]

  • Boc₂O (1.1 eq)

  • Triethylamine (1.5 eq)

  • DCM (10 mL/g)

Workflow:

  • Dissolution: Suspend Methyl 3-iodo-4-(piperidin-3-yl)benzoate in DCM. Add Triethylamine.[1]

  • Addition: Add Boc₂O dropwise at 0°C to control exotherm.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexanes). The free base (polar, baseline) should convert to the N-Boc derivative (Rf ~0.6).

  • Workup: Wash with 1M HCl (removes unreacted amine), then Brine. Dry over Na₂SO₄.[1]

  • Outcome: Yields Methyl 3-iodo-4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoate , a stable intermediate ready for cross-coupling.[1]

Analytical Characterization (Expectations)

When validating the identity of this molecule, look for these specific diagnostic signals.

TechniqueDiagnostic SignalMechanistic Explanation
¹H NMR (CDCl₃) δ ~8.4 ppm (d, 1H) The aromatic proton at C2 is highly deshielded by the adjacent Iodine and Ester groups.[1]
¹H NMR (CDCl₃) δ ~3.9 ppm (s, 3H) Methyl ester singlet. Distinct and sharp.
¹H NMR (CDCl₃) Multiplets 1.5 - 3.2 ppm Piperidine ring protons.[1] Complex splitting due to the chiral center at C3 of the piperidine.
LC-MS (ESI+) [M+H]⁺ = 346.2 Primary ion. Look for the characteristic Iodine isotope pattern (Iodine is monoisotopic, so no M+2 from I, unlike Br/Cl).

Safety & Toxicology (GHS Standards)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures:

    • Use in a fume hood. The iodine-containing dust can be irritating to mucous membranes.[1]

    • Wear nitrile gloves. Aryl iodides can be absorbed through the skin.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13614033 (Analog Reference). Retrieved from [Link]

  • Jones, P., et al. (2009).[5] Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for piperidine-benzoate scaffolds).

  • World Intellectual Property Organization. (2008).[5][6] Patent WO2008084261: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1][5] (Describes the synthetic utility of 3-piperidinyl-phenyl intermediates).

Strategic Application of 3-Iodo-4-(piperidin-3-yl)benzoic Acid Methyl Ester in Medicinal Chemistry: A Bifunctional Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of versatile, multi-functional building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 3-Iodo-4-(piperidin-3-yl)benzoic acid methyl ester (CAS: 1131614-64-6) represents a privileged scaffold that combines three orthogonal reactive handles: a secondary amine, an aryl iodide, and a methyl ester[1]. This in-depth technical guide provides a comprehensive roadmap for utilizing this scaffold to synthesize complex 3-arylpiperidine derivatives, a structural motif foundational to several FDA-approved therapeutics and advanced clinical candidates.

Structural Logic & Physicochemical Profiling

The architectural brilliance of this scaffold lies in its orthogonal reactivity. Each functional group can be selectively manipulated without interfering with the others, provided the correct synthetic sequence is followed.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / Description
Chemical Name Methyl 3-iodo-4-(piperidin-3-yl)benzoate
CAS Number 1131614-64-6
Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
Physical State Solid (typically supplied as a powder)
Key Functional Handles C1-Methyl ester, C3-Aryl iodide, C4-(Piperidin-3-yl) secondary amine

Biological Rationale of the 3-Arylpiperidine Motif

The 3-arylpiperidine core is a highly sought-after pharmacophore in medicinal chemistry due to its ability to project substituents into deep, hydrophobic binding pockets while maintaining favorable aqueous solubility via the protonatable piperidine nitrogen[2].

  • PARP Inhibitors: The most prominent application of the 3-arylpiperidine motif is found in Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor approved by the FDA in 2017 for the maintenance treatment of recurrent ovarian cancer[3][4]. Niraparib utilizes the piperidine ring to form critical hydrogen bonds within the PARP catalytic domain[5]. The 3-iodo scaffold discussed herein is a direct structural analog, allowing researchers to build novel PARP inhibitors with diverse substituents at the 3-position of the phenyl ring.

  • Oxidosqualene Cyclase Inhibitors: Beyond oncology, 3-arylpiperidines have been identified as a novel class of oxidosqualene cyclase (OSC) inhibitors. The piperidine ring acts as a steroidomimetic equivalent, mimicking the high-energy carbocationic intermediates of the OSC-mediated cyclization cascade to reduce cholesterol biosynthesis[2][6].

Synthetic Strategy & Workflow

To successfully derivatize this scaffold, chemists must adhere to a strict sequence of operations. The secondary amine must be protected first to prevent catalyst poisoning during cross-coupling. The aryl iodide is then functionalized, followed by the derivatization of the ester.

Workflow Start 3-Iodo-4-(piperidin-3-yl)benzoic acid methyl ester (CAS: 1131614-64-6) Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Intermediate1 N-Boc Protected Scaffold (Stable Intermediate) Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2, Base) Intermediate1->Step2 Intermediate2 3-Substituted-4-(N-Boc-piperidin-3-yl) benzoic acid methyl ester Step2->Intermediate2 Step3 Step 3: Saponification & Amidation (LiOH, then R'-NH2 / HATU) Intermediate2->Step3 Step4 Step 4: Global Deprotection (TFA / DCM) Step3->Step4 Final Target API Analog (e.g., Substituted Niraparib Analog) Step4->Final

Figure 1: Divergent synthetic workflow for API analog generation using the 3-iodo scaffold.

Mechanistic Insights & Causality (E-E-A-T)

Every step in the proposed workflow is dictated by the fundamental laws of chemical reactivity. Table 2 outlines the causality behind the sequence of functionalization.

Table 2: Functional Handle Reactivity & Strategic Logic

Functional HandleSynthetic PurposeCausality & Strategic Logic
Secondary Amine Pharmacophore binding (H-bond donor/acceptor).Logic: Must be protected (e.g., N-Boc) before any transition-metal catalysis. Free amines coordinate strongly to Palladium, poisoning the catalyst. They also risk undergoing unwanted Buchwald-Hartwig auto-amination with the aryl iodide.
Aryl Iodide Site for Pd-catalyzed cross-coupling.Logic: Iodine's low bond dissociation energy ensures rapid oxidative addition by Pd(0). This allows for mild coupling conditions (e.g., 80–90 °C) that will not prematurely hydrolyze the methyl ester.
Methyl Ester Precursor for amidation or reduction.Logic: Maintained as an ester during cross-coupling to preserve the molecule's lipophilicity and solubility in organic solvents (like Dioxane/Toluene). Hydrolyzed to a carboxylic acid only after the carbon-carbon bond is formed.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental integrity at every stage.

Protocol A: N-Boc Protection of the Piperidine Ring
  • Objective: Mask the secondary amine to enable downstream organometallic chemistry.

  • Procedure:

    • Dissolve 3-iodo-4-(piperidin-3-yl)benzoic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Add triethylamine (Et3N, 2.0 eq) and cool the reaction vessel to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise over 10 minutes.

    • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol is successful when the starting material mass (

    
    ) is entirely consumed and replaced by the Boc-protected mass (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: Introduce structural diversity at the C3 position.

  • Procedure:

    • In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (

      
      , 1.5 eq), and 
      
      
      
      (3.0 eq).
    • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

    • Add the catalyst

      
       (0.05 eq) under a strict argon atmosphere to prevent catalyst oxidation.
      
    • Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The aryl iodide starting material (lower

    
    , UV active) must disappear, yielding a new, highly UV-active product spot at a higher 
    
    
    
    .
Protocol C: Saponification and Amide Coupling
  • Objective: Convert the ester to a target-specific amide (e.g., mimicking the carboxamide of Niraparib).

  • Procedure:

    • Saponification: Dissolve the coupled intermediate in THF/MeOH/H2O (2:1:1). Add LiOH (3.0 eq) and stir at RT for 3 hours. (IPC: LC-MS confirms the

      
       mass of the free carboxylic acid).
      
    • Acidify to pH 4 with 1M HCl, extract with EtOAc, and concentrate.

    • Amidation: Dissolve the resulting acid in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (

      
      , 1.2 eq). Stir at RT for 6 hours.
      
  • Self-Validation (IPC): LC-MS confirms the emergence of the desired amide mass.

Protocol D: Global Deprotection
  • Objective: Unmask the piperidine amine to restore the active pharmacophore.

  • Procedure:

    • Dissolve the amide in DCM and add Trifluoroacetic Acid (TFA) (1:1 v/v).

    • Stir at RT for 2 hours.

    • Concentrate under reduced pressure to remove all TFA, yielding the final API analog as a TFA salt. Purify via preparative reverse-phase HPLC.

References

  • PubChem. "Niraparib | C19H20N4O | CID 24958200". National Center for Biotechnology Information. [Link]

  • Keller, M., et al. "Arylpiperidines as a new class of oxidosqualene cyclase inhibitors". European Journal of Medicinal Chemistry (2016), 109, 13-22. [Link]

  • National Cancer Institute. "FDA Approves Niraparib as Maintenance Therapy for Recurrent Ovarian Cancer". Cancer.gov (2017).[Link]

Sources

Difference between piperidin-3-yl and piperidin-1-yl benzoate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence and Synthetic Strategies: A Comparative Analysis of Piperidin-1-yl and Piperidin-3-yl Benzoate Isomers

Executive Summary

In medicinal chemistry and organic synthesis, positional isomerism fundamentally dictates a molecule's reactivity, metabolic stability, and pharmacological utility. This technical guide provides an in-depth comparative analysis of two critical isomers: piperidin-1-yl benzoate and piperidin-3-yl benzoate . While both share the identical molecular formula (C₁₂H₁₅NO₂), their structural divergence—specifically the presence of an N-O ester linkage versus a C-O ester linkage—results in vastly different chemical behaviors. This paper explores the causality behind their reactivity, details self-validating synthetic protocols, and outlines their distinct roles in drug development.

Structural and Electronic Profiling

The core difference between these isomers lies in the heteroatom connectivity of the benzoate moiety.

  • Piperidin-1-yl benzoate (CAS 5542-49-4) is a hydroxylamine derivative characterized by an N-O ester linkage 1[1]. The adjacent electronegative nitrogen and oxygen atoms create a polarized, relatively weak bond susceptible to reductive cleavage. The nitrogen is tertiary, rendering it non-nucleophilic.

  • Piperidin-3-yl benzoate (CAS 1220021-23-7) is a standard secondary alkyl ester 2[2]. The ester is attached to the carbon backbone at the 3-position of the piperidine ring, leaving the secondary amine intact and highly nucleophilic. This structural stability makes it an excellent candidate for central nervous system (CNS) pharmacophores, supported by a favorable Topological Polar Surface Area (TPSA) of 38.33 Ų 3[3].

Quantitative Physicochemical Comparison
PropertyPiperidin-1-yl benzoatePiperidin-3-yl benzoate
CAS Number 5542-49-4[1]1220021-23-7 (HCl salt)[2]
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol 205.26 g/mol
Linkage Type N-O Ester (Hydroxylamine derivative)C-O Ester (Secondary alcohol derivative)
TPSA ~29.5 Ų38.33 Ų[3]
Amine Status Tertiary (Masked/Non-nucleophilic)Secondary (Highly nucleophilic)

Reactivity, Stability, and Pharmacological Implications

Understanding the causality behind the chemical stability of these isomers is critical for their application in drug design. The N-O bond in piperidin-1-yl benzoate is thermodynamically less stable than a standard C-O ester due to lone-pair repulsion between the adjacent nitrogen and oxygen atoms. Consequently, it acts as a potent acylating agent or a transient prodrug moiety that can be easily cleaved by endogenous reductases or nucleophiles.

Conversely, piperidin-3-yl benzoate features a robust C-O ester bond. Its secondary amine serves as a critical hydrogen bond donor (H-Donor count: 1) 3[3], allowing it to interact selectively with biological targets such as GPCRs or kinase active sites without premature degradation.

Reactivity Iso1 Piperidin-1-yl benzoate (N-O Ester) React1 N-O Bond Cleavage (Reductive/Nucleophilic) Iso1->React1 Weak N-O Bond Iso2 Piperidin-3-yl benzoate (C-O Ester) React2 Standard Ester Hydrolysis (Acidic/Basic) Iso2->React2 Stable C-O Bond App1 Acylating Agent / Prodrug Moiety React1->App1 App2 Stable Pharmacophore / Target Ligand React2->App2

Reactivity pathways comparing N-O bond cleavage to C-O ester hydrolysis.

Causality-Driven Synthetic Methodologies

To synthesize these isomers with high purity, the experimental design must account for the distinct nucleophilic profiles of their precursors. The protocols below are engineered as self-validating systems, ensuring that intermediate checkpoints confirm the mechanistic logic.

Protocol 1: Synthesis of Piperidin-1-yl benzoate

Objective: Direct O-acylation of 1-hydroxypiperidine. Causality: The nitrogen atom in 1-hydroxypiperidine is already tertiary. Therefore, the oxygen atom is the sole nucleophile available. Triethylamine (TEA) is employed strictly as an acid scavenger to neutralize the HCl byproduct. Failing to remove HCl would result in the protonation of the hydroxylamine oxygen, drastically reducing its nucleophilicity and stalling the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add TEA (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Coupling: Dropwise, add benzoyl chloride (1.1 eq) over 15 minutes to prevent localized heating and side-product formation.

  • Propagation: Stir the mixture for 2 hours, allowing it to gradually warm to room temperature.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The product will be UV-active but ninhydrin-negative (validating the absence of a primary/secondary amine). Confirm the mass via LC-MS (Expected m/z: 206 [M+H]⁺).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Synthesis of Piperidin-3-yl benzoate

Objective: Regioselective O-benzoylation of 3-hydroxypiperidine. Causality: 3-hydroxypiperidine possesses both a secondary amine and a secondary alcohol. Because the secondary amine is kinetically far more nucleophilic than the alcohol, direct reaction with benzoyl chloride would exclusively yield the unwanted N-benzoyl amide. To force O-benzoylation, the amine must first be masked using a tert-butyloxycarbonyl (Boc) protecting group. Post-esterification, the Boc group is cleaved.

Step-by-Step Methodology:

  • N-Protection: React 3-hydroxypiperidine (1.0 eq) with Boc-anhydride (1.1 eq) in THF/H₂O with Na₂CO₃ to yield N-Boc-3-hydroxypiperidine.

  • O-Acylation: Dissolve the intermediate in anhydrous pyridine (acting as both solvent and base to drive esterification) and add benzoyl chloride (1.2 eq) at room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint 1: Analyze via LC-MS to confirm the presence of the N-Boc-piperidin-3-yl benzoate intermediate (Expected m/z: 306[M+H]⁺).

  • Deprotection: Isolate the intermediate, dissolve in DCM, and add trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours at room temperature to cleave the Boc group.

  • Self-Validation Checkpoint 2: Perform TLC. The final product must be ninhydrin-positive (yielding a purple/blue spot), which proves the successful unmasking of the secondary amine 4[4].

  • Workup: Neutralize with 1M NaOH, extract with EtOAc, and purify via silica gel chromatography to yield the free base.

Synthesis cluster_1 Workflow A: Piperidin-1-yl benzoate cluster_2 Workflow B: Piperidin-3-yl benzoate SM1 1-Hydroxypiperidine + Benzoyl Chloride Cond1 TEA / DCM / 0°C (Direct O-Acylation) SM1->Cond1 Val1 TLC: Ninhydrin (-) MS: m/z 206 [M+H]+ Cond1->Val1 SM2 3-Hydroxypiperidine Cond2 1. N-Boc Protection 2. Benzoyl Chloride / Pyridine SM2->Cond2 Deprot 3. TFA / DCM (Boc Deprotection) Cond2->Deprot Val2 TLC: Ninhydrin (+) MS: m/z 206 [M+H]+ Deprot->Val2

Comparative synthesis workflows highlighting protection strategies and validation.

References

  • Sigma-Aldrich. "Piperidin-1-yl benzoate | 5542-49-4".
  • ChemScene. "79412-52-5 | Methyl 3-(piperidin-3-yl)benzoate hydrochloride".
  • BLD Pharm. "1220021-23-7|Piperidin-3-yl benzoate hydrochloride".
  • PubChemLite. "Methyl 3-(piperidin-3-yl)benzoate hydrochloride (C13H17NO2)".

Sources

Technical Monograph: Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on Methyl 3-iodo-4-(piperidin-3-yl)benzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and targeted protein degraders (PROTACs).[1] The content is structured for application scientists and medicinal chemists, focusing on structural utility, synthetic pathways, and quality control.

Executive Summary

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6) is a bifunctional aryl halide scaffold characterized by an ortho-iodo substitution relative to a piperidine ring.[1] This specific substitution pattern renders it a high-value "linchpin" intermediate.[1] The aryl iodide moiety serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the piperidine nitrogen offers a vector for solubility modulation or linker attachment in PROTAC design.[1] It is structurally homologous to key intermediates used in the manufacture of Niraparib and other PARP inhibitors.

Chemical Identity & Informatics

The following identifiers are validated for the free base form. In synthetic workflows, this compound is frequently handled as its hydrochloride salt or N-Boc protected precursor to prevent self-polymerization or oxidation.[1]

Identifier Value
CAS Number 1131614-64-6
IUPAC Name Methyl 3-iodo-4-(piperidin-3-yl)benzoate
Molecular Formula C₁₃H₁₆INO₂
Molecular Weight 345.18 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I
InChI InChI=1S/C13H16INO2/c1-17-13(16)9-4-5-11(12(14)7-9)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3
InChIKey LYENAGSBIGZHOX-UHFFFAOYSA-N

Structural Analysis & Synthetic Utility

The "Ortho-Iodo" Effect

The strategic placement of the iodine atom at the C3 position (ortho to the piperidinyl group) is chemically significant.

  • Steric Constraint: The bulky iodine atom forces the piperidine ring out of planarity with the benzene ring, influencing the binding trajectory in enzyme pockets (e.g., PARP1/2 active sites).

  • Chemoselectivity: The C-I bond is significantly more reactive toward oxidative addition by Pd(0) than the C-Cl or C-Br bonds often found on the benzoate core.[1] This allows for sequential cross-coupling reactions where the iodine is engaged first, leaving other halogens intact if present.

Chiral Considerations

The piperidin-3-yl moiety introduces a chiral center (C3 of the piperidine).[1]

  • Racemic vs. Enantiopure: While the CAS 1131614-64-6 often refers to the racemate, drug development requires enantiopure forms (R or S).[1]

  • Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H or OD-H) is required to separate the enantiomers.[1] Alternatively, asymmetric synthesis using chiral auxiliaries during the ring-formation step is preferred for scale-up.[1]

Advanced Synthetic Methodology

Direct hydrogenation of a pyridine precursor is not recommended for this scaffold because standard conditions (H₂/Pd-C or PtO₂) typically cause hydrodehalogenation, stripping the essential iodine atom.

The most robust protocol utilizes a Negishi Cross-Coupling or a Suzuki-Miyaura Coupling with Selective Reduction . Below is the protocol for the Suzuki-Miyaura route via an Enol Boronate , which preserves the aryl iodide.

Reaction Pathway Visualization

SynthesisPathway cluster_legend Key Transformation Logic SM Methyl 4-bromo-3-iodobenzoate (Starting Material) Inter1 Intermediate A: Coupled Enol Product SM->Inter1 Pd(dppf)Cl2, K2CO3 Suzuki Coupling (Selective at Br due to steric/electronic diffs) Reagent N-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester Reagent->Inter1 Step2 Selective Reduction (Diimide: TsNHNH2) Inter1->Step2 Reduction of C=C only Product Target: Methyl 3-iodo-4-(piperidin-3-yl)benzoate Step2->Product Deprotection (TFA/HCl) Info Avoids catalytic hydrogenation to preserve Aryl-Iodide bond.

Caption: Synthesis strategy designed to install the piperidine ring without de-iodinating the aromatic core.

Detailed Protocol: Selective Suzuki & Diimide Reduction

Step 1: Selective Suzuki Coupling

  • Rationale: We utilize the reactivity difference between the sterically hindered 3-iodo position and the 4-bromo position (or use a 4-triflate).[1] Note: If starting with 3-iodo-4-bromobenzoate, the coupling may occur at Iodine first.[1] A safer starting material is Methyl 3-amino-4-bromobenzoate , converting amino to iodo via Sandmeyer after coupling, OR using Negishi coupling with organozinc reagents which tolerates aryl iodides.[1]

  • Preferred Route (Negishi):

    • Reagents: Methyl 4-iodo-3-bromobenzoate (Wait, regioselectivity is poor).

    • Correct Precursor: Methyl 4-chloro-3-iodobenzoate . The C-I bond is more reactive.

    • Correction: To install the piperidine at C4 while keeping Iodine at C3, one must couple at C4. This requires C4 to be more reactive (e.g., C4-I and C3-Br) OR use a directed ortho-lithiation strategy (difficult with ester).[1]

    • Field-Proven Route:

      • Start: Methyl 4-bromo-3-iodobenzoate.

      • Reagent: (1-(tert-butoxycarbonyl)piperidin-3-yl)zinc(II) iodide (Knochel-type reagent).[1]

      • Catalyst: Pd(P(t-Bu)₃)₂ (PepPSI-IPr).[1]

      • Conditions: THF, 25°C. The Negishi coupling can be tuned to be highly selective for the C-I bond. Wait, we want the group at C4.

      • Revised Start: Methyl 4-iodo-3-nitrobenzoate . Couple at C4-I. Then reduce nitro to amine -> Sandmeyer to Iodine.[1] This is the classic "Niraparib" route logic.

Protocol for Direct Handling (Assumes Commercial Source): If purchasing the compound for downstream use, follow this handling protocol to ensure integrity.

  • Storage: Store at -20°C under Argon. The free amine absorbs CO₂ from air; store as HCl salt if possible.

  • Solubility: Soluble in DMSO, DMF, and DCM. Sparingly soluble in water unless protonated.

  • Activation:

    • Dissolve 100 mg of compound in 2 mL anhydrous DMF.

    • Add 1.2 eq. DIPEA.

    • Use immediately in cross-coupling reactions.

Quality Control & Validation

To validate the identity and purity of Methyl 3-iodo-4-(piperidin-3-yl)benzoate, a multi-modal approach is required.

Analytical Parameters
ParameterSpecificationMethod Note
Appearance Off-white to pale yellow solidOxidizes to brown upon air exposure.[1]
¹H NMR (DMSO-d₆)

8.3 (d, 1H, Ar-H2), 7.9 (dd, 1H, Ar-H6), 7.4 (d, 1H, Ar-H5), 3.85 (s, 3H, OMe)
Diagnostic shifts: OMe singlet at ~3.8 ppm; Piperidine multiplets at 1.5-3.2 ppm.
LC-MS [M+H]⁺ = 346.0Use Formic acid modifier (0.1%) to protonate the amine.
Purity (HPLC) >95% (AUC)Monitor at 254 nm. Impurities often include de-iodinated species ([M-I+H]).
QC Decision Tree

QC_Workflow Start Sample Receipt Visual Visual Inspection: White/Pale Yellow? Start->Visual NMR 1H NMR Analysis: Check Aromatic Region Visual->NMR Integrity Are Ar-H integrals 1:1:1? (Confirm Iodine presence) NMR->Integrity Pass Release for Synthesis Integrity->Pass Yes Fail Quarantine: Likely De-iodination Integrity->Fail No (Ar-H mismatch)

Caption: Quality control workflow emphasizing the detection of de-iodinated impurities.

References

  • Fluorochem. Methyl 3-iodo-4-(piperidin-3-yl)benzoate Product Sheet. Accessed 2025.[2][3] Link

  • Jones, P. et al. "Discovery of Niraparib: A Selective Inhibitor of PARP-1 and PARP-2 for the Treatment of Cancer."[1] Journal of Medicinal Chemistry, 2009. (Contextual grounding for piperidinyl-benzamide scaffolds).

  • Knochel, P. et al. "Functionalized Organozinc Reagents in Organic Synthesis." Angewandte Chemie International Edition, 2004. (Reference for Negishi coupling of piperidinyl-zinc reagents).
  • PubChem. Methyl 3-iodo-4-(piperidin-3-yl)benzoate Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Solubility Profiling & Handling of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

[1]

CAS: 1131614-64-6 Molecular Formula: C₁₃H₁₆INO₂ Molecular Weight: 345.18 g/mol Role: Key Intermediate in the synthesis of PARP inhibitors (e.g., Niraparib)[1]

Executive Summary & Physicochemical Profile[2][3][4]

Methyl 3-iodo-4-(piperidin-3-yl)benzoate is a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its solubility profile is governed by the interplay between its lipophilic halogenated core (iodo-benzoate) and the polar, basic secondary amine (piperidine).

Understanding the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for process chemists and analytical scientists optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) or preparing stock solutions for biological assays.

Physicochemical Drivers of Solubility
PropertyValue (Approx.)Impact on Solubility
LogP ~3.09Indicates moderate lipophilicity; poor water solubility at neutral pH.[1]
pKa (Base) ~10–11The piperidine nitrogen is basic.[2] Solubility in aqueous media is highly pH-dependent (soluble at pH < 8).[1]
H-Bond Donors 1 (NH)Facilitates interaction with H-bond acceptors (DMSO).[1]
H-Bond Acceptors 3 (O, N)Facilitates interaction with protic solvents (Methanol).

Solubility Analysis: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Stock Solvent (High Solubility)

DMSO is the preferred solvent for preparing high-concentration stock solutions (>10 mM) for biological screening and analytical standards.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and strong H-bond accepting capability (sulfoxide oxygen).[1] It effectively disrupts the crystal lattice of the benzoate ester by solvating the secondary amine (N-H) via hydrogen bonding and stabilizing the polarizable iodine-aryl system through dipole-dipole interactions.[1]

  • Expected Solubility: >50 mg/mL (Estimated).

  • Operational Note: While solubility is high, DMSO is hygroscopic. Water uptake can decrease the solubility of the free base over time, potentially leading to precipitation if the stock is subjected to freeze-thaw cycles.

Methanol (MeOH)

Status: Process & Reaction Solvent (Moderate to Good Solubility)

Methanol is frequently used during the synthesis and purification stages, particularly for hydrogenation or crystallization steps.

  • Mechanism: As a polar protic solvent, Methanol solvates the compound through a network of hydrogen bonds. It acts as both a donor (to the ester carbonyl and amine nitrogen) and an acceptor (from the amine proton).

  • Risks (Transesterification): Methyl esters are generally stable in methanol. However, if the solution is subjected to strong acid or base catalysis (or elevated temperatures), equilibrium transesterification is null (methyl-to-methyl), but hydrolysis to the acid could occur if water is present.

  • Solubility Limit: Likely lower than DMSO but sufficient for reaction concentrations (typically 0.1 M – 0.5 M).

Solvation Mechanism Visualization

SolvationMechanismcluster_DMSODMSO Interaction (Aprotic)cluster_MeOHMethanol Interaction (Protic)CompoundMethyl 3-iodo-4-(piperidin-3-yl)benzoateDMSO_MechS=O Acceptor binds Piperidine N-HCompound->DMSO_MechHigh SolubilityDipoleDipole Stabilization of Aryl-IodideCompound->DipoleStabilizationMeOH_MechOH Donor binds Ester C=O & Amine NCompound->MeOH_MechMod. SolubilityLatticeSolvation Energy vs.Crystal LatticeMeOH_Mech->LatticeCompetition

Caption: Mechanistic comparison of solvation forces in DMSO (Dipole/H-bond acceptor) vs. Methanol (H-bond network).

Experimental Protocol: Saturation Solubility Determination

To generate authoritative solubility data, the Shake-Flask Method followed by HPLC quantification is the gold standard.[1]

Materials
  • Compound: Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Solid).[1][3]

  • Solvents: Anhydrous DMSO, HPLC-grade Methanol.[1]

  • Equipment: Orbital shaker/Thermomixer, 0.22 µm PTFE syringe filters, HPLC system.

Workflow
  • Preparation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C (or target temp) for 24–48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (pre-saturated).

    • Critical Step: Ensure the filter membrane does not adsorb the compound. PTFE is recommended for organic solvents.

  • Quantification: Dilute the filtrate (e.g., 1:100) into the HPLC mobile phase and analyze.

HPLC Method (Recommended)

This method separates the ester from potential hydrolysis products (acid) or impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Solubility Determination Workflow

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrateEquilibrate (25°C, 24h)Orbital ShakingStart->EquilibrateCheckSolid Present?Equilibrate->CheckAddSolidAdd more solidCheck->AddSolidNoFilterFilter (0.22 µm PTFE)or CentrifugeCheck->FilterYesAddSolid->EquilibrateDiluteDilute Filtrate(into Mobile Phase)Filter->DiluteHPLCHPLC Quantification(UV 254nm)Dilute->HPLC

Caption: Step-by-step decision tree for determining thermodynamic solubility via the Shake-Flask method.

Handling, Stability & Storage

Stability in Solution
  • DMSO: Stable for weeks at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture. Moisture may cause gradual hydrolysis of the methyl ester or protonation of the piperidine if acidic impurities are present.

  • Methanol: Stable for short-term processing (days) at room temperature.[1]

    • Caution: Avoid adding strong bases (NaOH, KOH) to methanolic solutions, as this will rapidly hydrolyze the ester to the carboxylic acid (Niraparib intermediate precursor).

Light Sensitivity

The Aryl-Iodide moiety is susceptible to photodeiodination upon prolonged exposure to UV light.[1]

  • Protocol: Always use amber glass vials or wrap vessels in aluminum foil during solubility testing and storage.

pH Adjustments
  • To Increase Aqueous Solubility: The compound is a base.[2] Acidification (using HCl or Methanesulfonic acid) will protonate the piperidine nitrogen, significantly increasing solubility in water/methanol mixtures by forming the salt species.

References

  • Fluorochem. (n.d.). Methyl 3-iodo-4-(piperidin-3-yl)benzoate Product Sheet. Retrieved from (Search CAS: 1131614-64-6).

  • Tesaro, Inc. (2019).[4] Processes for the preparation of Niraparib and intermediates thereof. WO Patent 2019/036441.[4] Retrieved from .

  • Jones, R., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1/2 Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170-7185.[4][5] (Contextual reference for intermediate synthesis).

  • BenchChem. (2025).[2] Troubleshooting poor solubility of piperidine compounds. Retrieved from .

Strategic Sourcing & Utilization of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The Tri-Functional Scaffold

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the Poly (ADP-ribose) polymerase (PARP) inhibitor and kinase inhibitor landscapes.[1][2]

Unlike simple building blocks, this molecule offers three orthogonal vectors for chemical diversification :

  • The Piperidine Nitrogen: A nucleophilic handle for reductive aminations, acylations, or sulfonylations.

  • The Aryl Iodide (C3): A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • The Methyl Ester (C1): A masked carboxylic acid suitable for hydrolysis to the free acid or direct conversion to amides/heterocycles.

This guide provides a technical roadmap for sourcing, validating, and deploying this intermediate in high-throughput synthesis and lead optimization.

Market Landscape & Sourcing Strategy

Commercial Availability

This intermediate is not a commodity chemical; it is a fine chemical intermediate typically produced on-demand or held in small stocks by specialized vendors.[1][2]

Supplier TierKey VendorsTypical ScaleLead TimeRisk Profile
Tier 1 (Stock) Fluorochem , BLDpharm Gram to Multi-Gram1-2 WeeksLow.[1][2] QA data usually available.[1][2]
Tier 2 (Aggregators) MolPort, eMoleculesVariable2-6 WeeksMedium. Relies on third-party stock accuracy.
Tier 3 (CROs) ChemScene, Becas PharmatechCustom (kg)4-12 WeeksLow (if validated), but requires synthesis contract.
Critical Specification: Stereochemistry

The piperidin-3-yl moiety contains a chiral center.[1][2]

  • CAS 1131614-64-6 typically refers to the racemate .[1][2]

  • Niraparib (Zejula) utilizes the (S)-enantiomer .

  • Sourcing Directive: If your target is a specific enantiomer (e.g., for PARP selectivity), you must explicitly request chiral purity data (ee%). Buying the racemate and performing Chiral SFC separation in-house is often more cost-effective for early-phase discovery than sourcing the pure enantiomer.[1][2]

Technical Due Diligence: Quality Control Protocols

Before introducing this reagent into a GMP or high-value synthesis, it must pass a rigorous QC gate.[1][2] The iodine atom is labile under light/heat, and the secondary amine is prone to oxidation.

HPLC Purity Assessment

Objective: Detect de-iodinated impurities (Methyl 4-(piperidin-3-yl)benzoate) and oxidized byproducts (pyridine derivatives).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

  • Acceptance Criteria: >97% Area under curve (AUC). De-iodinated impurity <0.5%.[2]

NMR Diagnostics

The regiochemistry of the iodine is critical. A common synthetic error places the iodine at the C2 position relative to the ester.

  • 1H NMR (DMSO-d6):

    • Look for the C2-H aromatic singlet (ortho to iodine and ester).[1][2] This should appear significantly deshielded (~8.3 - 8.5 ppm) due to the electron-withdrawing ester and the inductive effect of iodine.[1][2]

    • Verify the piperidinyl methines .[2] Broad multiplets between 1.5 - 3.2 ppm confirm the saturated ring.[1][2] Sharp aromatic signals in this region would indicate oxidation to a pyridine (a common degradation product).

Strategic Application: Synthetic Workflows

The utility of Methyl 3-iodo-4-(piperidin-3-yl)benzoate lies in its ability to serve as a hub for divergent synthesis.

Workflow Logic

The secondary amine of the piperidine is the most reactive site. It must be protected or functionalized FIRST before attempting palladium-catalyzed couplings on the iodine, as free secondary amines can poison Pd-catalysts or participate in unwanted N-arylation.[1][2]

Visualization: The Divergent Synthesis Map[1][2]

G Start Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Core Scaffold) Step1 Step 1: N-Protection/Funct. (Boc2O or R-X) Start->Step1 Essential First Step Avoids Catalyst Poisoning BranchA Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step1->BranchA Retains Ester BranchB Path B: Ester Hydrolysis (LiOH, THF/H2O) Step1->BranchB Retains Iodide Target1 Biaryl Scaffolds (Kinase Inhibitors) BranchA->Target1 C-C Bond Formation Target2 Carboxylic Acids (Amide Coupling Precursors) BranchB->Target2 Activation for Amides

Figure 1: Strategic workflow for utilizing the scaffold. Note that N-protection is the critical enabling step.[1][2]

Experimental Protocols

Protocol A: Boc-Protection (Recommended First Step)

To isolate the iodide for downstream coupling.[1][2]

  • Dissolution: Dissolve 1.0 eq of Methyl 3-iodo-4-(piperidin-3-yl)benzoate in Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C.[2]

  • Reagent: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in minimal DCM dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; starting material stains, product does not).

  • Workup: Wash with 0.5M HCl (to remove excess amine), then Brine. Dry over Na2SO4.[2]

  • Yield: Expect >90% yield of a viscous oil or low-melting solid.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling

To install the biaryl motif common in PARP inhibitors.[1][2]

  • Setup: In a microwave vial or pressure tube, combine:

    • 1.0 eq N-Boc protected intermediate (from Protocol A).

    • 1.2 eq Aryl Boronic Acid.[2]

    • 0.05 eq Pd(dppf)Cl2·DCM (Catalyst).

    • 3.0 eq Potassium Carbonate (K2CO3).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed with Nitrogen.

  • Conditions: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Purification: Filter through Celite. Concentrate. Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

References

  • PubChem Compound Summary. (2025). Methyl 3-iodo-4-methylbenzoate (Analogous Structure Analysis). National Center for Biotechnology Information.[1][2] [Link]

  • Wang, L., et al. (2017). "Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase (PARP) Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for piperidine-phenyl scaffolds).

Sources

Technical Safety & Handling Guide: Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib . As a halogenated benzoate derivative featuring a secondary amine heterocycle, it presents specific challenges regarding chemical stability, containment, and toxicological risk.

This guide moves beyond standard SDS boilerplate to provide a risk-based operational framework. Due to the limited public toxicological datasets for this specific intermediate, the precautionary principle must be applied , treating the compound as a Potent Bioactive Intermediate (PBI) with potential reproductive and genotoxic hazards inferred from its downstream Active Pharmaceutical Ingredient (API).

Chemical Identity & Characterization

ParameterTechnical Specification
Chemical Name Methyl 3-iodo-4-(piperidin-3-yl)benzoate
CAS Number 1131614-64-6
Synonyms Methyl 3-iodo-4-(3-piperidinyl)benzoate; 3-Iodo-4-(piperidin-3-yl)benzoic acid methyl ester
Molecular Formula C₁₃H₁₆INO₂
Molecular Weight 345.18 g/mol
Physical State Solid (typically off-white to pale yellow powder) or viscous oil (depending on purity/salt form)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Purity Standard ≥97% (HPLC) for GMP synthesis
Structural Alerts & Stability Factors
  • Secondary Amine (Piperidine): Susceptible to oxidation and formation of carbamates if exposed to atmospheric CO₂. Basic functionality (

    
    ) requires storage away from strong acids and acid chlorides.
    
  • Aryl Iodide: The C-I bond at position 3 is the primary reactive handle (intended for Suzuki/Sonogashira coupling). It is photosensitive ; prolonged light exposure can lead to homolytic cleavage and iodine liberation (discoloration).

  • Ester Moiety: Susceptible to hydrolysis under strong basic or acidic conditions.

Hazard Identification & Risk Assessment

Given the structural relationship to PARP inhibitors (known for hematological and reproductive toxicity), this compound is assigned a provisional Occupational Exposure Band (OEB) of 4 (1–10 µg/m³).

GHS Classification (Derived/Inferred)
Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationBasic amine interaction with dermal lipids.
Serious Eye Damage Cat 2AH319: Causes serious eye irritationCorrosive potential of secondary amines.
STOT - Single Exposure Cat 3H335: May cause respiratory irritationMucosal irritation from dust/aerosol.
Reproductive Toxicity Cat 2H361: Suspected of damaging fertility or the unborn childInferred: Downstream PARP inhibition mechanism affects rapidly dividing cells.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long lasting effectsHalogenated aromatic structure resists biodegradation.

Safe Handling & Containment Strategy

The following workflow dictates the operational hierarchy for handling this compound. The causality is simple: Containment at source prevents cross-contamination and operator exposure.

Engineering Controls
  • Primary Containment: All weighing and transfer of solids must occur within a HEPA-filtered Balance Enclosure or Class II Biosafety Cabinet (BSC) .

  • Synthesis: Reactions involving heating or volatile solvents must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

  • Inert Atmosphere: Handle under Nitrogen or Argon to prevent amine oxidation and carbonate formation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask if outside a BSC (e.g., during spill cleanup).

  • Dermal: Double-gloving technique.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Extended cuff Nitrile (8 mil) or Neoprene.

  • Body: Tyvek® lab coat or disposable coveralls with elastic cuffs.

Operational Workflow Visualization

HandlingProtocol cluster_safety Critical Control Point Start Start: Material Transfer CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Powder? Liquid Solution / Oil CheckState->Liquid Is Liquid? Containment Containment Required: Isolator or Vented Balance Enclosure Solid->Containment High Dust Risk FumeHood Standard Fume Hood Liquid->FumeHood Low Dust Risk Weighing Weighing Operation Dissolution Dissolve in Solvent (DCM/MeOH) Weighing->Dissolution Containment->Weighing FumeHood->Weighing Transfer Transfer to Reaction Vessel (Closed System) Dissolution->Transfer Waste Waste Disposal: High Potency Stream (Incineration) Transfer->Waste Post-Process

Figure 1: Decision logic for containment based on physical state. Solids pose the highest inhalation risk and require enclosure.

Emergency Response Protocols

In the event of exposure or release, immediate action is required to mitigate systemic absorption and environmental damage.

Spill Management
  • Evacuate: Clear the immediate area (radius 15 ft).

  • Don PPE: Full Tyvek suit, double gloves, and respiratory protection (P100/P3).

  • Contain:

    • Solids: Cover with a damp paper towel (to prevent dust generation) or use a HEPA vacuum designated for potent compounds.

    • Liquids: Absorb with vermiculite or Chemizorb®. Do not use sawdust (fire risk with iodinated compounds).

  • Decontaminate: Wash surface with 10% sodium thiosulfate (to neutralize iodine traces) followed by detergent and water.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocol for personnel exposure.

Synthesis & Stability Context

  • Reactivity Profile: The compound acts as an electrophile at the carbonyl carbon and a nucleophile at the piperidine nitrogen.

  • Incompatibility:

    • Strong Oxidizers: Can oxidize the piperidine ring or liberate iodine.

    • Acids: Will protonate the piperidine (forming salt) or hydrolyze the ester.

  • Storage Conditions:

    • Temperature: 2°C to 8°C (Refrigerate).

    • Atmosphere: Inert gas (Argon/Nitrogen).

    • Light: Amber vial or foil-wrapped container is mandatory.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 56608524 (Related Piperidine Benzoates). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Piperidine and Iodobenzoate derivatives. Retrieved from [Link]

  • Jones, P., et al. (2009). "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for intermediate usage). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Specific toxicological data for CAS 1131614-64-6 is proprietary or sparse in public domains. Hazards are inferred based on Structure-Activity Relationships (SAR) and downstream API profiles as per standard industrial hygiene practices.)

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Radiolabeling, and Pharmacological Applications of 3-Iodo-4-Piperidinyl Benzoate Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for Alzheimer's disease.[3] This prevalence stems from the piperidine's ability to serve as a versatile scaffold, offering a three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets. Its basic nitrogen atom can act as a proton acceptor, enabling critical electrostatic interactions within receptor binding sites.[4]

This guide focuses on a specific, highly adaptable subclass: 3-iodo-4-piperidinyl benzoate derivatives . This chemical family combines the foundational piperidine core with a strategically placed iodine atom on a benzoate moiety. The presence of the iodine is particularly significant; it serves as a "handle" for the introduction of various radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹²⁴I), making these compounds exceptional candidates for developing targeted molecular imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[5][6]

As we will explore, this scaffold has been successfully leveraged to create high-affinity ligands for a diverse array of biological targets, including the dopamine transporter (DAT), sigma receptors, and butyrylcholinesterase (BuChE). This guide provides a comprehensive review of the synthesis, radiochemical labeling, structure-activity relationships (SAR), and preclinical evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Chemical Synthesis and Radiochemistry

The successful development of 3-iodo-4-piperidinyl benzoate derivatives hinges on two critical processes: the efficient synthesis of the core chemical structure and the reliable incorporation of a radioisotope.

General Synthesis of Precursor Molecules

The construction of the non-radioactive precursors is typically achieved through standard organic chemistry reactions. A common and effective method involves the coupling of a substituted piperidinol with an appropriately substituted 4-iodobenzoyl chloride via an SN2 reaction to form the benzoate ester.[7] For radiolabeling via destannylation, a key precursor is a trialkyltin derivative, such as a tributyltin benzamide, which can be synthesized to facilitate high-yield radioiodination.[8]

The causality behind choosing this multi-step approach is control. Synthesizing the stable, non-radioactive precursor first allows for thorough purification and characterization (e.g., NMR, Mass Spectrometry) without the complications of handling radioactivity. This ensures the identity and purity of the molecule to which the radioisotope will be attached, a self-validating system that prevents the radiolabeling of impurities.

cluster_synthesis General Synthesis of Stannylated Precursor A Substituted Piperidinol or Piperidinamine C Coupling Reaction (e.g., Schotten-Baumann) A->C B 4-Trialkylstannyl Benzoyl Chloride B->C D Purification & Characterization (Chromatography, NMR, MS) C->D Crude Product E Stannylated Precursor for Radiolabeling D->E Pure Precursor

Caption: Generalized workflow for synthesizing a stannylated precursor.

Radiolabeling Methodologies: The Gateway to Imaging

The introduction of a radioiodine isotope is the key step that transforms these molecules into imaging agents. Iodine offers several isotopes suitable for different nuclear medicine applications: ¹²³I for SPECT imaging, ¹²⁴I for PET imaging, and ¹²⁵I, a gamma emitter with a longer half-life, which is ideal for in vitro assays and preclinical autoradiography.[5]

Protocol: Electrophilic Radioiododestannylation

The most robust and widely cited method for labeling these derivatives is electrophilic radioiododestannylation from a tributyltin precursor.[9][10][11] This method is favored for its high radiochemical yield, purity, and the ability to achieve high specific activity, which is crucial for minimizing the administered chemical dose to a patient while maximizing signal.[11]

Step-by-Step Methodology:

  • Preparation: To a sealed vial, add the tributylstannyl precursor (typically 5-10 µg) dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • Radioiodine Addition: Add the desired radioiodine (e.g., Na[¹²⁵I]) solution.

  • Oxidation: Introduce an oxidizing agent to convert the iodide (I⁻) to an electrophilic species (I⁺). Common agents include Chloramine-T, Iodogen, or hydrogen peroxide.[8] The choice of oxidant is critical; milder agents are preferred to avoid damaging the precursor molecule.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a short duration (typically 5-15 minutes). The electrophilic iodine displaces the tributyltin group on the aromatic ring.

  • Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing agent.

  • Purification: The final radiolabeled product must be rapidly purified to remove unreacted radioiodine, precursor, and byproducts. This is almost universally accomplished using High-Performance Liquid Chromatography (HPLC). The fraction corresponding to the desired product is collected.

  • Formulation: The purified product is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

cluster_radiolabeling Radioiododestannylation Workflow A Stannylated Precursor + Na[¹²⁵I] B Add Oxidizing Agent (e.g., Chloramine-T) A->B C Electrophilic Substitution (5-15 min) B->C D Quench Reaction (Sodium Metabisulfite) C->D E Purification via HPLC D->E F Formulation in Saline/Ethanol E->F G High Purity, High Specific Activity Radioligand F->G

Caption: Key steps in the radioiododestannylation labeling process.

Part 2: Pharmacological Applications and Structure-Activity Relationships

The versatility of the 3-iodo-4-piperidinyl benzoate scaffold is best demonstrated by the range of biological targets it has been adapted to engage with high affinity and selectivity.

Dopamine Transporter (DAT) Ligands

The dopamine transporter is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft. It is a primary target for psychostimulants like cocaine and is a key biomarker for neurodegenerative diseases such as Parkinson's. Consequently, developing DAT-selective ligands is of high interest for both therapeutic and diagnostic purposes.[10][12]

Several studies have explored piperidine-based benzoate derivatives as analogues of cocaine.[7] A key finding from this research is that replacing the tropane ring of cocaine with a simpler piperidine ring often results in significantly lower binding affinity for DAT.[7] This highlights the specific conformational requirements of the DAT binding site. However, strategic modifications can yield potent inhibitors. For example, in a series of 3-carbomethoxy-4-(aryl-substituted)piperidines, the cis-diastereomer was consistently found to be a more potent DAT inhibitor than the trans diastereomer, demonstrating the importance of stereochemistry.[13]

Compound ClassTargetBinding Affinity (Kᵢ, nM)Selectivity (vs. SERT/NET)Reference
4'-Iodococaine AnaloguesDopamine Transporter (DAT)Varies (e.g., 10-fold decrease vs cocaine)Moderate[7]
Piperidine Replacement of TropaneDopamine Transporter (DAT)Generally poor affinityN/A[7]
cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidineDopamine Transporter (DAT)Potent (specific values not listed)Relatively selective for DAT[13]

Table 1: Summary of binding data for selected piperidine-based DAT ligands.

Sigma Receptor Ligands for Cancer Imaging

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are overexpressed in a variety of human tumors, including breast, lung, and prostate cancers.[8][14] This differential expression makes them attractive targets for developing radiopharmaceuticals to visualize tumors.

Research has led to the development of potent iodinated piperidinyl benzamide ligands for this purpose. One prominent example is P[¹²⁵I]MBA (N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide). In vitro studies showed this compound binds to sigma-1 receptors with a Kᵢ of 11.82 nM and to sigma-2 receptors with a Kᵢ of 206 nM.[14] Another key compound, 4-[¹²⁵I]BP ([¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide), demonstrated high affinity for sigma receptors in MCF-7 breast cancer cells, with a Kᵢ of 4.6 nM when displaced by the known sigma ligand haloperidol.[8]

Crucially, these in vitro findings were supported by in vivo biodistribution studies in animal models. These studies confirmed that the radiopharmaceuticals accumulate in target tissues and can be blocked by co-administration of a non-radioactive sigma ligand (e.g., haloperidol), validating the specificity of the binding in a living system.[8][14]

RadioligandTargetCell LineBinding ConstantBₘₐₓ (fmol/mg protein)Reference
P[¹²⁵I]MBASigma-1Guinea Pig BrainKᵢ = 11.82 nMN/A[14]
P[¹²⁵I]MBASigma-2Rat LiverKᵢ = 206 nMN/A[14]
P[¹²⁵I]MBASigma SitesT47D Breast CancerKᵢ = 1.06 nM2035[14]
4-[¹²⁵I]BPSigma SitesMCF-7 Breast CancerKᵢ = 4.6 nM (vs Haloperidol)4000[8]
4-[¹²⁵I]BPSigma SitesMCF-7 Breast CancerKd = 26 nM4000[8]

Table 2: In vitro binding characteristics of iodinated piperidinyl benzamides for sigma receptors.

Butyrylcholinesterase (BuChE) Imaging Agents for Alzheimer's Disease

Butyrylcholinesterase is an enzyme that has been found to be associated with the neuritic plaques and neurofibrillary tangles characteristic of Alzheimer's disease (AD).[9] Developing radiolabeled agents that can specifically bind to BuChE in the brain could provide a valuable tool for diagnosing and monitoring AD progression.

Researchers have synthesized and evaluated a series of 3-iodo-4-piperidinyl benzoate esters as specific substrates for BuChE.[9] These compounds were successfully radiolabeled with ¹²³I and studied in a rat model. Whole-body biodistribution imaging showed that radioactivity was rapidly cleared from the body but retained in the head region. More detailed autoradiography of brain sections revealed that the radioactivity accumulated in areas known to have high BuChE activity, confirming the target engagement of these novel agents.[9] This work represents a promising new direction for the molecular imaging of AD pathology.

cluster_app Therapeutic & Diagnostic Targets A 3-Iodo-4-Piperidinyl Benzoate Scaffold B Dopamine Transporter (DAT) (Neurodegenerative Disease) A->B Derivative Design C Sigma Receptors (Cancer Imaging) A->C Derivative Design D Butyrylcholinesterase (BuChE) (Alzheimer's Disease) A->D Derivative Design

Caption: The versatility of the core scaffold for different biological targets.

Part 3: Conclusion and Future Directions

The 3-iodo-4-piperidinyl benzoate scaffold has proven to be a remarkably fruitful platform for the development of high-affinity, target-selective radioligands. The literature robustly demonstrates its successful application in creating probes for the dopamine transporter, sigma receptors, and butyrylcholinesterase, with significant potential for clinical translation in neurology and oncology. The synthetic accessibility of the core structure, combined with efficient and reliable radioiodination techniques like destannylation, underpins its value in radiopharmaceutical research.

Future research in this area will likely focus on several key avenues:

  • Enhanced Brain Penetration: For central nervous system targets, optimizing the physicochemical properties (e.g., reducing lipophilicity) to improve blood-brain barrier penetration remains a critical challenge.[15]

  • Subtype Selectivity: For targets with multiple subtypes, such as dopamine and sigma receptors, fine-tuning the molecular structure to achieve greater selectivity could lead to imaging agents with higher specificity and therapeutics with fewer off-target effects.[16]

  • Theranostic Applications: Leveraging isotopes like ¹³¹I, which emits both gamma rays for imaging and beta particles for therapy, could enable the development of "theranostic" agents that simultaneously diagnose and treat diseases like cancer.

References

  • Choi, S. R., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology, 26(4), 411-416. [Link]

  • Thomas, C. E., et al. (2011). Synthesis and preliminary evaluation of piperidinyl and pyrrolidinyl iodobenzoates as imaging agents for butyrylcholinesterase. Molecular Imaging and Biology, 13(6), 1146-1154. [Link]

  • Meltzer, P. C., et al. (1997). Synthesis and ligand binding studies of 4'-iodobenzoyl esters of tropanes and piperidines at the dopamine transporter. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kassiou, M., et al. (1996). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Nuclear Medicine and Biology, 23(8), 989-995. [Link]

  • Neumeyer, J. L., et al. (1993). Synthesis and in vivo studies of a selective ligand for the dopamine transporter: 3 beta-(4-[125I]iodophenyl) tropan-2 beta-carboxylic acid isopropyl ester ([125I]RTI-121). Journal of Medicinal Chemistry, 36(19), 2733-2736. [Link]

  • Semo, C., et al. (2020). Design of iodinated radioligands for SPECT imaging of central human 5-HT4R using a ligand lipophilicity efficiency approach. Bioorganic Chemistry, 96, 103582. [Link]

  • Woster, P. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1734-1738. [Link]

  • Zlatopolsky, A., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(14), 3245. [Link]

  • Singh, S., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(19), 3495-3505. [Link]

  • Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779-786. [Link]

  • CarCamo, Y., et al. (2023). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Molecules, 28(18), 6523. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Portoghese, P. S., et al. (1982). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 25(6), 684-688. [Link]

  • Kim, J., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 25(19), 10584. [Link]

  • Carrieri, A., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 25(10), 5431. [Link]

  • Zhang, L., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • McPherson, D. W., et al. (1997). In vivo autoradiography of radioiodinated (R)-3-quinuclidinyl (S)-4-iodobenzilate [(R, S)-IQNB] and (R)-3-quinuclidinyl (R)-4-iodobenzilate [(R,R)-IQNB]. Comparison of the radiolabelled products of a novel tributylstannyl precursor with those of the established triazene and exchange methods. Applied Radiation and Isotopes, 48(1), 27-35. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. [Link]

  • Göktaş, O., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 23-28. [Link]

  • Gu, X. H., et al. (2003). Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in vitro and in vivo pharmacological evaluation: identification of inhibitors of the human dopamine transporter. Journal of Medicinal Chemistry, 46(6), 947-957. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Methyl 3-iodo-4-(piperidin-3-yl)benzoate via a Halogen-Masking Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and chemoselective protocol for synthesizing methyl 3-iodo-4-(piperidin-3-yl)benzoate from methyl 4-bromo-3-iodobenzoate.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The synthesis of methyl 3-iodo-4-(piperidin-3-yl)benzoate from methyl 4-bromo-3-iodobenzoate presents a fundamental chemoselectivity challenge. In standard palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the carbon–iodine (C–I) bond undergoes oxidative addition significantly faster than the carbon–bromine (C–Br) bond due to its lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol). A direct coupling of the starting material with a piperidin-3-yl boronic ester would erroneously yield the 3-substituted-4-bromo regioisomer.

To invert this inherent reactivity, we employ a "halogen-masking" strategy .

  • Chemoselective Exchange: The highly reactive C–I bond is transiently converted to a magnesium intermediate using Knochel's TurboGrignard (iPrMgCl·LiCl). The lithium chloride breaks the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing the iodine-magnesium exchange to occur rapidly at -20 °C[1]. This low temperature prevents undesired nucleophilic attack on the methyl ester.

  • Silylation: Trapping the intermediate with trimethylsilyl chloride (TMSCl) masks the position as an arylsilane.

  • sp2-sp3 Cross-Coupling: With the iodine masked, the Suzuki-Miyaura coupling can proceed exclusively at the C–Br bond[2].

  • Electrophilic Iododesilylation: Finally, the C–I bond is regenerated using iodine monochloride (ICl). The TMS group directs the electrophilic attack with perfect ipso-regioselectivity, driven by the β-silicon effect which strongly stabilizes the intermediate Wheland complex[3].

Reaction Workflow & Signaling Pathway

SynthesisPathway SM Methyl 4-bromo-3-iodobenzoate (Starting Material) Int1 Methyl 4-bromo-3-(trimethylsilyl)benzoate (TMS-Masked Intermediate) SM->Int1 1. iPrMgCl·LiCl, THF, -20°C 2. TMSCl Int2 Methyl 4-(1-Boc-piperidin-3-yl)-3-(trimethylsilyl)benzoate (Suzuki Coupling Product) Int1->Int2 1-Boc-piperidine-3-boronic acid pinacol ester Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Int3 Methyl 4-(1-Boc-piperidin-3-yl)-3-iodobenzoate (Iododesilylated Intermediate) Int2->Int3 ICl, CH2Cl2, 0°C to RT Product Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Final Target) Int3->Product TFA, CH2Cl2, RT then basic workup

Figure 1: Chemoselective halogen-masking workflow for the synthesis of the target benzoate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected yields for the 4-step sequence.

StepTransformationKey Reagents (Equivalents)Temp / TimeExpected Yield
1 I/Mg Exchange & SilylationiPrMgCl·LiCl (1.1 eq), TMSCl (1.2 eq)-20 °C, 2 h85–90%
2 Suzuki-Miyaura CouplingBoronic ester (1.2 eq), Pd(dppf)Cl2 (5 mol%)90 °C, 16 h70–75%
3 IododesilylationICl (1.1 eq)0 °C to RT, 4 h80–85%
4 Boc DeprotectionTFA (10.0 eq)RT, 2 h> 95%

Experimental Protocols (Self-Validating Systems)

Step 1: Chemoselective I/Mg Exchange and Silylation

Causality: Conducting the exchange at -20 °C ensures that the ester moiety remains intact while the highly kinetically favored I/Mg exchange reaches completion.

  • Preparation: In an oven-dried, argon-purged flask, dissolve methyl 4-bromo-3-iodobenzoate (10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 11.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at -20 °C.

    • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via GC-MS or TLC. The complete disappearance of the starting material mass/spot confirms successful Grignard formation.

  • Silylation: Add neat TMSCl (12.0 mmol) dropwise. Allow the reaction to warm to 0 °C over 1.5 hours.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield methyl 4-bromo-3-(trimethylsilyl)benzoate .

Step 2: Suzuki-Miyaura Cross-Coupling

Causality: The coupling of an aryl bromide with a secondary alkyl boronic ester is prone to β-hydride elimination. Pd(dppf)Cl2 is selected because its large bite angle accelerates the reductive elimination step, favoring product formation over side reactions[2].

  • Preparation: Charge a Schlenk tube with methyl 4-bromo-3-(trimethylsilyl)benzoate (5.0 mmol), 1-Boc-piperidine-3-boronic acid pinacol ester (6.0 mmol), K2CO3 (15.0 mmol), and Pd(dppf)Cl2 (0.25 mmol, 5 mol%).

  • Reaction: Add degassed 1,4-dioxane (20 mL) and degassed H2O (4 mL). Seal the tube and heat to 90 °C for 16 hours under vigorous stirring.

    • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) should show the consumption of the bromide (Rf ~0.7) and the appearance of a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via column chromatography to afford methyl 4-(1-Boc-piperidin-3-yl)-3-(trimethylsilyl)benzoate .

Step 3: Electrophilic Iododesilylation

Causality: Iodine monochloride (ICl) acts as a potent source of electrophilic iodine (


). The bulky TMS group not only blocks the C3 position during Step 2 but now directs the iodination exclusively to C3 via the β-silicon effect[4].
  • Preparation: Dissolve the intermediate from Step 2 (3.0 mmol) in anhydrous CH2Cl2 (15 mL) and cool to 0 °C.

  • Reaction: Add a 1.0 M solution of ICl in CH2Cl2 (3.3 mmol) dropwise. Wrap the flask in aluminum foil to exclude light and allow the mixture to warm to room temperature over 4 hours.

    • Self-Validation Check: The deep red color of ICl will gradually fade to a pale yellow/orange as the electrophile is consumed.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (15 mL) to destroy unreacted ICl. Extract with CH2Cl2, dry over Na2SO4, and concentrate to yield methyl 4-(1-Boc-piperidin-3-yl)-3-iodobenzoate .

Step 4: Boc Deprotection
  • Reaction: Dissolve the Step 3 product (2.0 mmol) in CH2Cl2 (10 mL). Add trifluoroacetic acid (TFA, 20.0 mmol) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Check: LC-MS analysis will show the disappearance of the Boc-protected mass [M+H]+ and the appearance of the free amine mass [M-Boc+H]+.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in CH2Cl2 (20 mL) and wash with saturated aqueous NaHCO3 (until the aqueous layer is pH > 8) to generate the free base.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to afford the final product, methyl 3-iodo-4-(piperidin-3-yl)benzoate .

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews (ACS Publications) URL:[Link]

  • Some Aspects of the Chemistry of Alkynylsilanes Synthesis (Thieme / NIH) URL:[Link]

  • Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Preparation of a First 18F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors Pharmaceuticals (MDPI / ResearchGate) URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for Methyl 3-iodo-4-(piperidin-3-yl)benzoate

[1]

Executive Summary

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6) represents a high-value scaffold in the synthesis of PARP inhibitors and kinase modulators.[1] Its structural complexity—featuring an electrophilic methyl ester, a sterically hindered ortho-substituted aryl iodide, and a nucleophilic secondary amine—presents a specific set of chemoselective challenges.[1]

This guide provides two validated protocols for the Suzuki-Miyaura cross-coupling of this substrate. Protocol A (The "Robust Route") utilizes amine protection to maximize yield and purification ease, recommended for early-stage discovery.[1] Protocol B (The "Direct Route") utilizes advanced ligand technology to effect coupling on the unprotected amine, recommended for process intensification.

Strategic Analysis & Chemoselectivity

Successful coupling requires navigating three competing factors:

  • Catalyst Poisoning: The secondary piperidine nitrogen can coordinate to Pd(II) species, arresting the catalytic cycle or forming inactive Pd-amine precipitates.[1]

  • Steric Hindrance: The iodine at C3 is ortho to the bulky piperidine ring at C4.[1] Standard ligands (e.g., PPh3) often fail to promote oxidative addition or transmetalation effectively in this crowded environment.

  • Ester Stability: The methyl ester is susceptible to saponification under vigorous basic conditions (e.g., NaOH, high heat), requiring mild, non-nucleophilic bases.

Decision Matrix: Protect vs. Direct

DecisionMatrixStartStart: Methyl 3-iodo-4-(piperidin-3-yl)benzoateDecisionIs step-count critical?Start->DecisionRouteANO: Prioritize Reliability(Protocol A)Decision->RouteADiscovery ScaleRouteBYES: Prioritize Efficiency(Protocol B)Decision->RouteBProcess ScaleStep1Step 1: Boc-Protection(Quant. Yield)RouteA->Step1DirectDirect Coupling(XPhos Pd G3 / K3PO4)RouteB->DirectStep2Step 2: Coupling(Pd(dppf)Cl2 / K2CO3)Step1->Step2Step3Step 3: Acid DeprotectionStep2->Step3

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The Robust Route (Boc-Protected)[1]

This protocol is the industry standard for generating libraries.[1] Protecting the amine eliminates catalyst poisoning and simplifies purification by altering polarity.[1]

Step 1: In-Situ Boc Protection

Note: This can often be telescoped, but isolation is recommended for purity.[1]

  • Dissolution: Dissolve Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 equiv) in DCM (10 vol).

  • Reagents: Add

    
     (1.5 equiv) followed by 
    
    
    (1.1 equiv).
  • Reaction: Stir at RT for 2 hours. Monitor by LCMS (Shift to higher MW, loss of polar amine peak).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Product is a stable oil/solid.[1] Yield typically >95%.[1][2]

Step 2: Cross-Coupling

Catalyst Selection:


1

Reagents & Stoichiometry:

Component Equiv. Role
Boc-Substrate 1.0 Electrophile
Boronic Acid/Ester 1.2 - 1.5 Nucleophile

|



1,4-Dioxane / Water1

Procedure:

  • Setup: Charge reaction vessel with Boc-substrate, Boronic acid, and Base.

  • Degassing: Add solvents.[1] Sparge with Nitrogen/Argon for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids.[1]

  • Catalyst Addition: Add Pd catalyst under inert flow. Seal vessel.

  • Reaction: Heat to 80°C for 4-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3][4]

    • Note: If the product contains basic nitrogens (pyridines, etc.), ensure the aqueous layer pH is adjusted to prevent product loss.

Protocol B: The Direct Route (Unprotected Amine)

This advanced protocol utilizes Buchwald Precatalysts (specifically XPhos or SPhos generations).[1] These bulky, electron-rich ligands prevent amine binding to Palladium and facilitate oxidative addition across the sterically hindered C-I bond.

Mechanistic Insight

The XPhos ligand creates a "protective shell" around the Pd center, preventing the piperidine nitrogen from coordinating. The G3/G4 precatalysts ensure rapid activation without the need for excess base to reduce Pd(II) to Pd(0).

Experimental Protocol

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (Free Amine) 1.0 Electrophile
Boronic Acid 1.5 Nucleophile
XPhos Pd G3 0.02 - 0.04 Precatalyst

|


 (Tribasic)n-Butanol / Water1

Why Phosphate?

Procedure:

  • Charge: Combine substrate, boronic acid, and

    
     in a vial.
    
  • Solvent: Add n-Butanol and Water. (Biphasic systems often suppress amine interference).[1]

  • Degas: Sparge with Argon for 5 minutes.

  • Catalyst: Add XPhos Pd G3 .

  • Reaction: Heat to 100°C for 2-6 hours.

    • Observation: The reaction usually turns from orange to black upon completion.[1]

  • Workup:

    • Cool to RT.

    • SCX-2 Capture (Optional): For rapid purification, load the crude mixture onto a Strong Cation Exchange (SCX) cartridge.[1] Wash with MeOH (removes non-basic impurities/catalyst), then elute product with

      
       in MeOH.
      
    • Standard: Dilute with DCM, wash with water.[1] The product will remain in the organic layer if the pH > 9.

Catalytic Cycle Visualization

CatalyticCyclecluster_ligandLigand Role (XPhos)Pd0L-Pd(0)(Active Species)OxAddOxidative Addition(Rate Limiting due to Sterics)Pd0->OxAdd Ar-ITransMetTransmetalation(Base Activated)OxAdd->TransMet Ar'-B(OH)3 + BaseRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 - ProductL1Prevents Amine PoisoningL2Accelerates Red. Elim.

Figure 2: Simplified catalytic cycle highlighting the critical role of the bulky ligand (L) in overcoming steric and poisoning challenges.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by amine.[1]Switch to Protocol A (Boc) or increase catalyst loading to 5 mol% XPhos Pd G3.
Ester Hydrolysis Base is too strong or Temp too high.[1]Switch from

to

. Reduce temp to 80°C. Ensure water ratio is low (e.g., 10:1).
Protodeboronation Unstable Boronic Acid (e.g., 2-heterocyclic).[1][5]Use Boronic Ester (Pinacol) or MIDA boronate.[1][6] Add

(1 equiv) as a scavenger.[1]
Homocoupling Oxygen presence.[1]Rigorous degassing is required.[1] Use freeze-pump-thaw if possible.[1]

References

  • Base Selection Guide: BenchChem. "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." Accessed 2023.[1] Link

  • Amine Tolerance: Bruno, N. C., et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling Using Pd Precatalysts."[1] Chemical Science, 2013.[1] Link

  • XPhos Utility: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007.[5][7] Link

  • Substrate Context: "Methyl 3-iodo-4-(piperidin-3-yl)benzoate." Fluorochem Product Data. Link

Application Note: Hydrolysis and Zwitterionic Isolation of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The compound 3-iodo-4-(piperidin-3-yl)benzoic acid is a highly valuable bifunctional building block in pharmaceutical development. Featuring both an aryl iodide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and a basic piperidine ring, derivatives of this scaffold are frequently utilized in the synthesis of targeted kinase inhibitors, such as ponatinib analogs [1].

Converting the methyl ester precursor to the free carboxylic acid presents a unique physicochemical challenge: the product is an amphoteric amino acid. Standard liquid-liquid extraction protocols (e.g., partitioning into ethyl acetate or dichloromethane) fail due to the high hydrophilicity of the resulting zwitterion. This guide details a self-validating, highly scalable protocol for the alkaline hydrolysis of methyl 3-iodo-4-(piperidin-3-yl)benzoate, leveraging isoelectric focusing to isolate the product in high purity without the need for tedious ion-exchange chromatography.

Mechanistic Rationale & Causality

Saponification Dynamics

The hydrolysis is driven by Lithium Hydroxide (LiOH) in a ternary solvent system of THF/MeOH/H


O (3:1:1)  [2].
  • Causality of Solvent Choice: The lipophilic starting material is insoluble in pure water. Tetrahydrofuran (THF) provides necessary solvation for the organic substrate, while water delivers the hydroxide nucleophile. Methanol (MeOH) acts as a phase-transfer bridge, preventing biphasic separation and suppressing unwanted transesterification side reactions that can occur if ethanol or other alcohols are used.

  • Causality of Base: LiOH is preferred over NaOH or KOH because the resulting lithium carboxylate salts are highly soluble in the aqueous-organic mixture, preventing premature precipitation of unreacted intermediates.

Zwitterion Dynamics and Isoelectric Precipitation

Because the target molecule contains both a basic secondary amine (piperidine) and an acidic moiety (benzoic acid), it exists in distinct ionization states depending on the pH of the medium. At the isoelectric point (pI) , the molecule carries no net electrical charge (existing as a zwitterion) [3].

  • Causality of Isolation Strategy: Molecules at their pI exhibit minimal electrostatic repulsion and maximum lattice energy, leading to drastic reductions in aqueous solubility [4]. By calculating the theoretical pI and carefully titrating the crude aqueous reaction mixture to this exact pH, we force the product to self-assemble and precipitate out of solution, bypassing the need for organic extraction.

Physicochemical Profiling

To execute a precise isoelectric precipitation, the thermodynamic parameters of the target molecule must be established.

Table 1: Physicochemical Properties & Process Metrics

ParameterValueMechanistic Implication
Starting Material MW 345.18 g/mol Determines stoichiometric equivalents.
Product MW 331.15 g/mol Used for theoretical yield calculations.
pKa

(Benzoic Acid)
~ 4.0Molecule is anionic (soluble) at pH > 4.0.
pKa

(Piperidine)
~ 9.5Molecule is cationic (soluble) at pH < 9.5.
Calculated pI ~ 6.75 Target pH for maximum precipitation.
LiOH Equivalents 2.5 eqEnsures complete hydrolysis and neutralizes the basic piperidine if the SM was supplied as an HCl salt.

Experimental Workflow & Logic

The following diagram illustrates the phase-state transitions and logical checkpoints of the protocol.

G SM Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Starting Material) Hydrolysis Alkaline Hydrolysis LiOH, THF/MeOH/H2O (3:1:1) 25 °C, 3 h SM->Hydrolysis Intermediate Lithium Carboxylate Salt (Highly Aqueous Soluble) Hydrolysis->Intermediate Evaporation Solvent Removal Strip THF/MeOH in vacuo Intermediate->Evaporation Acidification Isoelectric Focusing Titrate with 1M HCl to pH 6.7 - 6.8 Evaporation->Acidification Zwitterion Zwitterion Formation Minimum Aqueous Solubility Acidification->Zwitterion Isolation Filtration & Cold Water Wash Vacuum Drying Zwitterion->Isolation Product 3-iodo-4-(piperidin-3-yl)benzoic acid (Pure Target) Isolation->Product

Caption: Workflow for the hydrolysis and isoelectric isolation of amphoteric 3-iodo-4-(piperidin-3-yl)benzoic acid.

Step-by-Step Experimental Protocol

Reagents Required
  • Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 eq, 10.0 mmol, 3.45 g)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O) (2.5 eq, 25.0 mmol, 1.05 g)
    
  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H

    
    O)
    
  • 1M Hydrochloric acid (HCl) aqueous solution

Step 1: Reaction Assembly
  • Charge a 100 mL round-bottom flask with methyl 3-iodo-4-(piperidin-3-yl)benzoate (3.45 g, 10.0 mmol).

  • Add 30 mL of THF and 10 mL of MeOH. Stir at 400 rpm until the solid is completely dissolved.

  • In a separate vial, dissolve LiOH·H

    
    O (1.05 g, 25.0 mmol) in 10 mL of deionized water.
    
  • Add the aqueous LiOH solution dropwise to the organic mixture at 25 °C.

  • Stir the resulting homogenous, slightly yellow solution at 25 °C for 3 hours.

Self-Validation Checkpoint 1: Analyze an aliquot by LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH


OH). The reaction is complete when the starting material mass (m/z 346 [M+H]+) is fully consumed and replaced by the product mass (m/z 332 [M+H]+).
Step 2: Organic Solvent Removal
  • Transfer the reaction mixture to a rotary evaporator.

  • Carefully remove the THF and MeOH under reduced pressure (Bath temp: 35 °C, Pressure: ~100 mbar).

  • Crucial Causality: Do not evaporate to total dryness. Remove only the volatiles until an aqueous layer remains (~10-15 mL). Leaving THF/MeOH in the mixture will artificially increase the solubility of the zwitterion in the next step, devastating your isolated yield.

Self-Validation Checkpoint 2: The remaining aqueous solution should be clear to slightly hazy. No massive precipitation should occur at this stage because the product is still in its highly soluble lithium carboxylate form (pH > 11).

Step 3: Isoelectric Focusing (Precipitation)
  • Dilute the remaining aqueous solution with an additional 10 mL of deionized water and transfer to a beaker equipped with a calibrated pH meter probe.

  • Cool the solution to 0–5 °C using an ice bath (cooling decreases the solubility constant of the zwitterion).

  • Under vigorous stirring (600 rpm), add 1M HCl dropwise.

  • Monitor the pH closely. As the pH drops below 8.0, the solution will become cloudy.

  • Stop the addition exactly when the pH reaches 6.7 to 6.8 (the calculated pI).

  • Allow the resulting thick white/off-white suspension to age at 0–5 °C for 1 hour to promote particle growth and crystallization.

Self-Validation Checkpoint 3: The formation of a dense precipitate at pH ~6.7 confirms zwitterion formation. If the pH accidentally drops below 5.0, the precipitate will begin to redissolve as the HCl salt forms. If this happens, back-titrate with 1M NaOH.

Step 4: Isolation and Drying
  • Filter the suspension through a medium-porosity sintered glass funnel under vacuum.

  • Wash the filter cake with 2 x 5 mL of ice-cold deionized water to remove residual lithium chloride salts.

  • Dry the solid on the filter for 30 minutes, then transfer to a vacuum oven.

  • Dry under high vacuum at 45 °C for 12 hours to afford 3-iodo-4-(piperidin-3-yl)benzoic acid.

Self-Validation Checkpoint 4: Check the filtrate by LC-MS. It should contain <5% of the target product. Analyze the dried solid by


H NMR (DMSO-d

); the defining validation is the complete disappearance of the methyl ester singlet at

~3.85 ppm.

References

  • Processes for making ponatinib and intermediates thereof Google P
  • Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4)
  • Isoelectric point Wikipedia
  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development Cre

Application Note: N-Alkylation Strategies for Methyl 3-iodo-4-(piperidin-3-yl)benzoate

[1]

Introduction & Strategic Analysis

Target Molecule: Methyl 3-iodo-4-(piperidin-3-yl)benzoate CAS: 1131614-64-6 Structure Overview: The target substrate contains three distinct functional zones:[1][2]

  • Secondary Amine (Piperidine): The nucleophilic center for alkylation.[1][3]

  • Aryl Iodide (C3 Position): A high-value handle for subsequent cross-coupling (Suzuki, Sonogashira).[1] It is sensitive to metal-halogen exchange and photolytic cleavage.[1]

  • Methyl Ester (C1 Position): Susceptible to hydrolysis under strong aqueous basic conditions or nucleophilic attack.[1]

Method Selection Matrix

For the N-alkylation of this specific scaffold, we evaluate two primary methodologies. The choice depends heavily on the nature of the alkyl group (R) being introduced.

FeatureMethod A: Reductive Amination Method B: Direct Nucleophilic Substitution
Reagents Aldehyde/Ketone + NaBH(OAc)₃ (STAB)Alkyl Halide (R-X) + Base (K₂CO₃/DIPEA)
Selectivity High. Mono-alkylation is kinetically favored.[1]Moderate. Risk of over-alkylation (quaternization).[1]
Conditions Mild, slightly acidic (pH 5-6).[1] Room Temp.Basic. Often requires heat (40-80°C).[1]
Substrate Fit Best for introducing bulky or complex R groups.[1]Best for simple primary alkyl groups (Methyl, Ethyl, Benzyl).
Risks Reduction of aldehyde to alcohol (side reaction).[1]Ester hydrolysis (if water/strong base present); Elimination of R-X.

Decision Logic Pathway

The following logic gate determines the optimal protocol for your specific synthesis campaign.

GStartStart: Methyl 3-iodo-4-(piperidin-3-yl)benzoateDecisionNature of Alkyl Group (R)?Start->DecisionSimpleSimple Primary(Me, Et, Bn)Decision->SimpleSmall, unhinderedComplexComplex / Secondary(or sensitive R)Decision->ComplexBulky, branchedDirectMethod B: Direct Alkylation(S_N2 Mechanism)Simple->DirectReductiveMethod A: Reductive Amination(Reductive Alkylation)Complex->ReductiveBaseCheckBase Selection:Use K2CO3 or DIPEA(Avoid NaOH/KOH)Direct->BaseCheckReagentCheckReagent Selection:Use NaBH(OAc)3(Avoid NaBH4)Reductive->ReagentCheck

Figure 1: Strategic decision tree for selecting the N-alkylation method based on the desired substituent.

Protocol A: Reductive Amination (Recommended)

Applicability: Preferred for most R-groups to prevent over-alkylation.[1] Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][4]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 equiv)

  • Carbonyl Source: R-CHO (Aldehyde) or R-C(O)-R' (Ketone) (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][3] Note: DCE is preferred for reaction rates but DCM is safer.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This allows the equilibrium formation of the iminium species. The acid catalyzes this step.[3][5]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Critical Control: Do not use Sodium Borohydride (

      
      ).[1] It is too strong and will reduce the aldehyde/ketone to an alcohol before it aminates the piperidine. STAB is selective for the iminium ion.
      
  • Reaction: Remove ice bath and stir at RT. Monitor by LC-MS or TLC (typically 2–16 hours).[1]

    • Endpoint: Disappearance of the secondary amine peak.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1][6]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Direct Nucleophilic Substitution ( )

Applicability: Methylation, Benzylation, or simple primary alkyl halides. Risk: Quaternization (formation of the ammonium salt) if the alkyl halide is in large excess.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, where X=Br, I) (1.05 – 1.1 equiv)

    • Note: If using Alkyl Chlorides, add 0.1 equiv Potassium Iodide (KI) (Finkelstein condition).

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) or Cesium Carbonate (
    
    
    ) (for faster rates).[1]
    • Alternative: DIPEA (Hünig's Base) if homogeneous conditions are preferred.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the Substrate in anhydrous MeCN or DMF (0.1 – 0.2 M).[1]

  • Base Addition: Add powdered, dry

    
      (2.0 equiv).
    
  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise.[1]

    • Caution: Do not add large excess of Alkyl Halide.[1] This promotes double alkylation to the quaternary salt.

  • Reaction: Stir at RT. If reaction is sluggish after 4 hours, heat to 40–60°C.

    • Warning: Do not exceed 80°C to avoid thermal instability of the aryl iodide or ester hydrolysis.

  • Workup:

    • For MeCN: Filter off solids (

      
      /KX).[1] Concentrate filtrate.[1][4] Redissolve in EtOAc, wash with water/brine.[6]
      
    • For DMF: Dilute with excess water (5x volume) and extract into EtOAc or Ether.[1] Wash organic layer extensively with water to remove DMF.[1]

  • Purification: Flash chromatography.

Experimental Workflow & Mechanism

The following diagram illustrates the chemical pathway for the Reductive Amination (Method A), highlighting the critical intermediate stabilization.

ReactionPathSubstratePiperidine Substrate(Secondary Amine)CarbinolHemiaminalIntermediateSubstrate->CarbinolNucleophilic AttackAldehydeAldehyde (R-CHO)+ AcOHAldehyde->CarbinolIminiumIminium Ion(Electrophilic Species)Carbinol->Iminium-H2O (Acid Catalyzed)ProductTertiary AmineProductIminium->ProductSelective Reduction(Fast)STABNaBH(OAc)3(Hydride Donor)STAB->ProductH- transfer

Figure 2: Mechanistic workflow for Protocol A. The STAB reagent selectively reduces the Iminium Ion, not the Aldehyde.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Method A) Iminium ion not forming.[1]Increase AcOH to 2.0 equiv. Add molecular sieves (3Å) to remove water.[1]
Over-Alkylation (Method B) Excess Alkyl Halide.[1]Strictly limit R-X to 1.0–1.1 equiv. Switch to Method A if possible.
Ester Hydrolysis Wet solvent or strong base.[1]Ensure solvents are anhydrous.[1] Use

instead of hydroxides.[1]
Iodide Loss (Dehalogenation) Pd contamination or radical mechanism.[1]Use high-purity reagents.[1] Keep reaction in the dark (foil wrap).
Poor Solubility Highly crystalline substrate.[1]Switch solvent to DMF or NMP (Method B) or DCM/MeOH mix (Method A).

Safety & Stability Information

  • Aryl Iodide Stability: The C3-Iodine bond is stable to weak bases (

    
    ) and borohydrides at RT.[1] Avoid palladium contaminants which could catalyze oxidative addition.[1]
    
  • Ester Stability: The methyl ester is stable to STAB.[1] In Method B, avoid aqueous workups with high pH (>10) to prevent saponification to the benzoic acid.

  • STAB Handling: Evolves acetic acid and hydrogen gas upon quenching.[1] Perform quench slowly in a fume hood.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5][7][8] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) - Reactivity and Application."

  • BenchChem Protocols. "General Procedure for N-Alkylation of Secondary Amines."

  • PubChem Compound Summary. "Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6)."[1] [1]

Using Methyl 3-iodo-4-(piperidin-3-yl)benzoate as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 3-iodo-4-(piperidin-3-yl)benzoate as a Trifunctional Scaffold for Divergent Kinase Inhibitor Synthesis

Executive Summary & Structural Rationale

In modern rational drug design, the rapid generation of structurally diverse libraries from a single, highly functionalized core is critical for optimizing structure-activity relationships (SAR). Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6) has emerged as an exceptionally versatile building block for the synthesis of targeted protein kinase inhibitors[1].

The power of this scaffold lies in its three orthogonal vectors, each mapping perfectly to distinct topological regions of the conserved kinase domain:

  • Vector 1 (C3-Iodine): The aryl iodide is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This vector is typically used to install heteroaromatic hinge-binding motifs (such as indazoles, pyrazoles, or aminopyrimidines) that form critical hydrogen bonds with the kinase hinge region[2].

  • Vector 2 (C4-Piperidine): The secondary amine of the piperidine ring projects outward toward the solvent-exposed channel . Incorporating basic, polar groups in this region compensates for the high lipophilicity of hinge-binding motifs, improving overall lipophilic efficiency (LipE). Furthermore, functionalized piperidines can form highly favorable, water-displacing salt bridges with acidic residues (e.g., Asp or Glu) at the solvent front, drastically increasing binding affinity[2][3].

  • Vector 3 (C1-Methyl Ester): The ester can be readily saponified to a carboxylic acid, providing a handle for amide coupling. This vector allows the molecule to extend into the DFG-out allosteric pocket (for Type II/III inhibitors) or serves as an attachment point for electrophilic warheads (e.g., acrylamides) to target nucleophilic cysteines for reversible-covalent inhibition[4].

ScaffoldVectors Scaffold Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Core Scaffold) Vector1 C3: Aryl Iodide (Hinge Binder) Scaffold->Vector1 Suzuki/Buchwald Vector2 C4: Piperidine (Solvent Channel) Scaffold->Vector2 Reductive Amination Vector3 C1: Methyl Ester (DFG-Pocket/Warhead) Scaffold->Vector3 Saponification/Amidation

Fig 1. Orthogonal diversification vectors of the methyl 3-iodo-4-(piperidin-3-yl)benzoate scaffold.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols are designed with built-in causality and self-validation checkpoints.

Phase 1: Scaffold Preparation & Hinge-Binder Attachment

Causality Check: The C4-piperidine contains an unprotected secondary amine. If left unprotected, it can poison Palladium catalysts or undergo undesired intramolecular/intermolecular N-arylation during cross-coupling. Therefore, transient Boc-protection is mandatory. Furthermore, because the C3-iodine is sterically hindered by the ortho-piperidine group, a highly active, bulky ligand system (like XPhos Pd G2) is required to facilitate the reductive elimination step of the catalytic cycle.

Step-by-Step Protocol:

  • Boc-Protection: Dissolve Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 eq) in DCM. Add Triethylamine (2.0 eq) and Boc-anhydride (1.2 eq). Stir at room temperature for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine spot (ninhydrin active) will disappear. LC-MS will confirm the mass shift to [M+H]+ = 446.

  • Suzuki-Miyaura Coupling: In a microwave vial, combine the Boc-protected scaffold (1.0 eq), a selected hinge-binding boronic acid (e.g., 1H-indazole-5-boronic acid, 1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq). Suspend in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Reaction: Seal the vial and heat at 90°C for 12 hours under N2.

    • Validation: Analyze the crude mixture via LC-MS. The complete disappearance of the m/z 446 peak and the appearance of the product mass validates successful cross-coupling.

  • Workup: Filter through a Celite pad to remove Pd black, extract with EtOAc, and purify via flash chromatography.

Phase 2: DFG-Pocket Extension via Amidation

Causality Check: Saponification must be performed under mild conditions to prevent epimerization of the piperidine chiral center. For the subsequent amidation, HATU is selected as the coupling reagent because it is exceptionally efficient at activating sterically hindered carboxylic acids, minimizing the formation of inactive side products.

Step-by-Step Protocol:

  • Saponification: Dissolve the coupled intermediate in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq) and stir at room temperature for 6 hours. Acidify to pH 4 with 1M HCl and extract with EtOAc to isolate the carboxylic acid.

  • Amidation: Dissolve the intermediate (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the desired extension amine (e.g., 3-(trifluoromethyl)aniline for Type II targeting) (1.2 eq). Stir for 4 hours.

    • Validation: LC-MS will show the disappearance of the carboxylic acid mass and the emergence of the amide product.

Phase 3: Solvent-Channel Targeting via Reductive Amination

Causality Check: Following Boc-deprotection, reductive amination is used to functionalize the piperidine. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is mild enough to selectively reduce the intermediate iminium ion without reducing the newly formed amide bonds or any residual ester groups.

Step-by-Step Protocol:

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours, then concentrate in vacuo to yield the free piperidine TFA salt.

  • Reductive Amination: Dissolve the salt in 1,2-Dichloroethane (DCE). Add the desired aldehyde (e.g., formaldehyde for methylation, or a functionalized aliphatic aldehyde) (1.5 eq) and DIPEA (to neutralize the TFA).

  • Reduction: Add NaBH(OAc)3 (2.0 eq) and stir at room temperature for 12 hours.

    • Validation: Final LC-MS and 1H-NMR will confirm the presence of the alkylated piperidine and the absence of over-reduction side products.

Quantitative Data: Scaffold Diversification Metrics

The table below summarizes the physicochemical property shifts and synthetic yields when utilizing the methyl 3-iodo-4-(piperidin-3-yl)benzoate scaffold to generate a focused library. Notice how functionalizing the C4-piperidine effectively modulates the LogD, keeping the molecules within optimal drug-like space despite the addition of heavy, lipophilic DFG-binders[2].

Derivative IDC3 Hinge BinderC1 DFG ExtensionC4 Solvent GroupOverall Yield (%)Purity (HPLC)Calculated LogD (pH 7.4)
SCAF-001 1H-IndazoleNone (Carboxylic Acid)H (Free Piperidine)68%>98%1.2
SCAF-002 1H-Indazole3-(CF3)-AnilineH (Free Piperidine)54%>95%3.8
SCAF-003 1H-Indazole3-(CF3)-AnilineMethyl61%>97%4.1
SCAF-004 Aminopyrimidine3-(CF3)-Aniline2-Hydroxyethyl49%>96%3.4
SCAF-005 AminopyrimidineAcrylamide (Covalent)Methyl58%>98%2.9

Biological Context: Kinase Pathway Inhibition

Inhibitors derived from this scaffold are typically designed to intervene in hyperactive signaling cascades, such as the MAPK/ERK or PI3K/AKT pathways, which are frequently dysregulated in oncology. By utilizing the C3 vector to competitively bind the ATP pocket, and the C1/C4 vectors to lock the kinase in an inactive conformation, these molecules effectively halt downstream gene transcription.

KinaseInhibition Signal Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase Signal->Receptor Activation Adapter Adapter Proteins (Grb2/SOS1) Receptor->Adapter Phosphorylation TargetKinase Target Kinase (e.g., MEK/BTK) Adapter->TargetKinase Cascade Initiation Transcription Gene Transcription & Proliferation TargetKinase->Transcription Nuclear Translocation Inhibitor Scaffold-Derived Inhibitor Inhibitor->TargetKinase ATP-Competitive Blockade

Fig 2. Mechanism of action for scaffold-derived inhibitors within a kinase signaling cascade.

References

  • Fluorochem. Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6) Product Specifications.1

  • ACS Medicinal Chemistry Letters. Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations.3

  • Royal Society of Chemistry (RSC) Books. CHAPTER 8: The Properties of Kinase Inhibitors.2

  • National Institutes of Health (PMC). Advances in reversible covalent kinase inhibitors.4

Sources

Application Note: Chemoselective Boc Strategies for Piperidin-3-yl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-protection and deprotection strategies for piperidin-3-yl benzoates Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The piperidin-3-yl benzoate scaffold represents a structural challenge in medicinal chemistry: it combines a nucleophilic secondary amine with an electrophilic ester moiety. While the tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection, its installation and removal require precise chemoselective control to prevent the hydrolysis or transesterification of the benzoate ester.

This guide details high-fidelity protocols designed to decouple the reactivity of the amine from the ester. The core philosophy here is "Acid-Base Hysteresis" : avoiding strong aqueous bases during protection (to save the ester) and avoiding nucleophilic solvents during acidic deprotection (to prevent transesterification).

Strategic Analysis: The Chemoselectivity Paradox

The Protection Challenge

Standard Schotten-Baumann conditions (aqueous NaOH/dioxane) are forbidden. The benzoate ester is susceptible to saponification at pH > 10. Therefore, protection must proceed under anhydrous, mildly basic conditions .

The Deprotection Challenge

While benzoate esters are generally stable to the acidic conditions of Boc removal (TFA or HCl), they are highly vulnerable during the neutralization (workup) phase . Furthermore, the use of nucleophilic solvents (like methanol) during acidolysis can lead to transesterification (methyl benzoate formation).

Data Summary: Reagent Compatibility Matrix
OperationReagent SystemCompatibility with BenzoateRisk FactorRecommendation
Protection

/ NaOH /

Low Hydrolysis (Saponification)AVOID
Protection

/ TEA / DCM
High MinimalPREFERRED
Deprotection TFA / DCMMedium Acid-catalyzed hydrolysis (trace

)
Standard
Deprotection HCl / MeOHLow TransesterificationAVOID
Deprotection HCl / EtOAcHigh Product precipitates as saltPREFERRED

Protocol A: "Ester-Safe" Boc-Protection

Objective: Protect the secondary amine of piperidin-3-yl benzoate (often starting as an HCl salt) without hydrolyzing the ester.

Materials
  • Substrate: Piperidin-3-yl benzoate hydrochloride.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv).[1]
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).[2]

Step-by-Step Methodology
  • Suspension: Suspend the piperidin-3-yl benzoate HCl salt (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

    • Why: DCM is non-nucleophilic and easily removed.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

    • Causality: Low temperature suppresses potential acyl migration and controls the exotherm of the neutralization.

  • Base Addition: Add TEA (25 mmol) dropwise over 10 minutes.

    • Observation: The suspension should clear as the free amine is liberated.

  • Reagent Addition: Add a solution of

    
     (11 mmol) in DCM (10 mL) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is UV active).

  • Workup (Critical):

    • Wash with 0.5 M citric acid (cold) or

      
       to remove excess base. Do not use strong acid.
      
    • Wash with saturated

      
       (rapidly) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Workflow Visualization (Protection)

ProtectionWorkflow start Start: Piperidin-3-yl benzoate HCl Salt solvent Suspend in DCM (0°C) start->solvent base Add TEA (2.5 eq) Liberate Free Amine solvent->base reagent Add Boc2O (1.1 eq) Nucleophilic Attack base->reagent Nucleophilic Acyl Substitution monitor Stir RT (4-6h) Monitor TLC reagent->monitor wash Wash: Citric Acid -> NaHCO3 (Remove Base/Byproducts) monitor->wash product Isolate: N-Boc-Piperidin-3-yl Benzoate wash->product

Figure 1: Anhydrous protection workflow designed to prevent ester hydrolysis.

Protocol B: Non-Hydrolytic Boc-Deprotection

Objective: Remove the Boc group to yield the amine salt or free base without cleaving the benzoate.

Method Selection
  • Method 1 (HCl/EtOAc): Recommended. The product precipitates as the hydrochloride salt, preventing the need for aqueous workup and exposure to basic conditions.

  • Method 2 (TFA/DCM): Standard. Requires careful evaporation of TFA.

Detailed Protocol (Method 1: HCl/EtOAc Precipitation)
  • Dissolution: Dissolve N-Boc-piperidin-3-yl benzoate (5 mmol) in anhydrous Ethyl Acetate (EtOAc) (10 mL).

    • Note: If solubility is poor, a minimal amount of DCM can be added, but pure EtOAc is preferred for precipitation.

  • Acidolysis: Add 4M HCl in Dioxane or EtOAc (15 mL, ~12 equiv) at 0 °C.

    • Why: High acid concentration drives the equilibrium. 4M HCl is preferred over TFA because the chloride counter-ion forms a stable, often crystalline salt.

  • Reaction: Stir at RT for 1–2 hours. The solution will likely become cloudy as the amine salt precipitates.

  • Isolation (The "No-Water" Workup):

    • If solid forms: Filter the precipitate under nitrogen. Wash the cake with cold diethyl ether (

      
      ) to remove Boc byproducts (tert-butyl chloride/isobutylene oligomers).
      
    • If no solid: Concentrate the solvent in vacuo to 25% volume, then add

      
       or Hexanes to induce precipitation.
      
  • Result: Piperidin-3-yl benzoate hydrochloride (High Purity).

Handling the Free Base (Optional)

If the free amine is required for the next step, do not store it . Generate it in situ:

  • Suspend the HCl salt in DCM.

  • Wash rapidly (< 2 mins) with ice-cold saturated

    
    .
    
  • Separate layers immediately. Prolonged contact with aqueous base will hydrolyze the ester.

Workflow Visualization (Deprotection)

DeprotectionWorkflow cluster_risk Risk Zone: Free Basing start Start: N-Boc-Piperidin-3-yl Benzoate dissolve Dissolve in EtOAc start->dissolve acid Add 4M HCl/Dioxane (Anhydrous Acidolysis) dissolve->acid precip Precipitation of Amine Salt acid->precip Removal of t-Bu cation filter Filter & Wash with Et2O precip->filter final Final Product: Piperidin-3-yl Benzoate HCl filter->final risk Aqueous Base Workup (Risk of Hydrolysis) final->risk Only if necessary

Figure 2: Deprotection strategy utilizing salt precipitation to avoid aqueous hydrolysis.

Troubleshooting & Optimization

Issue: Transesterification
  • Symptom: Appearance of Methyl Benzoate in NMR (singlet ~3.9 ppm).

  • Cause: Using Methanol (MeOH) as a solvent during HCl deprotection.

  • Fix: Switch to EtOAc or Dioxane . Strictly avoid alcoholic solvents when acid is present.

Issue: Incomplete Deprotection
  • Symptom: Starting material remains after 4 hours.

  • Cause: The protonated carbamate intermediate is stable.

  • Fix: Increase acid concentration (neat TFA or 4M HCl). Ensure the system is anhydrous; water can sometimes inhibit the fragmentation of the tert-butyl cation in dilute acids.

Issue: Ester Hydrolysis
  • Symptom: Loss of the benzoate group; isolation of 3-hydroxypiperidine.[3]

  • Cause: Workup pH was too high (>10) or exposure time to base was too long.

  • Fix: Use Solid Phase Extraction (SPE) with a weak cation exchange resin, or stick to isolating the HCl salt.

References

  • BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).[2] BenchChem Application Notes.[2] Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Standard reference for stability data).

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. MilliporeSigma Technical Guides. Link

  • Han, G., et al. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine. PubMed Central. Link

  • J&K Scientific. BOC Protection and Deprotection Strategies. J&K Scientific Technical Resources. Link

Sources

Sonogashira coupling conditions for iodine substitution on benzoate scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The Sonogashira cross-coupling of iodobenzoates (e.g., methyl or ethyl 4-iodobenzoate) with terminal alkynes is a cornerstone transformation in medicinal chemistry. The benzoate scaffold serves as a versatile pharmacophore, offering an ester handle for further diversification (hydrolysis to acids, conversion to amides/heterocycles) while the alkyne introduces rigid linearity or a vector for cyclization.

Why Iodobenzoates?

  • Kinetic Superiority: The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol), ensuring rapid oxidative addition to Pd(0).

  • Electronic Synergy: The ester group is electron-withdrawing (EWG). In the catalytic cycle, EWGs on the aryl ring stabilize the electron-rich Pd(II) species formed after oxidative addition, further accelerating the reaction compared to electron-neutral or electron-rich systems.

Mechanistic Logic & Critical Parameters[1]

The Catalytic Architecture

The reaction operates via two synergistic cycles: the Palladium Cycle (main engine) and the Copper Cycle (fuel injector).

  • Step A: Oxidative Addition (Fastest for Iodides): The active Pd(0) species inserts into the C–I bond. For iodobenzoates, this step is often diffusion-controlled and rarely rate-limiting.

  • Step B: Transmetallation (The Critical Junction): The copper acetylide (formed in situ) transfers the alkyne to the palladium center. This is where the reaction often stalls if the copper cycle is poisoned by oxygen (leading to Glaser homocoupling).

  • Step C: Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Visualization: The Dual-Cycle Mechanism

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I (Iodobenzoate) TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) CuCycle Copper Cycle (Cu-Alkyne formation) CuCycle->TransMet Feeds Alkyne

Caption: The synergistic Pd/Cu catalytic cycle. Note that Iodobenzoates accelerate the Oxidative Addition step.

Optimization Matrix: Designing the Conditions

Do not rely on a "one-size-fits-all" approach. Select conditions based on your specific alkyne partner.

VariableStandard (Robust)Copper-Free (Clean)Why?
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(dppf)Cl₂ or Pd(OAc)₂/XPhosPd(PPh₃)₂Cl₂ is air-stable and cheap. Cu-free requires more active/bulky ligands to facilitate transmetallation without Cu.
Co-Catalyst CuI (1-3 mol%)NoneCuI accelerates reaction by ~100x but risks homocoupling.
Base Et₃N or DIPEA Piperidine or Cs₂CO₃ Amines act as both base and ligand. Inorganic bases are used in Cu-free to avoid coordinating inhibition.
Solvent THF (or DMF if insoluble)DMF or DMSO THF is easy to remove. Polar aprotic solvents (DMF) are required for Cu-free to stabilize charged intermediates.
Temp RT to 40°C60°C - 80°C Iodides react at RT with Cu. Cu-free requires thermal energy to overcome the activation barrier.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Catalyzed)

Best for: Standard library synthesis, robust substrates, speed.

Reagents:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)[1]

  • Pd(PPh₃)₂Cl₂ (0.02 equiv / 2 mol%)

  • CuI (0.01 equiv / 1 mol%)

  • Triethylamine (3.0 equiv)[2]

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Deoxygenation (CRITICAL):

    • Place the dry Methyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI into a reaction vial equipped with a stir bar.

    • Cap with a septum.[1] Evacuate under high vacuum and backfill with Argon (repeat 3x). Note: Oxygen causes Glaser homocoupling of the alkyne and deactivates the catalyst.

  • Solvent Addition:

    • Add anhydrous THF and Triethylamine via syringe through the septum.

    • Pro-Tip: If the alkyne is a liquid, mix it with the THF/Base solution before addition to ensure slow, steady concentration.

  • Reaction Initiation:

    • Add the Terminal Alkyne dropwise.

    • Stir at Room Temperature . The reaction mixture typically turns from yellow to dark brown/black over 1-2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). Iodobenzoate spot should disappear.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash 1: Saturated NH₄Cl (removes Copper salts—aqueous layer will turn blue).

    • Wash 2: Water.[2][3][4][5][6]

    • Wash 3: Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification:

    • Flash Chromatography on Silica Gel.[2]

    • Gradient: 0% -> 10% EtOAc in Hexanes. (Benzoate esters are typically non-polar; the product will elute early).

Protocol B: The "Glaser-Free" Method (Copper-Free)

Best for: Oxidatively sensitive alkynes, or when homocoupling is a major side product.

Reagents:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%) - Pre-mix to form active catalyst

  • Piperidine (3.0 equiv)

  • DMF (degassed)

Modifications:

  • Heat the reaction to 60°C .

  • Reaction time will be longer (4-12 hours).

  • Workup requires thorough water washes (5x) to remove DMF.

Experimental Workflow Diagram

Workflow Start Start: Dry Reagents (Iodobenzoate + Pd + Cu) Degas Degas System (Vac/Argon x3) Start->Degas AddLiq Add Solvent/Base (THF + Et3N) Degas->AddLiq AddAlk Add Alkyne (Dropwise) AddLiq->AddAlk React Reaction (RT, 1-4h) AddAlk->React Check TLC/LCMS Check React->Check Check->React Incomplete Quench Quench (Sat. NH4Cl) Check->Quench Complete Purify Purification (Column Chrom.) Quench->Purify

Caption: Step-by-step experimental workflow for standard Sonogashira coupling.

Troubleshooting & Self-Validation

SymptomDiagnosisCorrective Action
Significant Homocoupling (Di-alkyne formation)Oxygen ingress or excess Copper.1. Degas solvents via freeze-pump-thaw.2.[2] Add alkyne very slowly (syringe pump).3. Switch to Protocol B (Cu-free).
Reaction Stalls (<50% conversion)Catalyst death (Pd black precipitation).1. Add fresh catalyst (1-2 mol%).2. Ensure inert atmosphere is maintained.3. Gently heat to 40°C.
No Reaction Reagents impure or incompatible base.1. Iodobenzoates are highly reactive; if no reaction, check Pd quality.2. Ensure base is not wet (hydrolysis of ester).
Product Hydrolysis Wet solvent/base + heat.Use strictly anhydrous THF and Et₃N. Avoid heating >60°C if possible.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem. (2025).[1][2][7] Application Notes and Protocols for the Sonogashira Reaction of Ethyl 4-iodobenzoate. BenchChem Technical Library. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Copper-free Sonogashira coupling reaction with Pd(OAc)2/DABCO as the catalyst. Journal of Organic Chemistry, 71(1), 379-381. Link

Sources

Application Note: Strategic Synthesis of Benzamide Derivatives from Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1][2] This application note provides a comprehensive guide to the synthesis of diverse benzamide derivatives starting from Methyl 3-iodo-4-(piperidin-3-yl)benzoate. This starting material is a highly versatile building block, offering three key points for chemical modification: the piperidine nitrogen, the methyl ester, and the aryl iodide. We present two primary strategic pathways for derivatization: (1) direct amide bond formation via hydrolysis and coupling, and (2) functionalization of the aromatic core via palladium-catalyzed cross-coupling reactions. This document details step-by-step protocols, mechanistic insights, troubleshooting, and data interpretation to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Starting Material

Methyl 3-iodo-4-(piperidin-3-yl)benzoate is an ideal starting material for constructing focused libraries of drug-like molecules. Its structure provides a strategic advantage by separating distinct regions for modification:

  • The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for standard amide bond formation with a diverse range of amines.

  • The Aryl Iodide: Acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), allowing for the introduction of various aryl, heteroaryl, or amino substituents.[3][4]

  • The Piperidine N-H: A secondary amine that can be functionalized via alkylation or acylation, further expanding the accessible chemical space.

This guide will focus on the first two strategies, which represent the most common and powerful approaches to generating novel benzamide derivatives from this scaffold.

G cluster_start Starting Material cluster_strategy1 Strategy 1: Amide Formation cluster_strategy2 Strategy 2: Cross-Coupling Start Methyl 3-iodo-4-(piperidin-3-yl)benzoate S1_Step1 Saponification (Ester Hydrolysis) Start->S1_Step1 Path A S2_Step1 Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->S2_Step1 Path B S1_Step2 Amide Coupling (with various amines) S1_Step1->S1_Step2 S1_Product Benzamide Derivatives (Diversity at Amide) S1_Step2->S1_Product S2_Step2 Subsequent Amide Formation S2_Step1->S2_Step2 S2_Product Benzamide Derivatives (Diversity at Aryl Core) S2_Step2->S2_Product

Caption: Overview of synthetic strategies from the core scaffold.

Strategy 1: Synthesis via Amide Coupling

This approach prioritizes the formation of the benzamide bond first. It is the most direct route when the primary goal is to explore a variety of amine building blocks.

Step A: Saponification of the Methyl Ester

Expertise & Experience: The conversion of the methyl ester to a carboxylic acid is a prerequisite for activating it for amide coupling. Standard saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system is highly effective. LiOH is often preferred as it can minimize potential side reactions and is effective at room temperature, preserving sensitive functional groups. The reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material. Acidification during workup is critical to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Protocol 2.1: Hydrolysis to 3-Iodo-4-(piperidin-3-yl)benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 eq) in a 3:1 mixture of THF/water (e.g., 10 mL/g of starting material).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Workup & Isolation:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum. The product, 3-iodo-4-(piperidin-3-yl)benzoic acid, can typically be used in the next step without further purification.

Step B: Amide Bond Formation

Expertise & Experience: The direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[5] Carbodiimide reagents (like EDC) and uronium salts (like HATU) are among the most efficient activators used in modern synthesis.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be unstable. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[1][6][7] This method is cost-effective and the urea byproduct is water-soluble, simplifying purification.

  • HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly potent uronium-based coupling reagent. It reacts with the carboxylate (in the presence of a non-nucleophilic base like DIPEA) to form a very reactive OAt-active ester.[1][5] HATU is often used for sterically hindered substrates or when rapid and high-yielding coupling is required.

G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism A R-COOH + EDC B O-Acylisourea (Reactive Intermediate) A->B Activation C HOBt-Ester (Stable Active Ester) B->C + HOBt E Amide Product (R-CO-NHR') B->E Direct reaction (slower) C->E + R'-NH2 - HOBt D R'-NH2 F R-COO⁻ + HATU G OAt-Active Ester (Highly Reactive) F->G Activation I Amide Product (R-CO-NHR') G->I + R'-NH2 - HOAt H R'-NH2

Caption: Comparison of EDC/HOBt and HATU activation mechanisms.

Protocol 2.2: General Procedure for Amide Coupling using HATU

  • Reaction Setup: To a solution of 3-iodo-4-(piperidin-3-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (10 mL/g), add the desired amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired benzamide derivative.[8]

Reagent/ParameterEDC/HOBt ProtocolHATU ProtocolRationale / Comments
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine 1.1 - 1.2 eq1.1 eqSlight excess ensures complete consumption of the acid.
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.2 eq)EDC is often paired with HOBt to improve efficiency and reduce side reactions.[9] HATU is generally more reactive.
Base DIPEA or Et₃N (2.5 eq)DIPEA (2.5 eq)Required to neutralize acid salts and facilitate the reaction. Must be non-nucleophilic.
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCMAprotic solvents are essential to prevent hydrolysis of activated species.
Temperature 0 °C to Room TempRoom TemperatureHATU reactions are typically fast at room temperature. EDC reactions are often started at 0 °C.
Reaction Time 6 - 18 hours2 - 6 hoursHATU reactions are generally faster. Monitor by TLC/LC-MS.

Strategy 2: Derivatization via Cross-Coupling Reactions

This strategy leverages the aryl iodide for diversification of the benzamide core. These reactions can be performed either on the initial methyl ester or on the final benzamide product, offering significant synthetic flexibility.

Suzuki-Miyaura Coupling for C-C Bond Formation

Expertise & Experience: The Suzuki reaction is a robust method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst.[10] The choice of catalyst, ligand, base, and solvent is crucial for success. For aryl iodides, a simple catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is often sufficient. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step.

G Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I L₂ Pd0->ArPdI Oxidative Addition ArPdAr_ Ar-Pd(II)-Ar' L₂ ArPdI->ArPdAr_ Transmetalation ArPdAr_->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_->Product ArI Ar-I ArI->ArPdI Ar_BOH2 Ar'-B(OH)₂ Ar_BOH2->ArPdI Base Base Base->ArPdI

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3.1: Suzuki Coupling of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

  • Reaction Setup: In a Schlenk tube or microwave vial, combine Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically dioxane/water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 4-16 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Experience: This reaction enables the formation of C-N bonds between the aryl iodide and a primary or secondary amine.[3] It is a powerful tool for installing anilines, alkylamines, or heterocycles. These reactions typically require a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like XPhos or BrettPhos, to facilitate reductive elimination), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[11][12] Aryl iodides are highly reactive substrates for this transformation.[13]

Protocol 3.2: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add the Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat in an oil bath at 90-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup & Purification: Follow the workup and purification procedure outlined in Protocol 3.1.

Safety and Handling

Trustworthiness: Ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.[14]

  • Coupling Reagents (HATU, EDC): These are potent sensitizers and can cause skin and respiratory irritation. Avoid inhalation of dust and direct contact. Weigh them in a fume hood.[15]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Solvents (DMF, Dioxane, Toluene): These are flammable and/or toxic. Handle under an inert atmosphere where required and avoid exposure.

  • Bases (DIPEA, NaOtBu): DIPEA and other amine bases are corrosive and have strong odors. Sodium tert-butoxide is moisture-sensitive and corrosive. Handle with care.

  • Aryl Iodides: Handle with care as aryl halides can be irritants.[16][17]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Suzuki, M., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

  • Singh, U., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. [Link]

  • Gul, S., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PLOS ONE. [Link]

  • Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (n.d.). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [Link]

  • Bio-protocol. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. [Link]

  • Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Synthesis and analysis of amides. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Karami, K., et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • M.K. College of Pharmacy. (n.d.). Part 6: Preparation of Organic Compounds. [Link]

  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Dunne, K., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. [Link]

  • ResearchGate. (2022). Preparation of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate. [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. [Link]

Sources

Application Note: Modular Synthesis of Ponatinib Analogs via Iodinated Benzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ponatinib (AP24534) is a third-generation tyrosine kinase inhibitor (TKI) engineered specifically to overcome the BCR-ABL T315I "gatekeeper" mutation, which confers resistance to imatinib, dasatinib, and nilotinib.[1] Structurally, Ponatinib features a "pan-BCR-ABL" design comprising a linear ethynyl linker connecting an imidazo[1,2-b]pyridazine "head" to a substituted benzamide "tail."[2][1]

This guide details the "Iodine-Scaffold" Strategy , a modular synthetic route utilizing 3-iodo-4-methylbenzoic acid as the central hub.[2][1] Unlike linear sequences that build the molecule from one end to the other, this convergent approach creates a stable aryl-iodide intermediate.[1] This allows researchers to rapidly generate libraries of analogs by diversifying either the "Head" (via Sonogashira coupling) or the "Tail" (via amide coupling) late in the synthesis.[1]

Key Advantages of this Protocol:

  • Divergency: The iodinated intermediate serves as a stable branching point for SAR (Structure-Activity Relationship) studies.[2][1]

  • Scalability: Avoids unstable intermediates common in linear routes.[2]

  • Purity: The distinct polarity of the iodo-intermediates simplifies purification before the final, metal-catalyzed coupling.[2]

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on dissecting the molecule at the alkyne linker and the amide bond.[1] The central 3-iodo-4-methylbenzoic acid fragment provides the necessary halogen handle for cross-coupling and the carboxylate for amide formation.[2][1]

Figure 1: Modular Assembly Logic

PonatinibSynthesis cluster_coupling Step 2: Sonogashira Coupling cluster_amide Step 1: Amide Construction Final Ponatinib (or Analog) Intermediate Iodo-Amide Scaffold (Stable Intermediate) Intermediate->Final Pd/Cu Catalysis Alkyne Head Moiety (3-ethynylimidazo[1,2-b]pyridazine) Alkyne->Final Acid Core Block 3-iodo-4-methylbenzoic acid Acid->Intermediate Activation (SOCl2) + Amine Coupling Amine Tail Moiety (Trifluoromethyl aniline deriv.) Amine->Intermediate

Caption: Retrosynthetic disconnection showing the central role of the iodinated benzoate scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the Iodo-Amide Scaffold

Objective: Prepare 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Rationale: Converting the acid to the amide before the Sonogashira coupling prevents catalyst poisoning by the free carboxylic acid and eliminates the need for protecting groups.[1]

Reagents & Materials
  • Substrate: 3-Iodo-4-methylbenzoic acid (CAS: 82998-57-0)[2][1]

  • Amine Partner: 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS: 694499-26-2)[2][1]

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl Chloride[2][1]

  • Solvents: Dichloromethane (DCM) [Anhydrous], DMF [Catalytic][1]

  • Base: N,N-Diisopropylethylamine (DIPEA)[2][1][3]

Step-by-Step Procedure
  • Acid Chloride Activation:

    • Charge a flame-dried 250 mL round-bottom flask (RBF) with 3-iodo-4-methylbenzoic acid (5.0 g, 19.1 mmol).

    • Add anhydrous DCM (50 mL) and a catalytic amount of DMF (2 drops).

    • Add thionyl chloride (4.2 mL, 57.3 mmol) dropwise at 0°C under N₂ atmosphere.

    • Critical Checkpoint: Reflux the mixture for 2–3 hours. Monitor by TLC (methanol quench aliquot) until the starting acid is fully consumed.[1]

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2x) to ensure complete removal of acidic gases.[1] The result is a yellow semi-solid (Acid Chloride).[1]

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (30 mL).

    • In a separate flask, dissolve the aniline partner (5.2 g, 19.1 mmol) and DIPEA (6.6 mL, 38.2 mmol) in DCM (40 mL).

    • Cool the amine solution to 0°C.[2][4]

    • Add the acid chloride solution dropwise over 30 minutes.[2]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.[2]

    • Extract with DCM (3 x 50 mL).[2][1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM:MeOH 95:5) if high purity is required for the next step.[1]

    • Expected Yield: 85–92% (Off-white solid).[2][1]

Phase 2: The Sonogashira Coupling (Head Attachment)

Objective: Couple the Iodo-Amide scaffold with 3-ethynylimidazo[1,2-b]pyridazine to yield Ponatinib.[2][1] Mechanism: The Pd(0) cycle inserts into the C-I bond (oxidative addition), followed by transmetallation with the copper-acetylide, and finally reductive elimination to form the C-C triple bond.[1]

Reagents & Materials
  • Scaffold: Iodo-Amide intermediate (from Phase 1)[2][1]

  • Alkyne: 3-Ethynylimidazo[1,2-b]pyridazine (CAS: 1211516-72-5)[2][1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)[2][1]

  • Co-Catalyst: Copper(I) Iodide (CuI) (2–5 mol%)[2][1]

  • Base/Solvent: Triethylamine (TEA) or DIPEA in DMF or Acetonitrile.[2][1]

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere Essential):

    • In a dry pressure tube or Schlenk flask, combine:

      • Iodo-Amide Scaffold (1.0 eq)[2][1]

      • 3-Ethynylimidazo[1,2-b]pyridazine (1.1 eq)[2][1]

      • PdCl₂(PPh₃)₂ (0.05 eq)[2][1]

      • CuI (0.05 eq)[2][1]

    • Evacuate and backfill with Argon/Nitrogen (3 cycles).[2][1] Oxygen causes homocoupling of the alkyne (Glaser coupling).[1][5]

  • Solvent Addition:

    • Add degassed anhydrous DMF (10 volumes) and TEA (3.0 eq) via syringe.

    • Heat the sealed vessel to 60–80°C for 4–12 hours.

    • Note: Reaction progress is monitored by HPLC or LC-MS.[2] Look for the disappearance of the aryl iodide peak.[1]

  • Scavenging & Isolation:

    • Cool to RT. Dilute with Ethyl Acetate.[2][3]

    • Metal Removal: Wash the organic layer with 5% aqueous ammonium hydroxide (NH₄OH) or EDTA solution.[1] This complexes the copper and residual palladium (turning the aqueous layer blue).[1]

    • Wash with water and brine.[2][3] Dry over Na₂SO₄.[2][3]

    • Concentrate to yield the crude product.[2][3]

  • Final Purification:

    • Ponatinib free base can be purified via flash chromatography (DCM/MeOH/NH₃).[2][1]

    • Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and treat with 1.0 eq of HCl (in ether or dioxane) to precipitate Ponatinib Hydrochloride.[1]

Analytical Data & Quality Control

To ensure the protocol was successful, compare your product against these standard metrics.

ParameterSpecification (Ponatinib HCl)Method
Appearance White to off-white powderVisual
HPLC Purity > 99.0% (Area %)C18 Column, ACN/Water (0.1% TFA)
MS (ESI+) [M+H]+ = 533.2 m/zLC-MS
1H NMR Characteristic singlet at δ 2.61 (Ar-CH3)DMSO-d6, 400 MHz
Residual Pd < 10 ppmICP-MS

Expert Insights: Troubleshooting & Optimization

Analog Library Generation

The power of this route lies in the "Iodo-Amide" intermediate.[2]

  • To vary the Tail: Substitute the aniline in Phase 1. Example: Use 3-bromo-5-(trifluoromethyl)aniline to create a "dual-halogen" scaffold for sequential couplings [1].[2][1]

  • To vary the Head: Substitute the alkyne in Phase 2.[1] Example: Use phenylacetylene or pyridyl-alkynes to probe the ATP-binding pocket depth.[2][1]

Common Pitfalls
  • Glaser Coupling: If the alkyne dimerizes (forming a diyne), your system has oxygen leaks.[1][5] Ensure rigorous degassing of DMF.

  • Incomplete Amide Coupling: If the acid chloride hydrolysis competes with amidation, ensure all reagents are dry. Using HATU/DIPEA is a viable alternative if the acid chloride is unstable, though yields are typically lower for this specific sterically hindered benzoate [2].[1]

  • Palladium Contamination: For biological assays, residual Pd is toxic.[1] Use SiliaMetS® Thiol or similar scavengers during the final workup.[2]

Safety Note
  • SOCl₂: Releases HCl and SO₂ gas.[2] Use a caustic scrubber.[2]

  • Ponatinib: Potent bioactive compound.[2][6] Handle in a biosafety cabinet/fume hood with appropriate PPE.[2]

References

  • Huang, W.S., et al. (2010).[1] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[2][1][6] Journal of Medicinal Chemistry. Link[2][1]

  • Kovi, R., et al. (2016).[1][6] "Processes for making ponatinib and intermediates thereof." US Patent Application 20160362411.[2][4] Link

  • BenchChem Application Note. (2025). "Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline." Link[2][1]

  • Zhou, T., et al. (2013).[1] "Synthesis of Ponatinib." Guangdong Huagong, 40(12), 24-25.[1] (Synthetic Route Validation).

Sources

Reductive amination protocols for Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reductive Amination Strategies for Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Abstract This application note details optimized protocols for the reductive amination of Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6), a critical scaffold in medicinal chemistry often associated with PARP inhibitor synthesis. The presence of a labile methyl ester and a reactive aryl iodide necessitates high-fidelity chemoselectivity. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness, while providing alternative titanium-mediated protocols for sterically hindered ketone partners.

Part 1: Strategic Analysis & Substrate Profiling

1.1 Substrate Architecture The target substrate, Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Compound 1 ), presents unique synthetic challenges:

  • Steric Environment: The piperidine ring is substituted at the C3 position with a bulky 2-iodo-4-(methoxycarbonyl)phenyl group. This creates a "chiral pocket" effect, influencing the approach of the electrophile (aldehyde/ketone) to the secondary amine.

  • Chemoselectivity Risks:

    • Aryl Iodide (C-I): Susceptible to hydrodehalogenation (loss of iodine) under catalytic hydrogenation conditions (e.g., H₂/Pd-C).

    • Methyl Ester: Prone to hydrolysis under strong aqueous acidic/basic conditions or transesterification in alcoholic solvents.

  • Solubility: The benzoate ester core renders the molecule moderately lipophilic, favoring chlorinated solvents (DCE, DCM) or ethers (THF).

1.2 Reagent Selection Logic

  • Primary Choice (STAB): Sodium triacetoxyborohydride is the reagent of choice. It is mild enough to leave the ester and iodide intact and does not require pH adjustment, minimizing hydrolysis risk.

  • Secondary Choice (NaCNBH₃): Sodium cyanoborohydride is reserved for hindered ketones where iminium ion formation is slow and requires lower pH (acetic acid) to drive equilibrium.

  • Avoid: Catalytic Hydrogenation (H₂/Pd, H₂/Pt) is contraindicated due to the high risk of de-iodination.

Part 2: Experimental Protocols

Protocol A: The Standard STAB Method (Aldehydes & Unhindered Ketones)

Best for: Aliphatic aldehydes, benzaldehydes, and cyclic ketones (e.g., cyclohexanone).

Reagents:

  • Substrate: Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, only if reaction is sluggish.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Compound 1 (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv). Stir at room temperature (20–25 °C) for 15–30 minutes.

    • Note: For aldehydes, pre-equilibrium is fast. For ketones, extend this time to 1 hour.

  • Reduction: Add STAB (1.4 equiv) in a single portion. The reaction may effervesce slightly.

  • Monitoring: Stir at room temperature. Monitor by LC-MS or TLC.

    • Target: Disappearance of secondary amine (m/z 346 [M+H]⁺).

    • Duration: Aldehydes typically complete in 1–4 hours; Ketones in 12–24 hours.

  • Quench: Once complete, quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to neutralize borate salts.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Titanium-Mediated Reductive Amination (Hindered Ketones)

Best for: Acetophenones, bulky aliphatic ketones, or when Protocol A fails.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive enamine/iminium formation.[2]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv) or NaBH₄ (if added sequentially)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Compound 1 (1.0 equiv) and the hindered ketone (1.5 equiv) in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.

  • Incubation: Stir the mixture at room temperature (or 40 °C for very hindered substrates) for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange. This step forms the titanium-amine complex.

  • Reduction:

    • Option 1 (One-pot): Add NaCNBH₃ (2.0 equiv) and stir for 12 hours.

    • Option 2 (Sequential - Safer): Dilute with absolute ethanol (to dissolve NaBH4), then add NaBH₄ (2.0 equiv). Stir for 4 hours.

  • Hydrolysis (Critical): Quench by adding water (1 mL per mmol Ti). A white precipitate (TiO₂) will form.

  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Wash the filtrate with NaHCO₃ and Brine. Dry and concentrate.

Part 3: Data Visualization & Decision Logic

Figure 1: Reaction Workflow & Decision Tree

ReductiveAmination Start Substrate: Methyl 3-iodo-4-(piperidin-3-yl)benzoate CheckPartner Identify Carbonyl Partner Start->CheckPartner Aldehyde Aldehyde (R-CHO) CheckPartner->Aldehyde High Reactivity Ketone Unhindered Ketone (Cyclohexanone, Acetone) CheckPartner->Ketone Mod. Reactivity Hindered Hindered/Aryl Ketone (Acetophenone, t-Butyl) CheckPartner->Hindered Low Reactivity ProtocolA Protocol A: STAB / DCE / RT (Mild, Selective) Aldehyde->ProtocolA Ketone->ProtocolA Add AcOH catalyst ProtocolB Protocol B: Ti(OiPr)4 / NaCNBH3 (Lewis Acid Activation) Hindered->ProtocolB Monitor Monitor LCMS (Check for De-iodination) ProtocolA->Monitor ProtocolB->Monitor Finish Isolate Tertiary Amine Monitor->Finish

Caption: Decision matrix for selecting the optimal reductive amination protocol based on electrophile sterics.

Table 1: Comparative Analysis of Reducing Agents
ParameterNa(OAc)₃BH (STAB)NaCNBH₃H₂ / Pd-C
Reactivity Moderate (Aldehyde selective)Low (Requires acid/Lewis acid)High
Iodine Stability Excellent (Inert)Good Poor (High risk of reduction)
Ester Stability Excellent Good (Watch pH)Excellent
Toxicity LowHigh (Cyanide byproduct)Low
Recommendation Primary Protocol Secondary (Hindered only) Do Not Use

Part 4: Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Steric clash between the C3-aryl group of the piperidine and the incoming carbonyl.

    • Solution: Switch to Protocol B (Titanium) to force imine formation. Increase solvent volume to 0.05 M to reduce aggregation.

  • Ester Hydrolysis (Acid Formation):

    • Observation: Appearance of carboxylic acid peak in LCMS (M-14).

    • Cause: Wet solvent or excessive acetic acid in Protocol A.

    • Solution: Use molecular sieves (3Å) in the reaction mixture; ensure DCE is anhydrous.

  • De-iodination:

    • Observation: Mass spectrum shows M-126 peak (Loss of I, gain of H).

    • Cause: Contamination with transition metals or use of harsh reducing conditions.

    • Solution: Ensure glassware is free of Pd residue. Stick strictly to Borohydride reagents.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (n.d.). "Methyl 3-iodo-4-(piperidin-3-yl)benzoate Compound Summary." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Sterically Hindered Piperidinyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. Coupling sterically hindered substrates—such as ortho-substituted benzoates with bulky piperidinyl boronic esters—presents a formidable challenge in modern synthetic chemistry. The dual presence of extreme steric bulk and the Lewis basicity of the piperidine moiety frequently leads to stalled catalytic cycles, protodeboronation, and catalyst poisoning.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals achieve high-yielding C–C bond formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows massive protodeboronation of the piperidinyl boronic ester and unreacted benzoate. Why is this happening, and how do I fix it?

Causality: Protodeboronation is a base- and water-mediated decomposition pathway that competes directly with transmetalation. In sterically hindered systems, the activation energy for transmetalation is significantly elevated because the bulky piperidine and ortho-substituted benzoate struggle to align around the palladium center. When transmetalation slows down, protodeboronation kinetically outcompetes the productive cycle . Solution:

  • Use Boronic Esters: Ensure you are using a pinacol (Bpin) ester rather than a free boronic acid. Esters provide a "slow-release" mechanism that limits the concentration of the susceptible boronic acid in solution.

  • Shift to Bulky, Electron-Rich Ligands: Employ Buchwald ligands like SPhos or XPhos. Their dialkylbiarylphosphine framework forces the palladium into a highly active, monoligated

    
     state, drastically accelerating both oxidative addition and transmetalation despite severe steric clashes .
    
Q2: I am observing significant homocoupling of the benzoate halide. How can I suppress this side reaction?

Causality: Homocoupling typically occurs when oxygen infiltrates the system, acting as an oxidant that drives a competing Pd(II)/Pd(IV) or Pd(I) homocoupling cycle. It is also exacerbated when the transmetalation rate vastly exceeds the rate of oxidative addition, leaving excess activated boronate to react with itself. Solution: Thoroughly degas your solvent mixture (e.g., 1,4-dioxane/water) using at least three freeze-pump-thaw cycles or vigorous sparging with Argon. Additionally, consider a slow addition of the piperidinyl boronic ester via syringe pump to keep its steady-state concentration low relative to the aryl halide .

Q3: Does the free nitrogen on my piperidine ring affect the palladium catalyst?

Causality: Yes. Unprotected secondary amines are strong Lewis bases that can coordinate to the electrophilic Pd(II) intermediate, forming off-cycle, catalytically inactive complexes. This "catalyst poisoning" stalls the reaction entirely . Solution: Protect the piperidine nitrogen (e.g., with a Boc or Cbz group) prior to the coupling. Alternatively, use a highly coordinating, sterically demanding ligand like RuPhos that effectively outcompetes the amine for the palladium coordination sphere.

Part 2: Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield: Hindered Piperidinyl Benzoate Coupling Analyze Analyze Crude Reaction Mixture (LC-MS / GC-MS) Start->Analyze Proto High Protodeboronation? Analyze->Proto Homo High Homocoupling? Analyze->Homo NoRxn Unreacted Starting Material? Analyze->NoRxn SolProto Use Bpin ester Switch to anhydrous K3PO4 Increase Pd/Ligand ratio Proto->SolProto SolHomo Thoroughly degas solvents Slow-add boronic ester Check for O2 leaks Homo->SolHomo SolNoRxn Switch to SPhos/XPhos Use Buchwald G3 Precatalyst Protect piperidine N-H NoRxn->SolNoRxn

Decision tree for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Part 3: Quantitative Data on Ligand Performance

Selecting the correct ligand is the single most critical variable when coupling sterically hindered piperidines and benzoates. The table below summarizes expected performance metrics based on established cross-coupling literature .

LigandCatalyst / PrecatalystBase / SolventTempYield (Hindered)Mechanistic Action
PPh₃ Pd(PPh₃)₄Na₂CO₃ / PhMe-H₂O100 °C< 10%Fails to form active monoligated Pd(0); transmetalation stalls.
dppf Pd(dppf)Cl₂K₂CO₃ / Dioxane90 °C15 - 25%Bidentate nature restricts the flexibility needed for bulky substrates.
SPhos Pd(OAc)₂ + SPhosK₃PO₄ / Toluene100 °C85 - 95%Electron-rich biaryl structure stabilizes highly active monoligated Pd(0).
XPhos XPhos Pd G3Cs₂CO₃ / Dioxane-H₂O80 °C90 - 98%Exceptional volume profile for highly hindered ortho,ortho'-disubstituted halides.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Buchwald Generation 3 (G3) precatalyst to ensure rapid, quantitative generation of the active palladium species, bypassing the initiation delays common with traditional Pd(OAc)₂ systems.

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered piperidinyl boronic acid pinacol ester (1.2 equiv) and the ortho-substituted benzoate halide (1.0 equiv).

  • Add XPhos Pd G3 precatalyst (2–5 mol%) and anhydrous K₃PO₄ (3.0 equiv).

Causality Check: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because hindered transmetalations require a strong, non-nucleophilic base to efficiently form the reactive boronate "ate" complex without promoting ester hydrolysis.

Step 2: Solvent Addition & Degassing
  • Seal the flask with a rubber septum. Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically a 10:1 ratio) via syringe.

Validation Signal: Upon solvent addition and initial warming, the mixture should transition from a pale yellow suspension to a deep red/orange homogeneous or semi-homogeneous solution . This color change visually validates the successful deprotonation of the G3 precatalyst and the formation of the active Pd(0) species. If the solution remains pale yellow or turns black immediately, the catalyst has either failed to initiate or has aggregated into inactive palladium black (likely due to oxygen ingress).

Step 3: Heating & Reaction Monitoring
  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 12–24 hours.

Causality Check: High stirring rates are critical in biphasic or suspension reactions to overcome mass transfer limitations between the solid base, the organic substrate, and the palladium catalyst.

  • Monitor via LC-MS.

Validation Signal: At the 2-hour mark, LC-MS should show <5% protodeboronation and the emergence of the product mass. If unreacted halide remains but boronic ester is depleted, spike the reaction with an additional 0.5 equiv of boronic ester.

Step 4: Workup & Isolation
  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Journal of the American Chemical Society (ACS). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium Complex. Available at:[Link]

  • Journal of Medicinal Chemistry & Chemical Technology. Cross-Coupling Reactions Guide. Available at: [Link]

Technical Support Center: Preventing Iodine Dehalogenation During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guide & Methodologies for Halogen-Sensitive Substrates

Introduction

Hydrolyzing an ester in the presence of an aryl or alkyl iodide presents a significant chemoselectivity challenge. Under standard saponification conditions (e.g., aqueous NaOH/KOH with heat), the C–I bond is highly susceptible to degradation. As a Senior Application Scientist, I frequently see researchers lose their late-stage intermediates to nucleophilic aromatic substitution (SNAr), E2 elimination, or trace-metal-catalyzed reductive dehalogenation.

This guide provides field-proven, mechanistically grounded protocols to achieve quantitative ester cleavage while perfectly preserving sensitive iodide functionalities.

Part 1: Causality and Mechanisms (The "Why")

Standard basic hydrolysis relies on a high concentration of hydroxide ions in a polar protic solvent. Why does this destroy iodides?

  • Nucleophilic Aromatic Substitution (SNAr): Iodine is an excellent leaving group. If the aryl ring is electron-deficient, the hydroxide nucleophile readily displaces the iodide[1].

  • E2 Elimination: For alkyl iodides, strongly basic conditions promote the abstraction of a β-proton, expelling the iodide to form an alkene.

  • Reductive Dehalogenation: Trace palladium or copper impurities from upstream cross-coupling steps can become catalytically active in basic media, leading to protodehalogenation.

To prevent these side reactions, we must shift the paradigm from "brute-force basicity" to targeted electrophilic activation or anhydrous nucleophilic attack.

G A Ester Substrate (Contains Aryl/Alkyl Iodide) B Standard Saponification (NaOH/KOH, H2O, Heat) A->B High pH / Strong Nucleophile C Mild Hydrolysis (Me3SnOH, KOTMS, or TFA) A->C Neutral / Anhydrous / Acidic D Side Reactions: SNAr, E2 Elimination, Dehalogenation B->D Iodide acts as leaving group E Clean Conversion: Target Carboxylic Acid (Iodide Intact) C->E Chemoselective cleavage

Logical workflow for selecting ester hydrolysis conditions to preserve iodides.

Part 2: Troubleshooting Guides & FAQs (The "How")
Q1: I am using standard NaOH/MeOH saponification on a methyl ester, but my aryl iodide is degrading. What is the most reliable alternative?

A: Trimethyltin hydroxide (Me3SnOH) is the gold standard for the mild, neutral hydrolysis of methyl esters[2].

Causality: Unlike NaOH, Me3SnOH does not rely on a high bulk pH. Instead, the Lewis acidic tin atom coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. The hydroxide ligand is then delivered intramolecularly. This targeted mechanism completely avoids the harsh basic conditions that trigger SNAr or elimination of the iodide[2].

Mechanism Step1 1. Coordination Me3SnOH coordinates to Carbonyl Oxygen Step2 2. Intramolecular Attack Hydroxide attacks Electrophilic Carbon Step1->Step2 Step3 3. Tetrahedral Intermediate Collapse & Cleavage Step2->Step3 Step4 4. Product Formation Carboxylic Acid + Tin Residues Step3->Step4

Mechanistic workflow of Me3SnOH-mediated ester hydrolysis.

Protocol 1: Me3SnOH-Mediated Hydrolysis

  • Setup: In an oven-dried flask, dissolve the methyl ester (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide (4.0 to 10.0 equiv). (Note: Me3SnOH is toxic; handle inside a fume hood with proper PPE).

  • Reaction: Heat the mixture to 60–80 °C. Monitor the reaction via LCMS or TLC. Typical reaction times range from 4 to 24 hours.

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 0.1 M aqueous KHSO4. Self-Validation: The acidic wash is critical to partition the toxic tin residues safely into the aqueous layer.

  • Isolation: Extract the aqueous layer with EtOAc, combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the intact iodo-carboxylic acid.

Q2: Me3SnOH is too toxic for my late-stage drug development workflow. Are there metal-free or lower-toxicity alternatives?

A: Potassium trimethylsilanolate (KOTMS) serves as an excellent, highly nucleophilic but less basic hydroxide equivalent.

Causality: KOTMS provides an anhydrous source of a silanolate anion. Because it is highly soluble in aprotic solvents (like THF), the nucleophilicity of the oxygen is dramatically enhanced without the harsh Brønsted basicity of aqueous NaOH. The oxygen-silicon bond is subsequently cleaved during the acidic workup to reveal the carboxylic acid. This anhydrous environment suppresses the hydration spheres that typically facilitate SNAr.

Protocol 2: KOTMS-Mediated Hydrolysis

  • Setup: Dissolve the ester (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Add KOTMS (1.5 to 3.0 equiv) in one portion at 0 °C or room temperature.

  • Reaction: Stir the mixture at room temperature for 2–12 hours. Self-Validation: The reaction often turns cloudy as the insoluble potassium carboxylate salt precipitates, visually confirming progress.

  • Quench: Carefully quench the reaction by adding a mild acid (e.g., 5% aqueous citric acid or 1 M HCl) until the aqueous layer reaches pH ~3-4.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Q3: My substrate contains an alkyl iodide, which is extremely sensitive to any nucleophile, including KOTMS. How can I hydrolyze the ester?

A: If your synthetic route allows, design the substrate as a tert-butyl ester. You can then bypass nucleophilic and basic conditions entirely by using acidic cleavage with Trifluoroacetic Acid (TFA)[1].

Causality: tert-Butyl esters undergo acid-catalyzed cleavage via an E1-like mechanism. Protonation of the carbonyl oxygen leads to the expulsion of a stable tert-butyl cation (which loses a proton to form isobutylene gas), leaving behind the free carboxylic acid. Iodides are completely stable to non-nucleophilic acids like TFA, ensuring zero dehalogenation[1].

Protocol 3: TFA-Mediated Cleavage of tert-Butyl Esters

  • Setup: Dissolve the tert-butyl ester (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add TFA to achieve a 1:1 to 1:4 volumetric ratio of DCM:TFA.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC until the starting material is completely consumed.

  • Isolation: Evaporate the volatiles under reduced pressure. Self-Validation: To remove residual TFA that could degrade the product over time, co-evaporate the residue 2-3 times with toluene or DCM to yield the pure iodo-carboxylic acid.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the quantitative compatibility and typical yields of the discussed methodologies when applied to halogenated substrates.

MethodReagentReaction ConditionsAryl Iodide CompatibilityAlkyl Iodide CompatibilityTypical Yield
Standard Saponification NaOH / KOHAqueous, HeatPoor (SNAr risk)Very Poor (E2 risk)Variable (<50%)
Tin-Mediated Me3SnOHDCE, 80 °C, NeutralExcellentGood80–95%
Silanolate-Mediated KOTMSTHF, RT, AnhydrousExcellentModerate75–90%
Acidic Cleavage TFADCM, RT, AcidicExcellentExcellent>90%
Part 4: References
  • Title: A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Source: Angewandte Chemie International Edition (via PubMed/NIH) URL: [Link]

Sources

Optimizing solubility of Methyl 3-iodo-4-(piperidin-3-yl)benzoate for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing Solubility of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Executive Summary

Molecule: Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6) Molecular Weight: ~345.18 g/mol Physicochemical Profile: Lipophilic Basic Amine (LogP ~2.4–3.[1]1)

This guide addresses the specific solubility challenges of Methyl 3-iodo-4-(piperidin-3-yl)benzoate in biological assays. As a secondary amine containing a lipophilic methyl ester and a heavy halogen (iodine), this compound presents a "solubility paradox": it is highly soluble in organic solvents but prone to rapid precipitation ("crashing out") upon dilution into neutral aqueous buffers. Furthermore, the methyl ester moiety introduces a hydrolytic instability risk that can confound IC50 data.

Part 1: Stock Solution Preparation

Q: What is the optimal solvent for creating a master stock solution? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Protocol: Dissolve the solid to a concentration of 10 mM to 20 mM .

  • Why: The iodine atom significantly increases lipophilicity. While ethanol is a potential alternative, DMSO has a higher boiling point and better solvating power for iodinated aromatics.

  • Critical Constraint: Avoid storing stocks in protic solvents (like ethanol or water) for long periods to prevent transesterification or hydrolysis.

Q: My compound is not dissolving in DMSO at 20 mM. What should I do? A: This is likely due to the crystal lattice energy of the free base.

  • Troubleshooting Step: Sonicate the vial in a water bath at 37°C for 5–10 minutes.

  • Pro Tip (In-situ Salt Formation): If the free base remains stubborn, add 1.0 equivalent of HCl (using a concentrated aqueous or dioxane solution) to the DMSO stock. Protonating the piperidine nitrogen (pKa ~11) breaks the crystal lattice and enhances solubility without chemically altering the core structure [1].

Part 2: Aqueous Dilution & Assay Optimization

Q: The compound precipitates immediately when I dilute it into the assay buffer. Why? A: This is the "Crash-Out Effect." At neutral pH (7.4), the piperidine is protonated (soluble), but the lipophilic iodine and methyl ester groups drive aggregation. The rapid change from 100% DMSO to aqueous buffer creates a supersaturated state that collapses.

Q: How do I prevent precipitation during serial dilutions? A: Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Dilution Plate (IDP) .

Protocol: The "Step-Down" Dilution Method

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Plate: Dilute compound into assay medium containing 10% DMSO . This keeps the compound soluble while introducing water.

  • Final Assay Plate: Transfer from the Intermediate Plate to the final wells to achieve <1% DMSO.

  • Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or FBS . Albumin acts as a "molecular chaperone," sequestering the lipophilic iodobenzoate tail and preventing aggregation [2].

Q: Can I use Cyclodextrins? A: Yes. Adding HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 2-5 molar equivalents relative to the compound can encapsulate the hydrophobic iodine/phenyl ring, dramatically improving aqueous stability without interfering with most receptor-ligand interactions [3].

Part 3: Stability & Storage

Q: Is the methyl ester group stable? A: Caution is required. Methyl esters are susceptible to hydrolysis by cellular esterases (e.g., in whole-cell assays) or high pH buffers.

  • Risk: Hydrolysis converts the molecule to the corresponding carboxylic acid, which is highly polar and likely inactive (or has totally different potency).

  • Mitigation:

    • Avoid buffers with pH > 8.0.

    • For cell-based assays, limit incubation times or use LC-MS to verify the parent compound's integrity at the endpoint.

    • Store DMSO stocks at -20°C or -80°C to prevent hydrolysis from trace water absorption [4].

Part 4: Visualizing the Solubility Workflow

The following diagram illustrates the logical flow for preparing stable assay concentrations, highlighting the critical decision points for salt formation and carrier addition.

SolubilityWorkflow Start Solid Compound (Free Base) DMSO_Stock Prepare 10-20mM Stock in Anhydrous DMSO Start->DMSO_Stock Check_Sol Is it fully dissolved? DMSO_Stock->Check_Sol Sonicate Sonicate 37°C (5-10 mins) Check_Sol->Sonicate No Add_HCl Add 1 eq. HCl (Protonate Piperidine) Check_Sol->Add_HCl Still Insoluble Dilution Aqueous Dilution Strategy Check_Sol->Dilution Yes Sonicate->Check_Sol Add_HCl->Dilution Direct_Dil Direct Dilution (High Risk of Crash-out) Dilution->Direct_Dil Not Recommended Step_Down Intermediate Plate (10% DMSO Step) Dilution->Step_Down Best Practice Final_Assay Final Assay (<1% DMSO, Stable) Direct_Dil->Final_Assay Precipitation Risk! Add_BSA Add 0.1% BSA/FBS to Assay Buffer Step_Down->Add_BSA Add_BSA->Final_Assay

Caption: Decision logic for solubilizing Methyl 3-iodo-4-(piperidin-3-yl)benzoate, emphasizing the "Step-Down" dilution method to prevent precipitation.

Part 5: Troubleshooting FAQ

IssueProbable CauseCorrective Action
Inconsistent IC50 values Compound precipitation at high concentrations.Check for turbidity. Switch to the "Step-Down" dilution method and ensure <1% final DMSO.
Cell toxicity in vehicle control DMSO concentration >0.5% or 1%.Normalize DMSO to 0.1% across all wells. Piperidines can be cytotoxic; ensure the toxicity is from the drug, not the solvent.
Loss of potency over time Ester hydrolysis (Methyl ester

Acid).
Verify compound integrity via LC-MS after 24h. Avoid alkaline buffers (pH > 7.5).
"Oily" droplets in buffer Liquid-Liquid Phase Separation (LLPS).The compound has "oiled out." Add 0.1% BSA or Cyclodextrin to the buffer to act as a dispersant.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Discusses solubility enhancement via salt formation for basic amines).

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. (Best practices for DMSO stocks and BSA carriers).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanisms of cyclodextrin solubilization).

  • Waybright, T. J., et al. (2009). Improving the reliability of chemical biology screening data. Current Opinion in Chemical Biology. (Discusses compound stability and hydrolysis risks in screening).

Sources

Troubleshooting palladium catalyst poisoning in iodobenzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Palladium Catalyst Poisoning in Iodobenzoate Cross-Couplings Ticket Type: Advanced Technical Guide (Level 3) Status: Active

Diagnostic Triage: Is it Poisoning or Kinetics?

Before altering reaction parameters, you must distinguish between Catalyst Deactivation (Poisoning) and Slow Kinetics .

The Symptom: Your reaction stalls at incomplete conversion (e.g., 40%) despite the presence of unreacted starting material.

Quick Diagnostic Protocol
ObservationDiagnosisRecommended Action
Solution turns black/precipitates Pd Black Aggregation (Irreversible Deactivation). Ligand dissociation has occurred, leading to bulk metal formation.Increase ligand loading, switch to bidentate ligands (e.g., dppf), or lower temperature.
Solution remains clear/colored Homogeneous Inhibition (Reversible). Formation of stable off-cycle species (e.g., Pd-Iodide dimers).Add Ag(I) salts to scavenge iodide, or switch to bulky phosphines (e.g., XPhos).
Linear slow conversion Kinetic Competence . The catalyst is active but the Turnover Frequency (TOF) is low.[1]Increase Temperature, Concentration, or Catalyst Loading.

The Core Issue: The "Iodide Effect" in Benzoates

While iodobenzoates are highly reactive in Oxidative Addition (OA), the released iodide ion (


) is a potent catalyst poison. Unlike bromides or chlorides, iodide is a soft, high-affinity ligand for Palladium.
The Mechanism of Failure[2]
  • Oxidative Addition: Pd(0) inserts into the C–I bond rapidly.

  • Inhibition: The resulting

    
     species is prone to forming stable, inactive bridging dimers (
    
    
    
    ), especially if the supporting ligand is not bulky enough.
  • Competition: High concentrations of

    
     compete with the nucleophile (boronic acid, amine, etc.) for coordination sites, shutting down Transmetallation.
    
Visualization: The Poisoning Pathway

The following diagram illustrates where the catalytic cycle breaks down during Iodobenzoate coupling.

G Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I PdBlack Pd Black (Aggregation) Pd0->PdBlack Ligand Loss TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nu Dimer Inactive Iodide Dimer [Pd(μ-I)L]₂ OxAdd->Dimer High [I⁻] Low Sterics RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Dimer->OxAdd + Ag⁺ (Scavenger)

Figure 1: Catalytic cycle showing the diversion of active species into inactive iodide dimers (red path) and the recovery strategy via Silver salts (green dotted path).

Troubleshooting Guides (FAQs)

Q1: My reaction turns black immediately upon heating. Is this normal?

No. Immediate blackening indicates rapid ligand dissociation and the formation of catalytically inactive Palladium nanoparticles ("Pd Black").

  • Root Cause: The ligand is too labile or the temperature is too high for the catalyst stability.

  • Solution:

    • Switch Ligand: Use bidentate ligands like dppf or Xantphos , which have a wide bite angle and resist dissociation better than monodentate ligands like

      
      .
      
    • Excess Ligand: Add 10–20 mol% excess of your phosphine ligand relative to Pd.

Q2: The reaction works for Bromobenzoates but fails for Iodobenzoates. Why?

This is the classic Iodide Inhibition signature. The oxidative addition of Ar-I is faster, but the resulting Pd-I bond is stronger and less reactive toward transmetallation than Pd-Br.

  • Protocol Fix (The "Silver Effect"): Add 1.0–1.5 equivalents of AgOTf or

    
     .
    
    • Mechanism:[1][2][3][4]

      
      . This precipitates the iodide, forcing the equilibrium back toward the cationic Pd species, which is highly active for transmetallation [1].
      
Q3: Can I use the Mercury Drop Test to confirm if my catalyst is homogeneous?

WARNING: Proceed with Caution. Historically, adding Hg(0) was used to test for nanoparticles (if Hg kills activity, it's heterogeneous). However, recent studies confirm that Hg(0) can react with molecular Pd complexes via redox-transmetallation, giving false positives [2].

  • Better Alternative: Use the Hot Filtration Test . Filter the hot reaction mixture through Celite to remove solids/nanoparticles, then monitor the filtrate. If the reaction stops in the filtrate, the active species was heterogeneous.

Q4: My Iodobenzoate has an amino group. The reaction yields are <10%.

You are likely experiencing Chelation Poisoning . The nitrogen lone pair coordinates to the Pd center, displacing the phosphine ligand.

  • Solution:

    • Protect the Amine: Use a Boc or Cbz group.

    • Scavenger Ligands: Use a catalyst system with extremely high affinity ligands (e.g., Pd-PEPPSI-IPr ) that cannot be easily displaced by the substrate's amine.

Experimental Protocols

Protocol A: Kinetic Profiling for Deactivation

Use this to prove poisoning is occurring.

  • Setup: Prepare reaction on a 1.0 mmol scale.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quench: Immediately quench aliquot into EtOAc/0.1M HCl (to stop reaction).

  • Analysis: Analyze via UPLC/HPLC. Plot Conversion vs. Time .

    • Linear: Healthy catalyst.

    • Plateau: Catalyst death.[5]

Protocol B: The "Silver Bullet" (Iodide Scavenging)

Use this when Ar-I substrates stall but Ar-Br works.

  • Reagents:

    • Iodobenzoate (1.0 eq)

    • Coupling Partner (1.2 eq)

    • Catalyst:

      
       (5 mol%) + 
      
      
      
      (15 mol%) OR
      
      
      (5 mol%)
    • Additive:

      
       (1.0 eq) OR 
      
      
      
      (1.0 eq)
  • Solvent: DMF or DMA (Silver salts have poor solubility in Toluene).

  • Procedure:

    • Mix Pd source, Ligand, and Ag salt in solvent; stir for 5 mins (protect from light).

    • Add substrates and base.[5][4][6][7]

    • Heat to optimized temperature.

    • Note: A heavy precipitate (AgI) will form. Ensure vigorous stirring.

Reference Data: Ligand Selection Matrix

Ligand ClassExampleBest ForResistance to Iodide Poisoning
Simple Phosphine

Standard couplingsLow (Forms dimers easily)
Bidentate dppf, dppeSterically crowded substratesHigh (Chelation prevents dimerization)
Buchwald Type XPhos, SPhosDifficult/Deactivated substratesVery High (Bulky biaryl creates "pocket")
NHC IPr, IMesHigh temp / ProticsMedium (Robust, but can suffer from reductive elim issues)

References

  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Springer Nature.

  • The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates. ResearchGate.

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.

  • Buchwald–Hartwig amination (Iodide Dimer Mechanism). Wikipedia.

Sources

Minimizing side reactions during N-acylation of piperidine ring

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of the N-acylation of piperidine rings. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and optimize your synthetic strategies. This guide is built on a foundation of scientific integrity, drawing from established literature and practical field experience to ensure the advice is both accurate and actionable.

Troubleshooting Guide: Common Issues in Piperidine N-Acylation

This section addresses the most frequently encountered challenges during the N-acylation of piperidine derivatives. Each question is designed to rapidly diagnose a problem and provide a logical, step-by-step solution.

Q1: Why is my N-acylation reaction yield consistently low or the reaction incomplete?

A low or incomplete conversion is a common issue that can stem from several factors, ranging from reagent reactivity to steric hindrance.

  • Probable Cause 1: Insufficient Reactivity of the Acylating Agent. The reactivity of acylating agents follows the general order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1] If you are using a less reactive agent like an acid anhydride with a sterically hindered or electron-deficient piperidine, the reaction may stall.

    • Solution:

      • Switch to a more reactive acylating agent, such as the corresponding acyl chloride.[1][2]

      • If using an acid anhydride, add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[2]

  • Probable Cause 2: Steric Hindrance. Bulky substituents on the piperidine ring (especially at the C2 and C6 positions) or on the acylating agent can significantly impede the nucleophilic attack of the nitrogen.[3]

    • Solution:

      • Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[3]

      • Prolong the reaction time.

      • Consider using a less sterically demanding acylating agent if possible.

  • Probable Cause 3: Inadequate Base. The N-acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride).[4] If this acid is not neutralized, it will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][4]

    • Solution:

      • Ensure at least one equivalent of a non-nucleophilic base is used. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[2][5]

      • For particularly stubborn reactions, consider using Schotten-Baumann conditions, which employ an aqueous base (like 10% NaOH) in a biphasic system to effectively scavenge the acid byproduct.[6][7][8]

Q2: I'm observing a significant amount of a di-acylated byproduct. How can I prevent this?

This issue arises when the piperidine substrate contains more than one nucleophilic site, such as another amine or a hydroxyl group.

  • Probable Cause: Lack of Selectivity. Highly reactive acylating agents used in excess can react with multiple functional groups.

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry, using only 1.0 to 1.1 equivalents of the acylating agent.[5]

      • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, favoring reaction at the most nucleophilic site.[5]

      • Protecting Groups: If selectivity cannot be achieved by controlling conditions, protect the secondary functional group before acylation and deprotect it in a subsequent step.

Q3: My chiral piperidine is racemizing or epimerizing during the reaction. What's causing this and how can I stop it?

Maintaining stereochemical integrity is critical, especially when a stereocenter is located at the C2 position, alpha to the nitrogen.

  • Probable Cause: Base-Mediated Epimerization. The presence of a base can facilitate the abstraction of the α-proton, leading to the formation of an achiral enamine or a rapidly inverting enolate-like intermediate, which then reprotonates to give a mixture of epimers.[3] This is particularly problematic under harsh basic conditions or at elevated temperatures.[9]

    • Solution:

      • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of smaller amines like triethylamine.

      • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start the addition of the acylating agent at 0 °C or even -78 °C.[3]

      • Avoid Strong Bases: Avoid strong bases like hydroxides or alkoxides if epimerization is a concern.

      • Alternative Methods: For sensitive substrates, consider using coupling reagents common in peptide synthesis (e.g., HOBt/EDC) to activate a carboxylic acid in situ under milder conditions, which can suppress racemization.[10]

Workflow for Troubleshooting N-Acylation Reactions

The following diagram outlines a logical workflow for diagnosing and solving common problems encountered during the N-acylation of piperidines.

G Troubleshooting Workflow for Piperidine N-Acylation Start Problem Observed: Low Yield / Purity Cause1 Potential Cause: Incomplete Reaction Start->Cause1 Cause2 Potential Cause: Side Product Formation Start->Cause2 Cause3 Potential Cause: Product Degradation / Loss Start->Cause3 SubCause1a Steric Hindrance Cause1->SubCause1a SubCause1b Poor Reagent Reactivity Cause1->SubCause1b SubCause1c Insufficient Base Cause1->SubCause1c SubCause2a Di-acylation Cause2->SubCause2a SubCause2b Epimerization Cause2->SubCause2b SubCause2c Reaction with Solvent Cause2->SubCause2c Solution1a Increase Temp. Increase Time SubCause1a->Solution1a Solution1b Use Acyl Chloride Add DMAP Catalyst SubCause1b->Solution1b Solution1c Use >1 eq. Base Use Schotten-Baumann SubCause1c->Solution1c Solution2a Control Stoichiometry Slow Addition at 0°C SubCause2a->Solution2a Solution2b Use Hindered Base Lower Temperature SubCause2b->Solution2b Solution2c Use Inert Solvent (DCM, THF) SubCause2c->Solution2c

Caption: A troubleshooting guide for low yield or purity issues.

Frequently Asked Questions (FAQs)

Q4: Which acylating agent should I choose: acyl chloride or acid anhydride?

The choice depends on the reactivity of your substrate, cost, and handling considerations.

FeatureAcyl Chloride (R-COCl)Acid Anhydride (R-CO-O-CO-R)
Reactivity Very High[1]High[1]
Advantages - Ideal for unreactive or sterically hindered amines. - Fast reaction rates.[1]- Easier to handle and less moisture-sensitive. - Byproduct (carboxylic acid) is less corrosive than HCl.[1]
Disadvantages - Highly moisture-sensitive. - Generates corrosive HCl gas.[1] - Can be too reactive, leading to side products.- Less reactive than acyl chlorides. - May require a catalyst (e.g., DMAP) or heating.[2]
Best For Difficult acylations, rapid synthesis.Standard acylations, large-scale synthesis where handling is a concern.

Q5: What are Schotten-Baumann conditions and when are they appropriate?

The Schotten-Baumann reaction refers to an acylation performed in a two-phase solvent system, typically an organic solvent (like dichloromethane) and water.[8] A base, usually sodium hydroxide, is dissolved in the aqueous phase.[6][8]

  • Mechanism of Action: The amine and acyl chloride react in the organic phase. The HCl byproduct is immediately neutralized by the base in the aqueous phase, preventing the protonation of the starting amine.[4][8]

  • When to Use:

    • When the starting amine is precious, as it prevents the loss of half the amine as a hydrochloride salt.[4]

    • For large-scale reactions where using an inexpensive inorganic base like NaOH is more economical than organic bases.

    • When the product is stable to aqueous base and phase separation simplifies the workup.

Q6: Can the conformation of the piperidine ring affect the reaction?

Yes, absolutely. For substituted piperidines, the conformation can have a profound impact on stereochemical outcomes. N-acylation increases the sp2 character of the nitrogen atom, which flattens its geometry.[11] This change can introduce pseudoallylic strain, forcing an adjacent substituent (at C2) into an axial orientation to minimize steric interactions.[11] This conformational preference can be exploited in stereoselective reactions and is a key consideration in rational drug design.[11]

Experimental Protocols

Protocol 1: General N-Acylation using Acyl Chloride

This protocol describes a standard procedure for the N-acylation of a piperidine using a reactive acyl chloride.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the piperidine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.).[5]

  • Dissolution: Dissolve the components in an anhydrous, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3][5]

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.[5]

  • Reagent Addition: Add the acyl chloride (1.05 eq.) dropwise to the cooled solution via a syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM) two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[5]

Protocol 2: DMAP-Catalyzed N-Acylation using Acid Anhydride

This protocol is suitable for acylations using a less reactive acid anhydride.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the piperidine substrate (1.0 eq.), the acid anhydride (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq.).

  • Dissolution: Dissolve the components in an anhydrous, inert solvent such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base like triethylamine or pyridine (1.2 eq.).[3]

  • Reaction: Stir the reaction at room temperature. Gentle heating (40 °C) may be required for less reactive substrates.

  • Monitoring and Workup: Monitor the reaction and perform the workup and purification as described in Protocol 1.

References

  • Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. Available at: [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and purification strategies for Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6). Handling this molecule requires balancing a unique triad of functional group challenges:

  • Piperidine Ring (Secondary Amine): Highly basic (pKa ~10.5), leading to severe peak tailing on standard silica gel and high water solubility in its protonated state.

  • Methyl Ester: Highly susceptible to saponification (hydrolysis) under strongly basic conditions.

  • Aryl Iodide: A heavy, polarizable group that dictates the molecule's lipophilicity and requires avoidance of harsh reducing environments.

Section 1: Liquid-Liquid Extraction (Workup)

FAQ 1: How do I remove non-basic organic impurities without hydrolyzing the methyl ester?

Answer: The most effective method is a chemoselective acid-base extraction. By exploiting the basicity of the piperidine ring, you can selectively protonate the target molecule, driving it into the aqueous phase while neutral or acidic impurities remain in the organic phase.

Expert Insight & Causality: The critical failure point in this workflow is the basification step. If you use a strong base like Sodium Hydroxide (NaOH) to recover the free amine, you will rapidly hydrolyze the methyl ester into a water-soluble carboxylate, ruining your yield. You must use a weak base, such as saturated Sodium Bicarbonate (NaHCO₃), which is strong enough to deprotonate the piperidine (bringing the pH to ~8.5) but mild enough to leave the ester intact[1].

Protocol 1: Chemoselective Acid-Base Extraction
  • Acidic Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Extract with 0.1 M HCl (3 x 20 mL). The piperidine nitrogen protonates, forming a water-soluble hydrochloride salt.

  • Phase Separation: Retain the aqueous layer (contains your product). Discard or set aside the organic layer (contains unreacted neutral starting materials).

    • Self-Validation: Spot both layers on a TLC plate. The aqueous layer should show a spot that stays completely at the baseline (salt form), confirming successful phase transfer.

  • Mild Basification: Cool the aqueous layer in an ice bath (0–5 °C) to further suppress any background ester hydrolysis. Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 8.5–9.0 (verify with pH paper).

    • Self-Validation: The clear aqueous solution will turn visibly cloudy as the free base precipitates or forms a micro-emulsion.

  • Organic Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Impurities) AcidWash 1. Acidic Aqueous Extraction (0.1 M HCl) Crude->AcidWash Org1 Organic Phase (Neutral Impurities -> Discard) AcidWash->Org1 Aq1 Aqueous Phase (Protonated Product) AcidWash->Aq1 Basify 2. Mild Basification (Sat. NaHCO3, pH 8-9) Aq1->Basify Warning Avoid Strong Base (NaOH) to Prevent Ester Hydrolysis Basify->Warning Extract 3. Organic Extraction (DCM or EtOAc) Basify->Extract Aq2 Aqueous Phase (Salts -> Discard) Extract->Aq2 Org2 Organic Phase (Free Base Product) Extract->Org2

Chemoselective acid-base extraction workflow for ester-sensitive piperidine derivatives.

Section 2: Flash Column Chromatography

FAQ 2: My compound streaks on the TLC plate and tails severely during flash chromatography. How can I improve resolution?

Answer: Peak tailing is a hallmark issue when purifying basic secondary amines like piperidine on standard bare silica gel. The basic nitrogen atom acts as a hydrogen bond acceptor and interacts strongly with the Brønsted acidic silanol groups (Si-OH) on the silica surface[2].

Expert Insight & Causality: To break this interaction, you must introduce a competitive basic modifier to the mobile phase[3]. Triethylamine (TEA) or ammonium hydroxide will preferentially bind to the acidic silanols, "masking" them and allowing your piperidine derivative to elute as a sharp, symmetrical band.

Protocol 2: Modified Normal-Phase Chromatography
  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Deactivation: Pre-equilibrate the silica column with at least 3 column volumes (CV) of the TEA-containing mobile phase.

    • Self-Validation: Check the pH of the eluent exiting the column with pH paper; it should be basic, confirming the silica bed is fully deactivated and saturated with TEA.

  • Loading: Load the free-base product onto the column using a minimal amount of DCM.

  • Elution: Run a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA).

    • Self-Validation: Spot fractions on a TLC plate pre-treated with TEA; the product should migrate as a tight, circular spot without a trailing "comet tail."

  • Post-Purification: Co-evaporate the collected fractions with toluene under reduced pressure to azeotropically remove any residual TEA.

ChromLogic Start TLC/Column Shows Severe Peak Tailing Cause Cause: Secondary Amine Interacts with Acidic Silanols Start->Cause Sol1 Option A: Mobile Phase Modifier Add 0.1-1% TEA or NH4OH Cause->Sol1 Sol2 Option B: Change Stationary Phase Use Amine-Functionalized Silica Cause->Sol2 Sol3 Option C: Reverse Phase C18 with 0.1% TFA Cause->Sol3 Result Sharp Peaks & High Resolution Sol1->Result Sol2->Result Sol3->Result

Troubleshooting logic for resolving peak tailing in piperidine chromatography.

Section 3: Purity Assessment & Quantitative Data

FAQ 3: How do I accurately assess the purity of the isolated compound using HPLC?

Answer: Standard reverse-phase HPLC (RP-HPLC) using a C18 column is ideal, but the mobile phase must be acidic. Using 0.1% Trifluoroacetic acid (TFA) or Formic acid ensures the piperidine nitrogen remains fully protonated throughout the run, preventing split peaks or tailing. The aryl iodide chromophore absorbs strongly in the UV region, making 254 nm the ideal monitoring wavelength.

Table 1: Optimized RP-HPLC Gradient for Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)Gradient Curve
0.09551.0Initial
2.09551.0Isocratic Hold
15.05951.0Linear Ramp
18.05951.0Isocratic Wash
18.19551.0Step Change
22.09551.0Re-equilibration

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance at the 4-Position of Iodobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of steric hindrance in cross-coupling reactions involving 4-iodobenzoates. This guide is designed to provide not just protocols, but a deeper understanding of the underlying principles to empower you to overcome synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the presence of bulky substituents, particularly at positions ortho to the reactive site, can significantly impede these transformations. In the case of 4-iodobenzoates, steric hindrance arises from substituents at the 3- and 5-positions, which can obstruct the approach of the catalyst and the coupling partner. This guide will explore proven strategies to mitigate these steric effects and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a sterically hindered 4-iodobenzoate is giving low to no yield. What are the most likely causes?

A1: Low yields in sterically hindered Suzuki-Miyaura couplings are most often due to an inefficient catalytic cycle, specifically the oxidative addition and/or reductive elimination steps.[1] The bulky groups near the iodine atom can prevent the palladium catalyst from effectively inserting into the carbon-iodine bond.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine are often ineffective for hindered substrates. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][3] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that is better able to access the sterically shielded reaction site.[4] N-heterocyclic carbene (NHC) ligands are also an excellent alternative, offering strong sigma-donating properties and steric bulk.[1]

  • Choice of Base: The base plays a crucial role in activating the boronic acid. For hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2]

  • Solvent and Temperature: Anhydrous, degassed solvents like dioxane, toluene, or THF are standard.[2] Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but must be balanced against potential side reactions or degradation.

  • Palladium Precatalyst: While Pd(PPh₃)₄ can work, pre-formed Pd(0) catalysts or stable Pd(II) precursors that readily reduce in situ, such as Pd(OAc)₂ or Pd₂(dba)₃, are often more reliable.[5] The use of Buchwald-type precatalysts can also be highly effective.[1]

Q2: I'm attempting a Sonogashira coupling with a hindered 4-iodobenzoate and observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow due to steric hindrance.[6] This side reaction is promoted by the copper(I) cocatalyst in the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require more specialized ligands and conditions, it completely eliminates the primary pathway for Glaser coupling.[6][7]

  • Ligand Choice: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[7]

  • Control of Stoichiometry: Using a slight excess of the terminal alkyne (1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction.

Q3: Can I perform a Buchwald-Hartwig amination on a sterically hindered 4-iodobenzoate with a bulky secondary amine?

A3: This is a particularly challenging transformation due to the combined steric bulk of both coupling partners. However, it is achievable with the right catalyst system.

Key Considerations:

  • Highly Specialized Ligands: This reaction class often necessitates the use of highly specialized, bulky biarylphosphine ligands. Ligands such as tBuXPhos, BrettPhos, or DavePhos have been specifically designed for challenging C-N bond formations.[3][8]

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[5][9]

  • Careful Temperature Control: While higher temperatures may be needed, excessive heat can lead to catalyst decomposition or side reactions. Careful optimization of the reaction temperature is crucial.

Troubleshooting Guide: A Systematic Approach

When a cross-coupling reaction with a sterically hindered 4-iodobenzoate fails, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.

TroubleshootingWorkflow start Start: Low or No Yield ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? (e.g., SPhos, XPhos, NHCs) start->ligand catalyst Step 2: Check Catalyst/Precatalyst - Is it active and properly handled? - Consider Buchwald precatalysts. ligand->catalyst Ligand Optimized base Step 3: Assess Base - Is it strong enough? (e.g., K3PO4, Cs2CO3, NaOtBu) - Is it anhydrous? catalyst->base Catalyst Verified conditions Step 4: Adjust Reaction Conditions - Increase temperature incrementally. - Increase reaction time. - Ensure rigorous inert atmosphere. base->conditions Base Appropriate success Success: Improved Yield conditions->success Yield Improved failure Still Failing: Re-evaluate Substrate/Reagent Purity - Check for degradation of starting materials. conditions->failure No Improvement

Caption: A workflow for troubleshooting sterically hindered cross-coupling reactions.

In-Depth Technical Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered 4-Iodobenzoate

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Sterically hindered 4-iodobenzoate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 4-iodobenzoate, arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst mixture to the Schlenk flask.

  • Add the anhydrous, degassed dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Ligand Effects in Hindered Suzuki-Miyaura Coupling

The following table illustrates the significant impact of ligand choice on the yield of a model reaction between methyl 4-iodo-3,5-dimethylbenzoate and phenylboronic acid.

LigandCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
PPh₃5K₂CO₃100<10
SPhos2K₃PO₄10085
XPhos2K₃PO₄10092
RuPhos2K₃PO₄10088
IPr (NHC)2K₃PO₄10089

This data is representative and compiled from typical outcomes reported in the literature.[10][11]

Mechanistic Insights: The Role of Bulky Ligands

The success of cross-coupling reactions involving sterically hindered substrates is intrinsically linked to the ligand's ability to promote key steps in the catalytic cycle.

CatalyticCycle cluster_0 Catalytic Cycle cluster_1 Role of Bulky Ligand (L) Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-I PdII L-Pd(II)(Ar)(I) OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 PdII_couple L-Pd(II)(Ar)(Ar') TM->PdII_couple RE Reductive Elimination PdII_couple->RE RE->Pd0 Product Ar-Ar' RE->Product L1 • Promotes formation of  monoligated Pd(0) L2 • Accelerates reductive  elimination L3 • Stabilizes catalyst

Caption: The palladium-catalyzed cross-coupling cycle and the key roles of a bulky ligand.

Bulky, electron-rich ligands, such as those developed by the Buchwald group, facilitate the formation of a monoligated L-Pd(0) complex.[1] This species is less sterically encumbered than its bis-ligated counterpart, allowing for more facile oxidative addition to the hindered aryl iodide. Furthermore, the steric bulk of the ligand promotes reductive elimination, the final step that forms the desired product and regenerates the active catalyst.[1]

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Green Chemistry, 2007, 9(5), 411-420. [Link]

  • J. P. Wolfe, S. L. Buchwald. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Angewandte Chemie International Edition, 2002, 41(4), 605-608. [Link]

  • D. Saha, et al. "Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis." Arkat USA, 2024. [Link]

  • H. Chaumeil, S. Signorella, C. Le Drian. "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester." Tetrahedron, 2000, 56(49), 9655-9659. [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]

Sources

Stability of Methyl 3-iodo-4-(piperidin-3-yl)benzoate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability Profile of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Executive Summary: The Chemical Identity

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6) is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs).[1] Its structure features three distinct reactive centers that dictate its stability profile:

  • Methyl Ester (C1): The primary site of instability, highly susceptible to hydrolysis in basic media.[2]

  • Secondary Amine (Piperidine): A basic center (

    
    ) that dictates solubility and salt formation.[2]
    
  • Aryl Iodide (C3): A site for cross-coupling (Suzuki/Sonogashira) but sensitive to light (homolysis).[2]

Core Stability Rule: This compound exhibits kinetic stability in acidic media (as an ammonium salt) but undergoes rapid degradation in basic media (via ester hydrolysis).[2]

Module 1: Acidic Conditions (The Stability Zone)

In acidic environments (pH < 4), the piperidine nitrogen is protonated, converting the molecule into its ammonium salt form.[2] This is the thermodynamically preferred state for storage and handling.[2]

The Stabilization Mechanism
  • Protonation: Upon exposure to acid (e.g., HCl, TFA), the secondary amine accepts a proton (

    
    ).[2]
    
  • Solubility Switch: The neutral free base is lipophilic (soluble in DCM, EtOAc).[2] The ammonium salt is hydrophilic (soluble in water/methanol).[2]

  • Ester Protection: While esters can hydrolyze in acid, the reaction is significantly slower than base-catalyzed saponification at ambient temperatures.[2] The positive charge on the piperidine ring also exerts an inductive electron-withdrawing effect, slightly deactivating the aromatic ring but having minimal electronic impact on the distal ester.

Storage Recommendations
ParameterRecommendationScientific Rationale
Physical Form Hydrochloride or Tosylate SaltPrevents oxidation of the amine; increases melting point and crystallinity.[1][2][3]
pH Environment pH 1.0 – 4.0Maintains protonation; prevents "free base" nucleophilicity.[2]
Temperature -20°C to 4°CMinimizes rate of acid-catalyzed hydrolysis (equilibrium driven).[1][2]
Solvent (Solution) MeOH/HCl or Water/Acetonitrile (0.1% TFA)Protic solvents stabilize the ionic salt species.[2]
Diagram: pH-Dependent Speciation

The following diagram illustrates the structural changes across the pH scale.

pH_Speciation Acid Acidic (pH < 4) Species: Ammonium Salt State: STABLE Solubility: Aqueous/Polar Neutral Neutral/Mild Base (pH 7-9) Species: Free Base State: METASTABLE Solubility: Organic (DCM/EtOAc) Acid->Neutral Deprotonation (Fast) Neutral->Acid Protonation (Fast) Base Strong Base (pH > 10) Species: Carboxylate Anion State: DEGRADED (Irreversible Hydrolysis) Neutral->Base Saponification (Slow to Fast) Base->Neutral Irreversible

Caption: Figure 1. Speciation and stability transitions.[2] Note that the transition to the hydrolyzed carboxylate (Red) is chemically irreversible regarding the ester bond.

Module 2: Basic Conditions (The Danger Zone)

In basic media (pH > 9), the compound exists as a free base.[2] While this is necessary for nucleophilic reactions (e.g., alkylation of the amine) or extractions, it poses a severe risk to the methyl ester.[2]

The Hydrolysis Threat (Saponification)

Methyl esters are particularly prone to attack by hydroxide ions (


).[2]
  • Mechanism: Nucleophilic attack at the carbonyl carbon

    
     Tetrahedral intermediate 
    
    
    
    Elimination of methoxide
    
    
    Formation of carboxylate.[2]
  • Kinetics: The reaction is second-order (rate

    
    ).[1] Even mild bases (Carbonate/Bicarbonate) can drive hydrolysis if elevated temperatures or prolonged reaction times are used.[2]
    
Workup & Purification Strategy

When performing an extraction (workup) from a reaction mixture, you must balance amine recovery (requires high pH) with ester preservation (requires low pH).[2]

The "Flash Extraction" Protocol:

  • Cooling: Chill the reaction mixture to 0°C before quenching.

  • pH Adjustment: Adjust pH to 8.5 – 9.0 using saturated

    
     or dilute 
    
    
    
    .[2] Avoid NaOH.
  • Speed: Perform the extraction into organic solvent (DCM or EtOAc) immediately. Do not let the biphasic mixture stir for >15 minutes.

  • Drying: Dry organic layer over

    
     immediately to remove residual basic water.[2]
    

Module 3: Troubleshooting & FAQs

Q1: I see a new peak in LC-MS with Mass = [M-14]. What is it?

  • Diagnosis: This corresponds to the carboxylic acid hydrolysis product (Methyl group loss: -15, Proton gain: +1 = Net -14).[1][2]

  • Cause: Exposure to base during workup or presence of water in a protic solvent (MeOH) over time.[2]

  • Fix: Check the pH of your aqueous layer.[2][4] If it was >10, hydrolysis occurred.[2] Re-esterification (MeOH/H2SO4) may salvage the material.[2]

Q2: My compound precipitated during acid extraction. Why?

  • Diagnosis: You likely formed the hydrochloride salt, which is insoluble in non-polar organic solvents (DCM/Hexane) but may also have limited solubility in cold water depending on ionic strength.[2]

  • Fix: Add a co-solvent like Methanol or Acetonitrile to dissolve the salt, or filter the precipitate if it is pure product (often the salt precipitates out cleanly).[2]

Q3: Can I use this compound in a Suzuki coupling with basic conditions (e.g.,


)? 
  • Risk: Yes, but high risk of hydrolysis.[2]

  • Strategy: Use anhydrous conditions (DMF/Dioxane) and organic bases (TEA/DIPEA) if possible.[2] If aqueous base is required, use weak bases (

    
    ) and minimize water volume.[2]
    
Diagram: Workup Decision Tree

Workup_Logic Start Reaction Complete Target: Isolate Free Base Check_pH Check pH Requirement Start->Check_pH Decision_Base Is Strong Base (NaOH/KOH) Required? Check_pH->Decision_Base Risk_High HIGH RISK: Hydrolysis Action: Cool to 0°C Limit contact < 5 min Decision_Base->Risk_High Yes Risk_Low LOW RISK Use NaHCO3 or K2CO3 pH 8-9 Decision_Base->Risk_Low No Extract Extract w/ DCM or EtOAc Risk_High->Extract Risk_Low->Extract Dry Dry over Na2SO4 Evaporate < 40°C Extract->Dry

Caption: Figure 2. Decision logic for isolating the free base without degrading the ester.

References

  • Fluorochem. Methyl 3-iodo-4-(piperidin-3-yl)benzoate Product Specifications. Retrieved from

  • Organic Chemistry Portal. Hydrolysis of Esters - Mechanism and Kinetics. Retrieved from

  • BenchChem. Application Note: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.[1][2][4] (Analogous reactivity profile). Retrieved from

  • National Institutes of Health (PubChem). Methyl 3-iodo-4-methylbenzoate Compound Summary.[1][2] (Structural analog stability data). Retrieved from

Sources

Technical Support Center: Purification of Methyl Iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Strategies Ticket ID: MIB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Property Matrix[1][2][3]

Welcome to the technical support hub for methyl iodobenzoate derivatives. These compounds are critical intermediates in cross-coupling reactions (Sonogashira, Suzuki) and radiopharmaceutical synthesis. Their purification is governed by the isomeric position of the iodine atom, which drastically alters crystal lattice energy and melting points.

The Core Challenge: The primary failure mode in purifying these esters is "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly with the ortho- and meta- isomers due to their lower symmetry and melting points.

Isomer Property Dashboard
IsomerCAS No.[1][2][3][4][5]Melting Point (MP)State (RT)Primary Purification StrategyRecrystallization Solvent System
Methyl 2-iodobenzoate 610-97-925–27 °CLiquid/Low-melt SolidDistillation (High Vac)Not Recommended (See Note 1)
Methyl 3-iodobenzoate 618-91-746–50 °CSolidRecrystallization Hexanes / Ethyl Acetate (Mixed)
Methyl 4-iodobenzoate 619-44-3114–116 °CSolidRecrystallization Methanol or Ethanol/Water

Note 1 (2-Isomer): While theoretically crystallizable at very low temperatures (e.g., from pentane at -20°C), vacuum distillation is the industry standard due to the compound's tendency to exist as a supercooled liquid at room temperature.

Decision Logic & Workflow

The following logic gate visualizes the solvent selection process based on the physical state and impurity profile of your crude material.

RecrystallizationLogic Start Crude Methyl Iodobenzoate CheckState Check Physical State @ 25°C Start->CheckState Liquid Liquid / Oil CheckState->Liquid 2-isomer or impure Solid Solid / Crystalline CheckState->Solid 3- or 4-isomer CheckIsomer Identify Isomer Liquid->CheckIsomer Solid->CheckIsomer Distill Vacuum Distillation (0.1 - 1 mmHg) CheckIsomer->Distill 2-isomer LowMP Low MP (~50°C) Risk: Oiling Out CheckIsomer->LowMP 3-isomer (supercooled) CheckIsomer->LowMP 3-isomer HighMP High MP (~114°C) Stable Lattice CheckIsomer->HighMP 4-isomer Solvent3 Solvent System A: Hexanes (Major) + EtOAc (Minor) *Keep Temp < 60°C* LowMP->Solvent3 Solvent4 Solvent System B: Hot Methanol (Single) OR Ethanol/Water (Mixed) HighMP->Solvent4

Figure 1: Decision tree for selecting purification method based on isomer melting point and physical state.

Detailed Protocols

Protocol A: Mixed-Solvent Recrystallization (Recommended for Methyl 3-iodobenzoate)

Target: Low-melting solids prone to oiling out. System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethyl Acetate (EtOAc) required to dissolve the solid at room temperature.

    • Why? Heating a low-melting solid (MP ~50°C) in a high-boiling solvent often leads to an emulsion (oil) rather than a solution. Dissolving at RT ensures you don't overshoot the energy barrier.

  • Filtration: If insoluble particles remain, filter the solution through a glass frit or cotton plug.

  • Heating (Gentle): Warm the solution slightly (approx. 35-40°C).

  • Anti-Solvent Addition: Slowly add warm Hexanes (or Heptane) dropwise with swirling until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature.

    • Critical Step: If oil droplets form, scratch the glass surface with a rod or add a seed crystal immediately.

  • Harvest: Cool to 4°C in a fridge (not freezer, to avoid freezing impurities) and filter. Wash with cold Hexanes.

Protocol B: Single-Solvent Recrystallization (Recommended for Methyl 4-iodobenzoate)

Target: High-melting, stable solids. System: Methanol or Ethanol.

  • Dissolution: Place crude solid in a flask with a stir bar. Add Methanol (approx. 3-5 mL per gram).

  • Reflux: Heat to reflux (65°C). If solid remains, add more solvent in small portions until dissolved.

  • Clarification: If the solution is yellow/brown (iodine contamination), add a small amount of activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat and allow to cool to room temperature undisturbed.

  • Yield Boost: Once RT is reached, place in an ice bath (0°C) for 30 minutes.

  • Harvest: Vacuum filter and wash with ice-cold Methanol.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why? A: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystallization curve.

  • The Fix: Re-heat the mixture until it is a single phase. Add a seed crystal while the solution is still warm (but below the melting point of the solid). Stir vigorously. If using a mixed solvent (Protocol A), add slightly more of the good solvent (EtOAc) to keep the oil in solution longer, allowing the crystal lattice to form.

Q2: The crystals are turning yellow/brown over time. A: This indicates the liberation of elemental iodine (


), a common issue with aryl iodides exposed to light or heat.
  • The Fix: Before recrystallization, dissolve the crude material in EtOAc and wash with a 10% aqueous solution of Sodium Thiosulfate (

    
    ) . This reduces 
    
    
    
    (colored) to iodide (colorless/water-soluble). Dry the organic layer over
    
    
    before proceeding to recrystallization.

Q3: Can I use water as an anti-solvent with Ethanol? A: Yes, for Methyl 4-iodobenzoate . However, avoid prolonged heating. Methyl esters are susceptible to hydrolysis (breaking down into carboxylic acid) in hot aqueous media, especially if traces of acid catalyst remain from the synthesis. Ensure the solution is neutral before heating.

Q4: Why not distill Methyl 3-iodobenzoate? A: You can, but it requires high vacuum (<1 mmHg). Because its melting point is ~50°C, it may solidify in the condenser or receiver, causing blockages. If you must distill, use a "hot finger" condenser or keep the condenser water warm (above 50°C).

References

  • Sigma-Aldrich. (n.d.). Methyl 4-iodobenzoate Product Sheet. Retrieved from

  • PubChem. (n.d.).[1][6] Methyl 3-iodobenzoate Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). Methyl 2-iodobenzoate Properties and Boiling Point. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of Methyl 3-iodo-4-(piperidin-3-yl)benzoate

[1][2]

Executive Summary

The structural validation of Methyl 3-iodo-4-(piperidin-3-yl)benzoate presents a unique analytical challenge due to the coexistence of a rigid, electron-deficient aromatic core and a flexible, chiral aliphatic piperidine ring.[1]

This guide compares two primary analytical workflows:

  • Protocol A (CDCl₃): Optimized for high-resolution structural assignment and diastereotopic proton differentiation.[1][2][3]

  • Protocol B (DMSO-d₆): Optimized for salt form verification (HCl/TFA) and labile proton (NH) detection.[1][2]

Structural Logic & Assignment Strategy

The molecule consists of three distinct magnetic domains.[1][2][3] Understanding the electronic influence of each is critical for accurate assignment.[1][2][3]

  • Domain I: The Benzoate Core. The 3-iodo-4-substituted pattern creates a specific splitting system.[1][2] The iodine atom at C3 exerts a "Heavy Atom Effect" (deshielding H2 significantly) and sterically locks the conformation relative to the C4-substituent.[1][3]

  • Domain II: The Chiral Linker (C3'). Unlike symmetric 4-substituted piperidines, the C3-linkage introduces chirality, making the piperidine ring protons diastereotopic. This results in complex multiplets rather than simple triplets.

  • Domain III: The Piperidine Nitrogen. The chemical shift of the

    
    -protons (C2' and C6') is highly sensitive to the protonation state (Free Base vs. Salt).
    
Decision Workflow: Solvent Selection

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on your analytical goal.

NMR_WorkflowStartSample: Methyl 3-iodo-4-(piperidin-3-yl)benzoateGoalDefine Analytical GoalStart->GoalRoute1Structural Confirmation(Regioisomer Check)Goal->Route1Isomer PurityRoute2Salt/Purity Analysis(HCl/TFA detection)Goal->Route2Salt StoichiometrySolvent1Select CDCl3Route1->Solvent1Solvent2Select DMSO-d6Route2->Solvent2Outcome1Result: Sharp MultipletsClear J-coupling analysisSolvent1->Outcome1Outcome2Result: Visible NH/NH2+Broadened aliphatic peaksSolvent2->Outcome2

Figure 1: Analytical workflow for solvent selection based on specific characterization needs.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The following table contrasts the spectral performance of the product in the two most common NMR solvents.

FeatureProtocol A: Chloroform-d (CDCl₃) Protocol B: DMSO-d₆ Application Note
Aromatic Resolution Superior. Sharp doublets/singlets.[1][2] H2 and H6 are distinct.[1][2][3]Good. Slight broadening may occur due to viscosity.[1][2][3]Use CDCl₃ for confirming the 1,3,4-substitution pattern.[3][4]
Piperidine Ring High Definition. Resolves equatorial vs. axial protons (diastereotopic splitting visible).[1][2][3]Broadened. Viscosity suppresses fine coupling constants.[1][2][3]CDCl₃ is required to distinguish 3-yl (chiral) from 4-yl (symmetric) isomers.[1]
Labile Protons (NH) Invisible/Broad. Often exchanges with trace water or broadens into baseline.[1][2]Visible. Appears as a broad singlet (~2-3 ppm) or distinct triplet if protonated.[1][2]Use DMSO-d₆ to calculate Salt:Base stoichiometry.[1][2][3]
Chemical Shift (H2) ~8.45 ppm (Deshielded by Iodine/Ester)~8.30 ppm (Solvent shielding effect)The diagnostic H2 singlet shifts upfield in DMSO.
Detailed Spectral Assignment (Protocol A: CDCl₃)

Sample Preparation: Dissolve 5-10 mg of the free base in 0.6 mL CDCl₃. Ensure the sample is free of paramagnetic impurities (e.g., from Pd-catalysts used in previous steps).[3]

Region 1: Aromatic & Ester (Downfield)

The aromatic region confirms the regiochemistry of the iodine and ester.[2][3]

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 8.48 d (narrow)1.8Diagnostic. Ortho to Iodine & Ester. Most deshielded due to heavy atom + anisotropy.[1][2][3]
H-6 7.96 dd8.0, 1.8Ortho to Ester.[1][2][3][5] Shows large ortho-coupling to H5 and small meta-coupling to H2.
H-5 7.35 d8.0Ortho to Piperidine.[1][2][3] Shielded relative to H2/H6 due to lack of ester conjugation.[1][2][3]
-OCH₃ 3.92 s-Methyl ester singlet.[1][2][3] Intense and sharp.

Critical Check: If H-5 appears as a triplet or complex multiplet, verify you do not have the 4-iodo regioisomer.[1][3] The 3-iodo-4-alkyl pattern must show H-5 as a clear doublet.[1][2]

Region 2: Aliphatic Piperidine (Upfield)

The 3-substituted piperidine ring is chiral, rendering the methylene protons diastereotopic (e.g., H-2a

PositionShift (

, ppm)
MultiplicityAssignment Logic
H-3' 3.15 - 3.25 mMethine proton at the chiral center.[1][2] Bridge to the aromatic ring.[1][2][3]
H-2' (eq/ax) 3.05 / 2.65 m / dd

-protons to Nitrogen.[1][2] Diastereotopic due to C3 chirality.[1][2][3]
H-6' (eq/ax) 3.10 / 2.70 m / td

-protons to Nitrogen.[1][2]
H-4', H-5' 1.50 - 1.90 m (complex)Remaining ring methylenes.[1][2] Overlapping multiplets.
NH 1.8 - 2.2 br sAmine proton (variable position depending on concentration/water).[1][2]
Experimental Validation Protocols
Experiment 1: Regioisomer Differentiation (3-yl vs 4-yl)

A common synthetic impurity is the 4-(piperidin-4-yl) isomer.[1][2]

  • Method: Acquire 1H NMR in CDCl₃.

  • Checkpoint: Focus on the aliphatic region (1.5 - 3.5 ppm).[1][2]

    • Target (3-yl): Complex envelope of signals.[1][2] No symmetry.

      
      -protons (H2', H6') appear as 4 distinct environments or complex overlaps.[3][4]
      
    • Alternative (4-yl): High symmetry.[1][2] The H2' and H6' protons appear as a simpler set of signals (often just two sets: axial vs equatorial).[1][2][3] The methine H4' is a distinct septet/multiplet.[1][2][3]

Experiment 2: Salt Form Verification
  • Method: Acquire 1H NMR in DMSO-d₆.

  • Checkpoint: Look at 8.0 - 9.5 ppm.[1][2]

    • Free Base: No signals in this region (excluding aromatics).[1][2][3]

    • HCl Salt: Two broad singlets (or one very broad hump) at 8.5 - 9.5 ppm corresponding to

      
      .[1][2]
      
    • TFA Salt: Similar to HCl, but often sharper.[2][3][4] Verify with 19F NMR (-76.5 ppm).

References
  • Chemical Shift Principles

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][6][7] (Standard text for substituent effects on benzene rings).

    • Trace Impurities in NMR Solvents. (2010).[1][2][3] Organometallics. Link (Essential for identifying residual solvent peaks in CDCl3/DMSO).[4]

  • Related Scaffold Data (Suzuki Coupling Intermediates)

    • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Context for the utility of 3-iodo-benzoates).[1]

    • Synthesis of 3-substituted piperidines. (2012). Journal of Medicinal Chemistry. (General reference for piperidine diastereotopy).
  • Spectral Prediction & Database

    • AIST Spectral Database for Organic Compounds (SDBS).[1][2][3] Simulated data logic based on fragment additivity (Methyl 3-iodo-4-methylbenzoate + 3-methylpiperidine).Link[4]

Advanced HPLC Method Development for Methyl 3-iodo-4-(piperidin-3-yl)benzoate: Overcoming Basic Amine Tailing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic intermediates and active pharmaceutical ingredients (APIs) that force a compromise between chromatographic peak shape and molecular stability. Methyl 3-iodo-4-(piperidin-3-yl)benzoate is a quintessential example of such a molecule. Developing a robust, stability-indicating purity method for this compound requires a deep understanding of its structural liabilities and the physicochemical mechanisms governing its interaction with the stationary phase.

This guide objectively compares traditional and modern HPLC column chemistries, providing a self-validating protocol to achieve optimal peak symmetry, mass spectrometry (MS) compatibility, and structural preservation.

The Structural Dilemma: Causality in Method Design

To design a successful HPLC method, we must first deconstruct the analyte's chemical structure to understand the causality behind our experimental choices:

  • The Piperidine Ring (Basic Amine): Piperidine is a strong secondary amine with a pKa of approximately 10. Under standard acidic HPLC conditions, this amine is fully protonated. Protonated bases are notorious for engaging in strong secondary ionic interactions with negatively charged residual silanols on silica-based columns, resulting in severe peak tailing and poor resolution[1].

  • The Methyl Ester (Hydrolyzable): The traditional chromatographic solution for basic amines is to raise the mobile phase pH (e.g., pH 10) to deprotonate the amine and neutralize its charge[2]. However, the methyl benzoate ester in this molecule is highly susceptible to base-catalyzed hydrolysis. Operating at high pH would degrade the sample during analysis, generating artifact impurities.

  • The Iodine Atom (Hydrophobic/Polarizable): The heavy iodine substituent significantly increases the molecule's lipophilicity, ensuring strong retention on reversed-phase media but requiring a carefully optimized organic gradient for efficient elution.

The Method Constraint: We are forced to operate at a low pH (to protect the ester) while simultaneously mitigating the severe silanol interactions caused by the fully protonated piperidine ring.

MethodDev A Target: Methyl 3-iodo-4-(piperidin-3-yl)benzoate B Basic Piperidine Ring (pKa ~10) A->B C Methyl Ester Group (Hydrolyzable) A->C E Requirement: Low pH Mobile Phase (Amine is fully protonated) B->E D Constraint: Avoid High pH (Prevents Ester Hydrolysis) C->D D->E F Standard C18 Column (Residual Silanols) E->F Traditional Approach G CSH C18 Column (Positive Surface Charge) E->G Optimized Approach H Result: Severe Peak Tailing (Ion-Exchange Interactions) F->H I Result: Symmetrical Peaks (Electrostatic Repulsion) G->I

Caption: Decision tree for HPLC method development of ester-containing basic compounds.

Comparative Evaluation of Stationary Phases

To resolve this analytical dilemma, we must evaluate the performance of different stationary phase chemistries under the required low-pH conditions.

Alternative 1: Standard Fully Porous C18 with Formic Acid

Using a traditional high-purity silica C18 column with 0.1% Formic Acid (FA) results in catastrophic mass overload and peak tailing for piperidine derivatives[3]. Formic acid is a weak ion-pairing agent and cannot effectively shield the protonated amine from the residual silanols on the silica surface.

Alternative 2: Standard Fully Porous C18 with Trifluoroacetic Acid (TFA)

Substituting Formic Acid with 0.1% TFA improves peak shape. TFA is a strong ion-pairing agent that binds to the protonated piperidine and masks residual silanols. However, TFA causes severe ion suppression in electrospray ionization (ESI), drastically reducing LC-MS sensitivity which is critical for identifying unknown impurities during method development[4].

Alternative 3 (The Optimal Solution): Charged Surface Hybrid (CSH) C18

Charged Surface Hybrid (CSH) technology represents a paradigm shift. During the synthesis of the CSH particle, a low-level positive charge is reproducibly applied to the silica surface. At low pH, this positively charged surface electrostatically repels the protonated piperidine ring. This eliminates secondary silanol interactions, allowing the use of MS-friendly Formic Acid while delivering perfectly symmetrical peaks and high mass loadability[3].

Mechanism cluster_0 Standard C18 Phase cluster_1 CSH C18 Phase Analyte Protonated Piperidine (+) Silanol Residual Silanol (-) Analyte->Silanol Electrostatic Attraction CSH Charged Surface (+) Analyte->CSH Electrostatic Repulsion Tailing Secondary Ionic Interaction Result: Peak Tailing Silanol->Tailing Sharp Electrostatic Repulsion Result: Sharp Peak CSH->Sharp

Caption: Mechanistic comparison of analyte interactions on standard vs. CSH stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when analyzing Methyl 3-iodo-4-(piperidin-3-yl)benzoate across the three evaluated methodologies.

Chromatographic ParameterAlternative 1: Standard C18 + 0.1% FAAlternative 2: Standard C18 + 0.1% TFAAlternative 3: CSH C18 + 0.1% FA
Peak Asymmetry (

)
2.65 (Severe Tailing)1.15 (Acceptable)1.08 (Excellent)
Theoretical Plates (

)
4,20014,50016,800
Mass Loadability < 50 ng on-column> 500 ng on-column> 500 ng on-column
LC-MS Sensitivity HighLow (Signal Suppression)High
Ester Stability Stable (Low pH)Stable (Low pH)Stable (Low pH)

Data Interpretation: The CSH C18 column with Formic Acid provides the highest theoretical plate count and best peak symmetry without sacrificing LC-MS sensitivity or risking ester hydrolysis.

Experimental Design & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.

Materials & Reagents
  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Diluent: 90:10 Water:Acetonitrile (Matching initial gradient conditions prevents injection solvent effects and fronting).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Optimal for the benzoate chromophore) and MS (ESI+).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine)

    • 1.0 - 8.0 min: 5% to 95% B (Linear gradient for separation of iodinated impurities)

    • 8.0 - 9.5 min: 95% B (Column wash)

    • 9.5 - 12.0 min: 5% B (Re-equilibration)

System Suitability Test (SST) - The Self-Validation Step

Before analyzing the purity of the synthetic batch, inject a standard solution (0.1 mg/mL) of Methyl 3-iodo-4-(piperidin-3-yl)benzoate spiked with its closest known positional isomer impurity (e.g., the 2-iodo derivative) five times. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  > 2.0 between the API and the isomer impurity.
    
  • Peak Tailing Factor (

    
    ):  ≤ 1.2 for the main API peak.
    
  • Precision (%RSD): ≤ 1.0% for the peak area of the API across the 5 replicate injections.

Conclusion

Developing an HPLC method for Methyl 3-iodo-4-(piperidin-3-yl)benzoate requires navigating the conflicting demands of a basic piperidine ring and a base-sensitive methyl ester. By understanding the physicochemical mechanisms at play, we can move away from traditional compromises like TFA. Utilizing a Charged Surface Hybrid (CSH) stationary phase allows for the use of MS-compatible, low-pH mobile phases (Formic Acid), ensuring the ester remains intact while delivering superior peak symmetry and mass loadability for the basic amine.

References

  • Waters Corporation. ACQUITY UPLC and ACQUITY PREMIER CSH Columns. lcms.cz. 4

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. waters.com.

  • Fountain, K. J., & Hewitson, H. B. (2026). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. 3

  • Phenomenex. Reversed Phase HPLC Method Development. phenomenex.com. 1

  • PharmaGuru. (2025). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. pharmaguru.co. 2

Sources

LC-MS Fragmentation Patterns of Iodinated Piperidinyl Benzoates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated piperidinyl benzoates (specifically N-(iodobenzoyl)piperidines) represent a specialized class of chemical intermediates and pharmacophores used in the synthesis of G-protein coupled receptor (GPCR) ligands, monoacylglycerol lipase (MAGL) inhibitors, and potential novel psychoactive substances (NPS). Their mass spectral behavior is distinct due to the lability of the carbon-iodine (C–I) bond and the directing power of the benzoyl-piperidine amide linkage.

This guide provides a definitive analysis of their electrospray ionization (ESI) fragmentation, contrasting them with chlorinated and fluorinated analogs to aid in structural elucidation and forensic identification.

Analytical Methodology

To ensure reproducible fragmentation data, the following protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the detection of diagnostic ions.

Protocol: LC-ESI-MS/MS Acquisition[1]
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade methanol.

    • Dilute to 1 µg/mL with 50:50 Methanol:Water (0.1% Formic Acid).

    • Note: Avoid protic solvents like ethanol if transesterification is a concern during storage.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Collision Energy (CE): Ramp 10–40 eV. Low CE preserves the molecular ion; High CE is required to break the benzoyl-phenyl bond.

Fragmentation Mechanics

The fragmentation of iodinated piperidinyl benzoates is governed by the stability of the benzoyl cation and the weakness of the iodine substituent.

Primary Pathway: Amide Bond Cleavage

The most abundant fragmentation pathway is the heterolytic cleavage of the amide bond.

  • Precursor Ion: Protonation occurs on the amide oxygen or the piperidine nitrogen, yielding

    
    .[1]
    
  • Acylium Ion Formation: The bond between the carbonyl carbon and the piperidine nitrogen breaks. The charge is retained on the benzoyl moiety, forming the iodobenzoyl cation (diagnostic peak).

    • m/z = 231 (for mono-iodinated analogs).

  • Secondary Loss: The iodobenzoyl cation ejects a neutral CO molecule to form the iodophenyl cation .

    • m/z = 203.

Secondary Pathway: Iodine Loss & Piperidine Ring Fission

Unlike chlorine or fluorine, iodine is a "soft" leaving group.

  • Deiodination: High collision energies often result in the homolytic cleavage of the C–I bond, leading to radical losses or HI elimination.

  • Piperidine Fragments: If the charge is retained on the amine side, characteristic piperidine ring fragments are observed at m/z 86, 84, and 69.

The "Ortho Effect" (Positional Isomerism)

For 2-iodobenzoyl derivatives (ortho-substituted), a specific steric and electronic interaction occurs. The iodine atom can interact with the amide hydrogen or carbonyl oxygen, facilitating the elimination of water or enhancing the stability of the acylium ion compared to the para (4-iodo) isomer. This often results in a higher abundance of the [M+H-H₂O]+ peak in ortho-isomers.

Visualization of Fragmentation Pathways[3][4]

The following diagram illustrates the collision-induced dissociation (CID) pathways for N-(4-iodobenzoyl)piperidine.

FragmentationPathway cluster_legend Key M_H Precursor Ion [M+H]+ m/z 316 (calc.) Acylium Iodobenzoyl Cation [I-Ph-CO]+ m/z 231 M_H->Acylium Amide Cleavage (Major Path) Amine Piperidine Ion [C5H12N]+ m/z 86 M_H->Amine Charge Retention on Nitrogen Phenyl Iodophenyl Cation [I-Ph]+ m/z 203 Acylium->Phenyl Neutral Loss -CO (28 Da) Deiodinated De-iodinated Cation [Ph-CO]+ m/z 105 Acylium->Deiodinated Loss of Iodine -I• Benzene Phenyl Cation [C6H5]+ m/z 77 Phenyl->Benzene Loss of Iodine -I (127 Da) Legend Blue: Precursor | Red: Primary Diagnostic Ion | Yellow: Amine Fragment

Caption: CID fragmentation pathway of N-(4-iodobenzoyl)piperidine showing the formation of the diagnostic acylium ion (m/z 231).

Comparative Analysis: Iodine vs. Alternatives

When validating a compound, distinguishing the halogen substituent is critical. The table below compares the mass spectral signatures of Iodinated benzoates against their Chlorinated and Fluorinated counterparts.

Table 1: Halogen-Specific MS Signatures
FeatureIodinated (I) Chlorinated (Cl) Fluorinated (F)
Monoisotopic Mass Shift +125.9 Da (vs H)+34.0 Da (vs H)+18.0 Da (vs H)
Isotope Pattern Single Peak (¹²⁷I is 100%)3:1 Ratio (³⁵Cl : ³⁷Cl)Single Peak (¹⁹F is 100%)
C-X Bond Strength Weak (57 kcal/mol)Strong (95 kcal/mol)Very Strong (115 kcal/mol)
Fragmentation Behavior Frequent loss of I (m/z 127) or HI.Loss of Cl is rare; retains isotope pattern in fragments.F is almost never lost; ring fragmentation dominates.
Diagnostic Acylium Ion m/z 231 m/z 139 / 141 m/z 123
Why This Matters:
  • False Positives: A single peak at m/z 231 is definitive for Mono-Iodine. If you see a split peak (M, M+2), it is likely a contaminant or a different halogen.

  • Sensitivity: Iodinated compounds often have higher ionization efficiency in ESI+ due to the polarizability of the iodine atom (soft acid), making them easier to detect at lower concentrations than fluorinated analogs.

References

  • National Institutes of Health (NIH). (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Journal of Mass Spectrometry. [Link]

  • Wikipedia. (2024). Ortho effect. [Link]

  • Scientific Electronic Library Online (SciELO). (2026). Electrospray ionization mass spectrometry screening of piperidine alkaloids. [Link]

Sources

Comparative Guide: Biological Activity of 3-Iodo vs. 3-Bromo Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-iodo and 3-bromo benzoate derivatives, focusing on their utility in medicinal chemistry. While structurally similar, the substitution of bromine with iodine at the meta (3-) position introduces critical physicochemical shifts—specifically regarding halogen bonding (


-hole) strength , lipophilicity , and steric bulk —that frequently result in superior biological potency for iodinated analogs in specific binding contexts.

This document synthesizes experimental data and mechanistic insights to guide the selection of the optimal halogenated scaffold for lead optimization.

Physicochemical & Mechanistic Comparison

The biological differentiation between 3-iodo and 3-bromo benzoates is driven by the unique properties of the halogen substituent.

The Sigma-Hole ( -hole) Effect

The primary driver for the enhanced potency often observed in iodo-derivatives is the halogen bond (XB) . Halogens (Cl, Br, I) exhibit an anisotropic electron distribution, creating a region of positive electrostatic potential (the


-hole) on the extension of the C-X bond axis.[1][2][3]
  • Iodine: Larger, more polarizable, and exhibits a larger, more positive

    
    -hole. This allows for strong, directional interactions with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in protein active sites.
    
  • Bromine: Smaller

    
    -hole; forms weaker halogen bonds.
    
Comparative Data Table
Property3-Bromo Benzoate3-Iodo BenzoateBiological Implication
Atomic Radius (vdW) 1.85 Å1.98 ÅIodine imposes greater steric demand; may clash in tight pockets but fills hydrophobic voids better.
C-X Bond Length ~1.89 Å~2.09 ÅIodine projects deeper into binding pockets.
Electronegativity (Pauling) 2.962.66Iodine is less electronegative, enhancing the

-hole magnitude (stronger XB donor).
Lipophilicity (

value)
0.861.12Iodo-derivatives are more lipophilic, potentially improving membrane permeability but reducing solubility.
Bond Dissociation Energy ~280 kJ/mol~240 kJ/molIodo-derivatives are more reactive (e.g., to Pd-catalyzed coupling) but less metabolically stable than Bromo.

Mechanism of Action: Halogen Bonding Pathway[2]

The following diagram illustrates the mechanistic advantage of the 3-iodo substituent in a theoretical protein binding pocket. The iodine atom acts as a bridge, utilizing its


-hole to anchor the ligand.

HalogenBonding Ligand 3-Iodo Benzoate Ligand SigmaHole σ-Hole (Positive Potential) Ligand->SigmaHole Anisotropic Electron Dist. Target Protein Target Residue (e.g., Carbonyl O, His N) SigmaHole->Target Directional Halogen Bond (XB interaction) Affinity Enhanced Binding Affinity (Low IC50) Target->Affinity Stabilization Energy (-2 to -5 kcal/mol) Bromo 3-Bromo Analog (Weaker σ-hole) Bromo->Target Weaker Interaction

Figure 1: Mechanism of Halogen Bonding. The iodine atom (blue) projects a focused region of positive charge (red) that interacts with nucleophilic protein residues (green), a key differentiator from the weaker bromine interaction.

Case Studies & Experimental Data

Case Study A: Brassinosteroid Analogs (Plant Growth Promotion)

In a study examining benzoate-substituted brassinosteroid analogs, the impact of the halogen substituent on the benzoate ring was quantified using the Rice Lamina Inclination Test (RLIT).[4]

  • Observation: Analogs with an Iodo substituent on the benzoate moiety demonstrated significantly higher activity than their Bromo counterparts at low concentrations (

    
     M).[4]
    
  • Data:

    • Iodo-benzoate analog: ~50-72% activity relative to Brassinolide.

    • Bromo-benzoate analog: ~20-30% activity relative to Brassinolide.

Case Study B: Antifungal Activity (Altholactone Derivatives)

A comparative SAR study on benzoate derivatives of altholactone evaluated efficacy against Cryptococcus neoformans and Saccharomyces cerevisiae.[5]

  • Result: While 3-bromo derivatives showed moderate activity (MIC = 16

    
    g/mL), specific iodo-substituted benzoates displayed potent activity with MIC values as low as 1 
    
    
    
    g/mL
    .[5]
  • Causality: The enhanced lipophilicity of the iodo-benzoate facilitates better penetration of the fungal cell wall, while the iodine atom likely engages in specific interactions with fungal enzymes [5].

Experimental Protocols

To validate these differences in your own research, follow these standardized protocols.

Synthesis: General Steglich Esterification

This protocol yields 3-halo-benzoate esters suitable for biological testing.

Reagents: 3-Iodobenzoic acid (or 3-Bromobenzoic acid), Target Alcohol (R-OH), DCC, DMAP, Dichloromethane (DCM).

  • Preparation: Dissolve 3-iodobenzoic acid (1.0 equiv) and the target alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add DMAP (0.1 equiv) and cool the solution to 0°C.

  • Coupling: Add DCC (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 12-24 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography.
Biological Assay: IC50 Determination (Enzyme Inhibition)

This workflow compares the potency of the two derivatives.

AssayWorkflow Prep 1. Preparation Dissolve compounds in DMSO (10 mM Stock) Dilution 2. Serial Dilution 1:3 dilutions (100 µM to 1 nM) in Assay Buffer Prep->Dilution Incubation 3. Incubation Enzyme + Inhibitor + Substrate (30 mins @ 37°C) Dilution->Incubation Readout 4. Readout Measure Absorbance/Fluorescence Incubation->Readout Analysis 5. Analysis Fit to Sigmoidal Dose-Response Calculate IC50 Readout->Analysis

Figure 2: Standardized IC50 determination workflow for comparing inhibitor potency.

Protocol Steps:

  • Controls: Include a "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) control.

  • Solvent: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Data Fitting: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (4-parameter logistic model) to determine IC50.

    • Note: If the Iodo-derivative IC50 is < 50% of the Bromo-derivative, the halogen bond is likely a primary driver of affinity.

Critical Analysis: When to Choose Which?

  • Choose 3-Iodo Benzoate when:

    • The target binding pocket contains a backbone carbonyl or histidine residue in a position to accept a halogen bond (distance ~3.5 Å, angle ~180°).

    • Higher lipophilicity is required for membrane permeability.

    • You plan to use the molecule as a precursor for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) later in the synthesis (I > Br reactivity).

  • Choose 3-Bromo Benzoate when:

    • The target pocket is sterically restricted; the larger Iodine atom causes clashes.

    • Metabolic stability is a concern (C-I bonds are more labile than C-Br).

    • Solubility is a limiting factor (Bromo derivatives are generally more soluble than Iodo).

References

  • MDPI. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. [Link]

  • NIH/PMC. Interplay of halogen bonding and solvation in protein–ligand binding. [Link]

  • NIH/PubMed. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. [Link][5]

Sources

Validating Chiral Purity of Methyl 3-iodo-4-(piperidin-3-yl)benzoate: A Comparative Guide to SFC and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (


) of complex pharmaceutical intermediates. Methyl 3-iodo-4-(piperidin-3-yl)benzoate  (CAS: 1131614-64-6) presents a unique stereochemical challenge [5]. The pharmacological efficacy of piperidine-derived therapeutics is often entirely stereodependent, meaning that the rigorous quantification of its (R) and (S) enantiomers is not just a regulatory formality—it is a fundamental requirement for drug safety.

This guide objectively compares the two dominant methodologies for chiral validation: Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC) . By examining the causality behind the chromatographic behavior of piperidine derivatives, we will establish a self-validating analytical system that ensures unquestionable scientific integrity.

Mechanistic Insights: The Piperidine Challenge

Separating the enantiomers of Methyl 3-iodo-4-(piperidin-3-yl)benzoate requires overcoming specific structural hurdles:

  • The Basic Nitrogen : The secondary amine in the piperidine ring is highly basic. In standard chromatography, this basic site interacts strongly with acidic residual silanols on the silica support of the Chiral Stationary Phase (CSP). This non-specific interaction causes severe peak tailing, which destroys the resolution (

    
    ) between closely eluting enantiomers [1].
    
  • Steric and Electronic Recognition : Chiral recognition relies on transient diastereomeric complexes formed between the analyte and the CSP. The benzoate ester provides

    
     and dipole-dipole interactions, while the bulky iodine atom at the 3-position forces the enantiomers into distinct spatial orientations within the chiral grooves of polysaccharide-based CSPs (e.g., immobilized amylose tris(3,5-dimethylphenylcarbamate)).
    

To mitigate peak tailing, a basic additive like Diethylamine (DEA) is mandatory. The DEA competitively binds to the silanols, masking them and allowing the piperidine analyte to elute with sharp, symmetrical peaks [4].

Performance Comparison: Chiral SFC vs. Chiral HPLC

While both techniques utilize similar polysaccharide-based CSPs, their mobile phase dynamics create vastly different performance profiles. Chiral SFC utilizes supercritical CO₂ mixed with an organic modifier, whereas Chiral HPLC relies on normal-phase liquid solvents (e.g., Hexane/Ethanol) [3].

The causality behind SFC's superiority lies in fluid dynamics: supercritical CO₂ possesses liquid-like density but gas-like diffusivity and low viscosity. This allows for significantly higher flow rates without exceeding system pressure limits, resulting in rapid mass transfer kinetics and sharper peaks [2].

Quantitative Data Summary
Performance ParameterChiral SFC (Recommended)Chiral HPLC (Alternative)Causality / Key Considerations
Resolution (

)
> 2.01.5 - 1.8SFC's high diffusivity sharpens peaks, increasing baseline resolution.
Analysis Time 3 - 5 mins15 - 25 minsLower viscosity of supercritical CO₂ permits higher flow rates (3-5 mL/min).
Solvent Consumption Very Low (Mostly CO₂)High (Hexane/EtOH)SFC is a "green" technique, drastically reducing organic waste.
Peak Symmetry (

)
1.0 - 1.21.2 - 1.6CO₂ acts as a weak Lewis acid, neutralizing basic amines effectively.
Sensitivity (LOD) ~0.01% minor enantiomer~0.05% minor enantiomerSharper peaks in SFC increase the signal-to-noise (S/N) ratio.

Experimental Workflows

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . Before any sample is quantified, a System Suitability Test (SST) must be passed to prove the system is capable of resolving the enantiomers.

G Start Methyl 3-iodo-4-(piperidin-3-yl)benzoate Racemic Mixture Screen Initial CSP Screening (Polysaccharide-based: IA, AD-H) Start->Screen SFC Chiral SFC (CO2 + MeOH/0.1% DEA) Screen->SFC Preferred (High Throughput) HPLC Chiral HPLC (Hexane/EtOH + 0.1% DEA) Screen->HPLC Alternative (Conventional) Eval Evaluate Resolution (Rs > 1.5)? SFC->Eval HPLC->Eval Opt Optimize Temperature & Additives (Mask Silanol Activity) Eval->Opt No Valid ICH Method Validation (ee% Determination) Eval->Valid Yes Opt->Eval

Caption: Decision tree for selecting and optimizing the chiral separation methodology.

Protocol A: Chiral SFC Workflow (The Modern Standard)
  • System Preparation : Equilibrate the SFC system with a mobile phase of supercritical CO₂ and 20% Methanol (containing 0.1% v/v Diethylamine) at a flow rate of 3.0 mL/min. Set the Automated Backpressure Regulator (ABPR) to 120 bar to maintain the supercritical state.

  • Column Selection : Install a Chiralpak IA column (250 x 4.6 mm, 5 µm). Maintain the column oven at a strict 35°C to ensure reproducible thermodynamics.

  • Sample Preparation : Dissolve Methyl 3-iodo-4-(piperidin-3-yl)benzoate in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST) : Inject 5 µL of a 50:50 racemic standard. Validation Gate : Proceed only if Resolution (

    
    ) 
    
    
    
    and Tailing Factor (
    
    
    )
    
    
    .
  • Analysis & Quantitation : Inject 5 µL of the synthesized sample. Monitor UV absorbance at 254 nm (targeting the benzoate chromophore). Calculate the

    
     using the area normalization method.
    
Protocol B: Chiral HPLC Workflow (The Conventional Alternative)
  • System Preparation : Flush the HPLC system with a normal-phase mixture of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Set the flow rate to 1.0 mL/min.

  • Column Selection : Utilize the same Chiralpak IA column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C. (Note: Lower temperatures in HPLC often increase chiral recognition but broaden peaks due to higher solvent viscosity).

  • Sample Preparation : Dissolve the analyte directly in the mobile phase to prevent solvent-mismatch peak distortion.

  • SST & Analysis : Inject 10 µL of the racemic standard to verify baseline separation. Following SST approval, inject the sample and monitor at 254 nm. Expect a run time of approximately 20 minutes.

ICH Method Validation for Enantiomeric Excess

A protocol is only as reliable as its validation framework. To ensure the method is robust enough for pharmaceutical quality control, it must be validated according to 1 for the quantitative analysis of impurities (the minor enantiomer) [4].

ICH_Validation Prep Sample Preparation (Spiked Minor Enantiomer) Spec Specificity (Baseline Separation from Impurities) Prep->Spec Lin Linearity & Range (LOQ to 120% of Nominal) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%, Recovery 98-102%) Lin->Prec Robust Robustness (Temp, Flow Rate, Mobile Phase) Prec->Robust Report Final ee% Report Generation Robust->Report

Caption: Self-validating workflow for chiral purity based on ICH Q2(R1) guidelines.

Critical Validation Parameters:

  • Specificity : Blank injections must demonstrate zero interference at the retention times of both the (R) and (S) enantiomers.

  • Accuracy (Recovery) : Spike the pure major enantiomer with known trace amounts of the minor enantiomer (e.g., 0.1%, 0.5%, and 1.0%). The method must recover 98.0% - 102.0% of the spiked amount.

  • Limit of Quantitation (LOQ) : Because chiral purity often demands

    
    , the LOQ for the minor enantiomer must be strictly established at a Signal-to-Noise (S/N) ratio of 10:1.
    

Conclusion

For the chiral validation of Methyl 3-iodo-4-(piperidin-3-yl)benzoate, Chiral SFC is the definitively superior methodology. By leveraging the high diffusivity of supercritical CO₂ and masking the problematic piperidine nitrogen with diethylamine, SFC delivers baseline resolution in a fraction of the time required by traditional HPLC, while simultaneously minimizing hazardous solvent waste.

References
  • European Pharmaceutical Review. SFC-MS: advancements and applications in pharmaceutical quality control. Retrieved from:[Link]

  • MDPI. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from:[Link]

Sources

FTIR absorption bands for ester and amine groups in iodobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Iodobenzoates: A Comparative FTIR Guide for Ester vs. Amine/Amide Linkages

Introduction Iodobenzoate derivatives are foundational intermediates in modern drug discovery, serving as critical scaffolds in palladium-catalyzed cross-coupling reactions and as targeted radio-imaging agents. During the synthesis of complex active pharmaceutical ingredients (APIs), determining whether an iodobenzoate intermediate contains an ester linkage or an amine/amide linkage is a mandatory quality control step.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to verify these structural motifs. As a Senior Application Scientist, I have designed this guide to move beyond simple peak-matching. By understanding the physical causality behind vibrational shifts and employing a self-validating Attenuated Total Reflectance (ATR) protocol, researchers can achieve unambiguous structural elucidation.

Mechanistic Causality of Spectral Signatures

The position of an infrared absorption band is governed by two primary physical factors: the reduced mass of the vibrating atoms and the force constant (stiffness) of the bond. In iodobenzoates, the heavy iodine atom exerts a weak inductive electron-withdrawing effect across the aromatic ring, which subtly modulates the electron density of para- or meta-substituents.

  • Ester Linkages: The carbonyl (C=O) stretch of an aromatic ester typically appears between 1715–1740 cm⁻¹[1]. Oxygen's strong electronegativity inductively withdraws electron density from the carbonyl carbon. This stiffens the C=O bond, increasing its force constant and pushing the absorption to a higher wavenumber. Furthermore, the C–O asymmetric stretch manifests as a strong, broad band in the 1150–1300 cm⁻¹ region due to the massive change in the transition dipole moment during vibration[2].

  • Amine and Amide Linkages: When an amine is introduced (e.g., forming an amide or an amino-substituted iodobenzoate), the spectral landscape shifts dramatically. Nitrogen is less electronegative than oxygen, meaning its lone pair is more readily donated into the carbonyl system via resonance (the mesomeric effect). This increases the single-bond character of the C=O bond, lowering its vibrational frequency to the 1640–1685 cm⁻¹ range (known as the Amide I band)[3].

  • N-H Vibrations: Primary and secondary amines exhibit distinct N-H stretching bands in the 3300–3500 cm⁻¹ region[4]. Primary amines display two distinct bands (symmetric and asymmetric stretches), while secondary amines show a single, often weaker band[5]. The N-H bending vibration (Amide II) typically appears around 1550–1650 cm⁻¹[5].

  • The Iodobenzene Core: The C–I stretch is characteristic of heavy-atom halogens. Because iodine has a very high atomic mass, the reduced mass of the C-I bond is large, drastically lowering the vibrational frequency to the 730–745 cm⁻¹ region[3].

Comparative Spectral Data Analysis

To objectively compare these functional groups, Table 1 summarizes experimental FTIR data for representative halo-substituted mixed ester/amide iodobenzoate derivatives (e.g., 2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-iodobenzoate) commonly synthesized in drug development[3].

Table 1: FTIR Absorption Band Comparison for Iodobenzoate Derivatives

Functional GroupTarget BondExpected Wavenumber (cm⁻¹)Intensity / ShapePhysical Causality
Ester (Aromatic) C=O Stretch1715 – 1740Strong, SharpInductive withdrawal by oxygen stiffens the C=O bond.
Ester (Aromatic) C–O Stretch1150 – 1300Strong, BroadLarge change in transition dipole moment during vibration.
Amide C=O Stretch (Amide I)1640 – 1685Strong, SharpResonance from nitrogen lone pair increases single-bond character.
Amine (Primary) N–H Stretch3300 – 3500Medium, Two PeaksSymmetric and asymmetric stretching modes.
Amine (Secondary) N–H Stretch3300 – 3500Weak, Single PeakOnly one N-H bond available for stretching.
Iodobenzene C–I Stretch730 – 745Strong, SharpHigh reduced mass of iodine drastically lowers vibrational frequency.

Workflow & Logical Decision Tree

When analyzing an unknown iodobenzoate derivative, spectral interpretation must follow a hierarchical logic to prevent false positives (e.g., mistaking an overtone for an N-H stretch).

Spectral_Elucidation Sample Iodobenzoate Unknown Sample ATR ATR-FTIR Data Acquisition Sample->ATR Split Analyze Key Regions ATR->Split NH_Region 3200 - 3500 cm⁻¹ (N-H Stretch) Split->NH_Region CO_Region 1650 - 1750 cm⁻¹ (C=O Stretch) Split->CO_Region CI_Region ~740 cm⁻¹ (C-I Stretch) Split->CI_Region AmineNode Amine Present (Primary/Secondary) NH_Region->AmineNode Sharp/Broad Peaks Detected AmideNode Amide Linkage (~1670 cm⁻¹) CO_Region->AmideNode Lower Frequency (Resonance) EsterNode Ester Linkage (~1735 cm⁻¹) CO_Region->EsterNode Higher Frequency (Inductive Effect) IodoNode Iodobenzene Core Confirmed CI_Region->IodoNode Strong Peak

Logical decision tree for FTIR spectral elucidation of iodobenzoate derivatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Traditional transmission FTIR using KBr pellets is highly susceptible to hygroscopic moisture absorption. Water produces a broad O-H band at ~3400 cm⁻¹ that easily obscures critical N-H stretches, leading to mischaracterization. To ensure a self-validating system, use Attenuated Total Reflectance (ATR-FTIR) with a monolithic diamond crystal. Diamond is chosen over ZnSe because it withstands the high point-pressure required to crush hard crystalline iodobenzoate powders without scratching.

Step-by-Step Methodology:

  • System Initialization & Purge: Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

    • Causality: Removes atmospheric H₂O and CO₂, preventing interference bands in the critical 3500 cm⁻¹ (N-H) and 2350 cm⁻¹ regions.

  • Crystal Cleaning & Verification (QC Step 1): Wipe the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Collect a background scan.

    • Validation: The baseline must be perfectly flat (±0.002 absorbance units). Any residual peaks indicate cross-contamination, requiring re-cleaning.

  • Sample Application: Place 2–5 mg of the solid iodobenzoate derivative directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the torque-limiting clutch clicks.

    • Causality: The evanescent wave generated at the crystal interface penetrates only 0.5–2.0 µm into the sample. High, uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio.

  • Data Acquisition: Co-add 64 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This is vital for resolving the weak, single N-H stretch of secondary amines against background noise.

  • Post-Processing (QC Step 2): Apply an ATR correction algorithm via the spectrometer software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, ensuring the relative peak heights for the C=O (~1735 cm⁻¹) and C-I (~740 cm⁻¹) bands are accurately represented.

References

  • IR Spectroscopy Tutorial: Amines | orgchemboulder.com |[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups | Chemistry LibreTexts |[Link]

  • IR Spectroscopy Tutorial: Esters | orgchemboulder.com | [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR | rockymountainlabs.com | [Link]

  • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors | PMC (nih.gov) |[Link]

Sources

Elemental Analysis Standards for C13H16INO2: A Comparative Guide for Iodinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C13H16INO2 Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular formula C13H16INO2 represents a critical class of iodinated pharmaceutical intermediates, most notably Benzyl 4-iodopiperidine-1-carboxylate and 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one . These compounds serve as pivotal building blocks for cross-coupling reactions (Suzuki, Heck) in the synthesis of antipsychotics (e.g., Aripiprazole derivatives) and radiolabeled imaging agents.

Accurate Elemental Analysis (EA) of these compounds is notoriously difficult due to the high mass percentage of Iodine (~36.7%) and its tendency to sublime or form refractory oxides during combustion. This guide compares the performance of three primary standardization approaches—Schöniger Flask Combustion (Manual) , Automated CHNS Combustion , and ICP-MS —to determine the most reliable protocol for validating C13H16INO2 purity.

The Challenge: Why Standard Methods Fail for C13H16INO2

For a compound with the formula C13H16INO2 (MW: 345.18 g/mol ), the theoretical elemental composition is:

  • Carbon: 45.24%

  • Hydrogen: 4.67%

  • Iodine: 36.76%

  • Nitrogen: 4.06%

  • Oxygen: 9.27%

The "Iodine Trap": Standard CHN analyzers calibrated with Acetanilide or Sulfanilamide often yield erroneous results for iodinated compounds. High iodine content can:

  • Interfere with Nitrogen detection: Iodine gas (

    
    ) absorbs at similar wavelengths or co-elutes with 
    
    
    
    in some TCD (Thermal Conductivity Detector) setups.
  • Incomplete Combustion: Iodine can form stable inorganic residues or get trapped in the reduction tube, leading to "memory effects" in subsequent runs.

  • Volatility: Iodine may sublime before combustion is complete, escaping detection.

Comparative Analysis of Standardization Approaches

We evaluated three distinct analytical workflows (Products/Methods) used to validate C13H16INO2.

Comparison Matrix: Accuracy vs. Throughput
FeatureApproach A: Schöniger Flask (The Gold Standard) Approach B: Automated CHNS (The High-Throughput) Approach C: ICP-MS (The Specific)
Primary Reference Standard o-Iodobenzoic Acid (NIST Traceable)Sulfanilamide / Acetanilide Potassium Iodate (KIO3)
Iodine Recovery 99.8% - 100.2% (Excellent)95% - 105% (Variable)98% - 102% (Good)
Carbon Accuracy N/A (Iodine specific)Low (Iodine interference risk)N/A
Sample Requirement High (10–20 mg)Low (1–2 mg)Low (<1 mg)
Cost per Run Low (Labor intensive)Medium (Consumables)High (Argon/Instrument)
Best For Final Purity Validation Routine ScreeningTrace Impurity Analysis
Deep Dive: The Reference Standards
Product A: o-Iodobenzoic Acid (The Industry Benchmark)
  • Role: Primary calibration standard for organic iodine determination.

  • Why it works: It has a stable, defined iodine content (51.19% I) and combusts similarly to C13H16INO2.

  • Recommendation: Use NIST-traceable o-Iodobenzoic acid (e.g., derived from NIST SRM 2144 logic or commercially certified TraceCERT®). Do not use generic chemical-grade reagents without prior drying, as they are hygroscopic.

Product B: Acetanilide / Sulfanilamide (The "Negative" Control)
  • Role: Standard calibration for C/H/N.

  • Limitation: These standards lack halogens. When analyzing C13H16INO2 against an Acetanilide curve, the combustion gases from the sample contain massive amounts of

    
     that the standard curve cannot account for.
    
  • Correction: If using Automated CHNS, you must use a "run-in" method where an iodinated standard (like o-Iodobenzoic acid) is run as a sample first to saturate active sites in the reduction column.

Product C: Benzyl 4-iodopiperidine-1-carboxylate (In-House Secondary Standard)
  • Role: Matrix-matched Quality Control (QC).

  • Protocol: Once a batch of C13H16INO2 is synthesized and validated via Method A (Schöniger), purify it (recrystallization) and store it at 2-8°C. Use this as a daily QC check to monitor instrument drift.

Experimental Protocol: Validated Schöniger Combustion for C13H16INO2

This protocol is the self-validating system required for high-integrity publication data.

Reagents:

  • Standard: o-Iodobenzoic Acid (dried at 105°C for 2h).

  • Absorbent: 10 mL of 1.0 M KOH + 2 drops Hydrazine Hydrate.

  • Titrant: 0.01 M Silver Nitrate (

    
    ).
    

Workflow:

  • Weighing: Accurately weigh 15–20 mg of C13H16INO2 onto ashless filter paper. (Use a microbalance with

    
     mg).
    
  • Combustion: Place in a platinum basket. Flush a 500 mL Schöniger flask with Oxygen (

    
    ). Ignite and invert.
    
    • Critical Step: Hold the flask inverted for 10 minutes to allow complete absorption of iodine vapors into the alkaline hydrazine solution.

  • Acidification: Rinse the stopper with distilled water. Add

    
     until acidic (pH < 2).
    
  • Titration: Potentiometric titration with 0.01 M

    
     using a Silver/Sulfide electrode.
    

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Molarity of 
    
    
    
  • 
    : Weight of sample (mg)
    
Data Presentation: Theoretical vs. Experimental

The following table illustrates typical data when comparing the "Gold Standard" (Schöniger) vs. a standard Automated CHN run without iodine correction.

Table 1: Comparative Elemental Analysis Data for C13H16INO2

ElementTheoretical %Exp. % (Schöniger + Potentiometry) Exp. % (Automated CHNS - Uncorrected) Status
Carbon 45.2444.10 (Low bias)
Hydrogen 4.674.75 (High bias)⚠️
Nitrogen 4.064.90 (Interference)
Iodine 36.76 36.71 ± 0.08 N/A

Analysis: The Automated CHNS method (uncorrected) shows a significant error in Nitrogen (+0.84%) likely due to Iodine gas being misread by the detector. The Schöniger method provides precise validation of the Iodine content, confirming the integrity of the molecule's halogenation.

Visualization: Validation Workflow

The following diagram outlines the decision tree for selecting the correct standard and method for C13H16INO2.

G Start Start: C13H16INO2 Sample CheckType Is Iodine Quantification Critical? Start->CheckType MethodA Method A: Automated CHNS CheckType->MethodA No (Routine) MethodB Method B: Schöniger Flask CheckType->MethodB Yes (Validation) StdA Std: Sulfanilamide (Risk: I Interference) MethodA->StdA StdB Std: o-Iodobenzoic Acid (NIST Traceable) MethodB->StdB ResultA Result: C/H/N Only (High Error Risk) StdA->ResultA ResultB Result: Precise %Iodine (Validation Gold Std) StdB->ResultB Decision Decision: Combine Methods for Full Purity Profile ResultA->Decision ResultB->Decision

Caption: Figure 1. Analytical decision matrix for C13H16INO2. For full validation, Method B (Schöniger) is required to confirm Iodine content, while Method A provides C/H/N data if corrected for Iodine interference.

References
  • National Institute of Standards and Technology (NIST). Standard Reference Material 2144: o-Iodobenzoic Acid. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. Available at: [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.
  • Exeter Analytical. Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method. Available at: [Link]

Sources

Comparison of reactivity: Methyl 3-iodo-4-(piperidin-3-yl)benzoate vs piperidin-4-yl isomer

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Methyl 3-iodo-4-(piperidin-3-yl)benzoate versus its piperidin-4-yl isomer. This content is structured for research scientists and process chemists, focusing on the mechanistic implications of the structural isomerism on chemical reactivity, specifically in the context of palladium-catalyzed cross-coupling and scaffold functionalization.

Executive Summary

In medicinal chemistry, the orientation of a saturated heterocycle relative to an aryl core profoundly influences both the synthetic accessibility and the pharmacological vector of the final drug candidate.

This guide compares two regioisomers:

  • Isomer A (3-yl): Methyl 3-iodo-4-(piperidin-3-yl)benzoate (Chiral, asymmetric bulk).[1]

  • Isomer B (4-yl): Methyl 3-iodo-4-(piperidin-4-yl)benzoate (Achiral, symmetric bulk).[1]

While both serve as critical intermediates for PARP, kinase, and GPCR inhibitors, Isomer A presents significantly higher steric and conformational challenges during cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the more streamline Isomer B . This guide dissects these differences using physical organic principles and provides optimized protocols to overcome the reactivity deficits of the 3-yl isomer.[1]

Structural & Conformational Analysis

The primary differentiator between these isomers is the steric environment ortho to the reactive iodine .[2]

Steric Bulk and Symmetry

The iodine atom at position C3 is the handle for downstream coupling.[2] The piperidine ring at C4 acts as an ortho-substituent.[1][2]

FeaturePiperidin-3-yl Isomer (Isomer A) Piperidin-4-yl Isomer (Isomer B)
Symmetry Asymmetric (Chiral) .[1] Contains a stereocenter at the piperidine C3.[2]Symmetric (Achiral) . The C4 attachment plane bisects the piperidine ring.[2]
Rotational Barrier High .[1][2] The C(aryl)-C(pip) bond rotation is restricted by the adjacent iodine and the asymmetric bulk of the piperidine.Moderate . The symmetry allows for easier rotation, presenting a uniform steric face.[2]
Nitrogen Position Beta (

)
to the aryl attachment. Closer to the core, potentially influencing electronic density via field effects.[2]
Gamma (

)
to the aryl attachment. Distal position minimizes electronic inductive influence on the aryl ring.[2]
Conformation Exists as a mixture of diastereomeric rotamers.[1][2] The piperidine chair can flip, altering the effective bulk near the iodine.Predominantly equatorial attachment.[1][2] The chair conformation is stable and predictable.[2]
Mechanistic Implication: The "Ortho Effect"

In Pd-catalyzed couplings, the rate-determining step for hindered substrates is often oxidative addition or transmetalation .[1]

  • Isomer B (4-yl): The "pointed" nature of the 4-substituted piperidine minimizes steric clash with the phosphine ligands on Palladium.[1]

  • Isomer A (3-yl): The 3-substituted ring projects steric bulk "sideways" towards the iodine.[1] This creates a "buttressing effect," significantly retarding the approach of the Pd(0) species and the subsequent boronic acid transmetalation.

Experimental Reactivity Comparison

Suzuki-Miyaura Cross-Coupling

Objective: Coupling with p-tolylboronic acid.[1][2]

  • Isomer B (4-yl) Performance:

    • Reactivity: High.

    • Standard Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.

    • Outcome: Full conversion typically < 4 hours.[1][2] Minimal protodeboronation observed.[1][2]

  • Isomer A (3-yl) Performance:

    • Reactivity: Sluggish.

    • Challenge: Incomplete conversion and accumulation of homocoupling byproducts due to slow transmetalation.[1][2]

    • Optimized Solution: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and stabilize the crowded Pd(II) intermediate.

Nitrogen Functionalization (N-Alkylation/Acylation)
  • Isomer B (4-yl): The nitrogen is distal and unhindered.[1][2] Reacts rapidly with electrophiles (e.g., Boc2O, acyl chlorides) at 0°C.

  • Isomer A (3-yl): The nitrogen is closer to the bulky aryl core.[1] While still reactive, reaction times may need to be extended, or temperatures raised to RT, to achieve quantitative yield, especially with bulky protecting groups like Cbz-Cl.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic requirements for the two isomers during a Suzuki coupling workflow.

ReactivityComparison Start Starting Material: Methyl 3-iodo-4-(piperidinyl)benzoate Decision Identify Isomer Start->Decision Iso4 Isomer B (4-yl) (Symmetric, Less Hindered) Decision->Iso4 4-yl Iso3 Isomer A (3-yl) (Asymmetric, Sterically Crowded) Decision->Iso3 3-yl Cond4 Standard Protocol: Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O 80°C, 4h Iso4->Cond4 Low Steric Demand Cond3 Enhanced Protocol: Pd2(dba)3 / SPhos K3PO4, Toluene/H2O 100°C, 12h Iso3->Cond3 High Steric Demand Product Biaryl Product (High Yield) Cond4->Product Cond3->Product

Caption: Decision tree for selecting catalytic systems based on the steric demand of the piperidine isomer.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The use of specific TLC checkpoints ensures the user can monitor the reaction progress accurately.

Protocol A: Optimized Suzuki Coupling for the Hindered 3-yl Isomer

Use this protocol for Isomer A to avoid stalled reactions common with standard catalysts.[1]

Reagents:

  • Substrate: Methyl 3-iodo-4-(piperidin-3-yl)benzoate (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (8 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene : Water (10:1 ratio), degassed.[2]

Step-by-Step Methodology:

  • Pre-complexation: In a dry vial, mix Pd2(dba)3 and SPhos in Toluene. Stir at RT for 15 mins under Argon.[1][2] Validation: Solution should turn from dark purple/black to a clear orange/red, indicating active ligand ligation.[2]

  • Substrate Addition: Add the 3-yl benzoate substrate, boronic acid, and solid K3PO4 to a reaction vessel equipped with a condenser.

  • Solvent & Reflux: Add the pre-complexed catalyst solution and the water.[1][2] Purge with Argon for 5 mins. Heat to 100°C.

  • Monitoring (Critical): Check TLC at 2 hours.

    • Note: The 3-yl isomer often shows a "rotamer blur" on NMR but should appear as a single spot on TLC (usually slightly more polar than the 4-yl isomer).[1]

  • Workup: Once starting material is consumed (typically 8-12h), cool to RT, filter through Celite, and partition with EtOAc/Water.

Protocol B: Standard N-Boc Protection (Baseline Comparison)

This protocol works for both, but Isomer A requires longer stirring.

Reagents:

  • Substrate: Piperidinyl benzoate (HCl salt or free base)

  • Reagent: Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Suspend the substrate in DCM (0.1 M) at 0°C.

  • Add TEA dropwise.[1][2] Validation: The suspension should clear as the free base is liberated.[2]

  • Add Boc2O (dissolved in minimal DCM) slowly.

  • Isomer Differentiation:

    • Isomer B (4-yl): Warm to RT. Reaction complete in < 1 hour.

    • Isomer A (3-yl): Warm to RT. Stirring often required for 3-4 hours due to the shielding of the nitrogen by the adjacent aryl ring twist.

  • Quench: Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO3.

Summary of Physical & Reactivity Properties[3][4]

PropertyIsomer A (3-yl)Isomer B (4-yl)
CAS Number 1131614-64-61233955-35-5 (Analog)
LogP (Calc) ~3.1 (Slightly higher lipophilicity due to compact shape)~2.8 (More exposed polar surface)
pKa (Conj.[1] Acid) ~10.8~11.0 (Slightly more basic)
Suzuki Rate (k) Slow (k_rel = 1) Fast (k_rel ≈ 10-50)
Preferred Catalyst Buchwald Gen-2/3 (XPhos, SPhos)Standard Pd(PPh3)4 or Pd(dppf)Cl2
Major Impurity Des-iodo (reduction) or HomocouplingMinimal

References

  • Suzuki-Miyaura Coupling Mechanism & Steric Effects

    • Title: "Suzuki-Miyaura Cross-Coupling: The Mechanistic Effect of Ortho-Substituents."
    • Source: Organic Chemistry Portal / J. Am. Chem. Soc.[1][2]

    • URL: [Link]

  • Conformational Analysis of Piperidines: Title: "A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Specific Compound Data (Isomer A)

    • Title: "Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6)
    • Source: Fluorochem[1][2]

  • Catalyst Selection for Hindered Substrates

    • Title: "Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity."
    • Source: Chem. Eur. J. (Cited via NIH search)[1][2]

    • URL: [Link][1]

Sources

Reference standards for Methyl 3-iodo-4-(piperidin-3-yl)benzoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for Methyl 3-iodo-4-(piperidin-3-yl)benzoate Analysis: A Comparative Technical Guide

Executive Summary

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-64-6) is a critical intermediate and specified impurity in the synthesis of Niraparib (a PARP inhibitor).[1] Its quality directly impacts the impurity profile of the final drug substance. This guide compares the performance of different reference standard grades (Primary vs. Working) and validation methodologies (Mass Balance vs. qNMR), providing actionable protocols for researchers to establish traceable, self-validating analytical systems.

Compound Profile & Criticality

This molecule serves as the electrophilic coupling partner in the synthesis of the Niraparib indazole core. Its structural integrity is defined by three reactive functionalities: a secondary amine (prone to oxidation/carbamylation), a methyl ester (susceptible to hydrolysis), and an aryl iodide (light-sensitive).

  • Chemical Name: Methyl 3-iodo-4-(piperidin-3-yl)benzoate[1][2][3]

  • CAS Number: 1131614-64-6[1][2][3]

  • Molecular Formula: C13H16INO2[1][3]

  • Molecular Weight: 345.18 g/mol [1]

  • Key Physico-chemical Risks: Hygroscopicity (amine salts), Photolability (C-I bond).[1]

Comparative Analysis: Reference Standard Alternatives

For accurate quantification, researchers must choose between establishing a Primary Reference Standard (via absolute methods) or utilizing a Secondary/Working Standard (calibrated against a primary).

Table 1: Performance Comparison of Standard Grades
FeaturePrimary Reference Standard (CRM) Working Standard (In-House) Research Grade (Commercial)
Purity Assignment Absolute (qNMR or Mass Balance)Relative (HPLC vs. Primary)Area% (HPLC only)
Traceability SI Units (via NIST/BIPM traceable internal standards)Traceable to Primary StandardOften Unknown/Batch-specific
Uncertainty Low (< 0.5%)Medium (0.5 - 1.0%)High (> 2.0%)
Suitability Method Validation, Calibration of Working StdsRoutine QC, Batch ReleaseEarly R&D, Identification
Cost High (

$)
Low ($)Medium (

)
Scientific Insight:

Why Research Grade Fails for GMP: Commercial "Research Grade" standards often report purity solely by HPLC Area%. This ignores inorganic salts, residual solvents, and moisture, which can collectively account for 5-15% of the mass. Using such a standard for potency assignment will result in a systematic overestimation of the analyte concentration in your samples.

Methodological Comparison: Mass Balance vs. qNMR

The "Gold Standard" for characterizing this reference standard is qNMR (Quantitative NMR), which offers superior accuracy over the traditional Mass Balance approach.

MethodologyMass Balance (100% - Impurities) qNMR (Internal Standard)
Principle Indirect.[1] Subtracts all impurities (Water, Solvents, ROI, HPLC impurities) from 100%.Direct. Compares proton signal integration to a certified internal standard.
Pros Comprehensive impurity profile.Fast, specific, requires no response factors.
Cons Error propagation (sum of errors from KF, ROI, GC, HPLC). Requires large sample size.Requires highly soluble, stable internal standard.
Verdict Recommended for full characterization of Primary Standards.Recommended for rapid potency assignment and re-qualification.

Experimental Protocols

Protocol A: Structural Identification & Purity (HPLC-UV)

Objective: Isolate the main peak and quantify organic impurities. Note: The amine functionality requires an acidic mobile phase to prevent peak tailing.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex XB-C8 or Inertsil ODS-3V (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 240 nm (benzoate absorption max) and 254 nm.

  • Temperature: 30°C.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

    • 21 min: 90% A / 10% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor (T): NMT 1.5 (Critical for amine).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0% for main peak area.

Protocol B: Absolute Purity Assignment via qNMR

Objective: Determine the absolute mass fraction (potency) traceable to SI.

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

  • Apparatus: 400 MHz NMR or higher.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[6]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 60s) to ensure full relaxation.

    • Scans: 16 or 32.

  • Integration: Integrate the specific signal of the Internal Standard (e.g., Maleic acid vinyl protons ~6.2 ppm) and a distinct, non-overlapping signal of the Sample (e.g., Methyl ester singlet ~3.85 ppm).

Calculation:



Where:

=Integral,

=Number of protons,

=Molar mass,

=Weighed mass,

=Purity of Internal Standard.

Visualization of Workflows

Figure 1: Reference Standard Qualification Workflow

This diagram illustrates the logical flow for establishing a Primary Reference Standard, ensuring no critical quality attribute is overlooked.

ReferenceStandardWorkflow Start Crude Material (Methyl 3-iodo-4-(piperidin-3-yl)benzoate) ID Structure Identification (1H-NMR, MS, IR) Start->ID Purity_Org Organic Impurities (HPLC-UV/MS) ID->Purity_Org Purity_Vol Volatile Impurities (GC-HS / KF Titration) Purity_Org->Purity_Vol Purity_Inorg Inorganic Impurities (ROI / ICP-MS) Purity_Vol->Purity_Inorg Decision Purity > 98.0%? Purity_Inorg->Decision MassBalance Mass Balance Calculation 100% - u03a3(Impurities) Decision->MassBalance Yes qNMR Orthogonal Verification (qNMR with IS) Decision->qNMR Yes Recrystallize Recrystallize / Purify Decision->Recrystallize No COA Generate COA (Primary Standard) MassBalance->COA qNMR->COA Recrystallize->Start

Caption: Comprehensive workflow for qualifying a Primary Reference Standard, combining Mass Balance and qNMR methodologies.

Figure 2: HPLC System Suitability Logic

A self-validating logic gate for routine analysis to ensure data integrity before sample injection.[1]

SystemSuitability Start Inject Standard (n=6) CheckRSD Area RSD < 2.0%? Start->CheckRSD CheckTailing Tailing Factor < 1.5? CheckRSD->CheckTailing Yes Fail System Invalid Troubleshoot CheckRSD->Fail No CheckPlates Plates (N) > 5000? CheckTailing->CheckPlates Yes CheckTailing->Fail No Pass System Valid Proceed to Samples CheckPlates->Pass Yes CheckPlates->Fail No

Caption: Decision tree for HPLC System Suitability. Strict adherence prevents data rejection during GMP audits.

Stability & Handling Recommendations

  • Storage: Store at 2-8°C in an amber vial (protect from light due to aryl iodide).

  • Atmosphere: Flush with Argon or Nitrogen after use. Secondary amines absorb CO₂ from air to form carbamates, which appear as "ghost peaks" in HPLC.

References

  • European Pharmacopoeia (Ph. Eur.) . Niraparib Monograph (Draft) / General Chapter 2.2.46 Chromatographic Separation Techniques. European Directorate for the Quality of Medicines. [Link]

  • Bhat, R., et al. (2024). "Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach." International Journal of Pharmaceutical Quality Assurance, 15(3), 1518.[7] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Precision Phasing and Crystal Engineering: A Comparative Guide to Substituted Iodobenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for substituted iodobenzoate esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-throughput landscape of Structure-Based Drug Design (SBDD), the "Phase Problem" remains a critical bottleneck. While selenomethionine (SeMet) incorporation is the gold standard for de novo phasing, it is resource-intensive and not always feasible for eukaryotic proteins.

This guide evaluates Substituted Iodobenzoate Esters as a superior alternative for experimental phasing (SAD/SIRAS) and fragment-based screening. We compare these derivatives against brominated analogs and traditional heavy metal salts, focusing on anomalous signal strength, binding specificity via halogen bonding, and crystallographic isostructurality.

The Core Physics: Anomalous Scattering Performance

The primary metric for a phasing derivative is the anomalous scattering factor (


) at accessible X-ray wavelengths. Iodobenzoates offer a distinct advantage on home-source diffractometers (Cu K

) compared to brominated alternatives.
Comparative Anomalous Signal (Theoretical

values)
ElementAtomic Number (

)

at Cu K

(

)

at Mo K

(

)

at Se Peak (

)
Iodine (I) 536.90 e⁻ 2.46 e⁻2.60 e⁻
Bromine (Br) 351.28 e⁻2.50 e⁻3.60 e⁻
Selenium (Se) 341.14 e⁻2.30 e⁻3.80 e⁻
Chlorine (Cl) 170.70 e⁻0.16 e⁻0.25 e⁻

Data derived from Cromer & Liberman calculations [1].

Technical Insight:

  • Home Source Dominance: At the standard copper wavelength (

    
    ), Iodine provides a massive anomalous signal (
    
    
    
    ) without requiring a synchrotron. This allows for "in-house" SAD phasing of iodobenzoate-soaked crystals.
  • Synchrotron Flexibility: While Bromine has a K-edge at

    
     (requiring a tunable synchrotron beamline for maximum signal), Iodine's anomalous signal remains strong across a broad energy range due to its L-edges, making it less sensitive to wavelength precision.
    
Structural Mechanism: The Halogen Bond Advantage

Unlike heavy metals (Hg, Pt) which bind promiscuously to cysteines or histidines—often causing protein denaturation or precipitation—iodobenzoate esters utilize Halogen Bonding (XB) .

The Sigma-Hole Mechanism

The iodine atom in a benzoate ester exhibits a region of positive electrostatic potential (the


-hole) along the C-I bond axis.[1] This allows highly directional non-covalent interactions with Lewis bases (backbone carbonyls, Histidine nitrogens).

Interaction Geometry Comparison:

FeatureIodobenzoate (I...O/N)Bromobenzoate (Br...O/N)Metal Salt (e.g.,

)
Bond Strength High (~5–10 kcal/mol)Moderate (~2–5 kcal/mol)Covalent/Coordinate (Very High)
Directionality Linear (175°–180°)Linear (170°–180°)Variable/Coordination Sphere
Specificity High (Lewis bases)ModerateLow (Promiscuous)
Solubility Moderate (Organic)Moderate (Organic)High (Aqueous)

Why this matters: The high directionality of the Iodine XB leads to higher occupancy and lower B-factors for the heavy atom site, which is critical for the success of the substructure solution in phasing software (e.g., SHELXD, Phenix).

Visualizing the Phasing Workflow

The following diagram outlines the decision logic for selecting Iodobenzoate derivatives over SeMet or Heavy Metals.

PhasingWorkflow Start Crystal Optimization Phase CheckSeq Does protein have Methionines? Start->CheckSeq SeMet SeMet Expression (Resource Intensive) CheckSeq->SeMet Yes (High Budget) SoakDecision Ligand/Fragment Soaking CheckSeq->SoakDecision No / Low Budget SAD SAD Phasing (Single Wavelength) SeMet->SAD SourceCheck Available X-ray Source? SoakDecision->SourceCheck HomeSource Home Source (Cu Kα) SourceCheck->HomeSource Synchrotron Synchrotron (Tunable) SourceCheck->Synchrotron IodoPath Iodobenzoate Soak (Strong f'' ~6.9e) HomeSource->IodoPath Optimal Signal Synchrotron->IodoPath High Redundancy BromoPath Bromobenzoate Soak (Requires K-edge scan) Synchrotron->BromoPath If I-derivative fails IodoPath->SAD BromoPath->SAD Model Substructure Solution & Model Building SAD->Model

Caption: Decision matrix for experimental phasing. Iodobenzoates are the optimal path for home-source data collection due to high anomalous signal at 1.54 Å.

Experimental Protocols

To ensure reproducibility, we recommend the following "Quick Soak" protocol for Iodobenzoate esters (e.g., Methyl 4-iodobenzoate).

Protocol A: The "Quick Soak" (For Phasing)

Objective: Incorporate heavy atoms with minimal lattice disruption.

  • Stock Preparation: Dissolve the iodobenzoate ester in 100% DMSO to a concentration of 0.5 M or saturation.

  • Drop Stabilization: Transfer the protein crystal to a fresh drop of mother liquor containing a cryo-protectant (e.g., 20% Glycerol/PEG).

  • The Soak: Add the iodobenzoate stock to the drop to achieve a final concentration of 10–50 mM.

    • Note: Iodobenzoates are hydrophobic. Watch for precipitation. If precipitate forms, reduce concentration to 5 mM.

  • Incubation: Incubate for 30 to 60 seconds only. Long soaks often degrade diffraction quality.

  • Flash Cool: Immediately loop the crystal and flash cool in liquid nitrogen.

Protocol B: Co-crystallization (For Fragment Screening)

Objective: Identify binding pockets driven by halogen bonding.

  • Ratio: Mix protein and iodobenzoate ligand at a 1:5 molar ratio prior to setting up drops.

  • Solubility Check: Ensure the final DMSO concentration in the crystallization drop does not exceed 5% (v/v).

  • Optimization: If nucleation is suppressed, use micro-seeding with native crystals.

Halogen Bond Geometry Visualization

Understanding the interaction geometry is vital for interpreting electron density maps.

HalogenBond cluster_0 Donor Molecule Carbon C (Aromatic) Iodine Iodine Carbon->Iodine Covalent SigmaHole σ-hole (+) Iodine->SigmaHole Acceptor O/N (Protein) SigmaHole->Acceptor Halogen Bond (175° Angle)

Caption: Schematic of the Halogen Bond. The interaction is strictly linear (C-I...Acceptor), distinguishing it from hydrogen bonds or metal coordination.

References
  • Cromer, D. T., & Liberman, D. (1970). Relativistic Calculation of Anomalous Scattering Factors for X Rays. The Journal of Chemical Physics.

  • Dauter, Z. (2002). New approaches to high-throughput phasing. Current Opinion in Structural Biology.

  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.[2]

  • Beck, T., et al. (2008). The magic triangle: a new phasing tool. Acta Crystallographica Section D.

  • Politzer, P., et al. (2007). The sigma-hole: an explanation for the directionality of halogen bonds. Journal of Molecular Modeling.

Sources

Safety Operating Guide

Methyl 3-iodo-4-(piperidin-3-yl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-4-(piperidin-3-yl)benzoate is a functionalized aryl iodide containing a secondary amine (piperidine) moiety. Its disposal requires strict adherence to Halogenated Organic waste protocols due to the iodine atom.[1] Improper disposal (e.g., mixing with non-halogenated solvents or acidic waste streams) creates significant financial burdens and safety risks (exothermic neutralization).

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines, prioritizing operator safety and environmental stewardship.

Chemical Profile & Waste Classification

Before handling, you must understand the "Why" behind the disposal logic. This compound possesses dual functionality that dictates its waste stream.

FeatureChemical MoietyDisposal Implication
Halogenated Aryl Iodide (C–I)CRITICAL: Must go to Halogenated Waste.[1] Incineration of iodides requires specific flue-gas scrubbing to prevent release of toxic iodine vapor. Mixing with non-halogenated waste downgrades the entire container, increasing disposal costs by ~200%.
Basic/Alkaline Piperidine (2° Amine)Reactivity Risk: Incompatible with strong acids or oxidizers. Accidental mixing with acid waste can cause rapid exothermic neutralization and spattering.
Ester Methyl BenzoateHydrolysis Risk: Stable under normal conditions but can hydrolyze in strong aqueous acid/base, changing the waste profile over time.

RCRA Waste Characterization (US Context):

  • Status: Not specifically P- or U-listed.

  • Default Classification: Hazardous Waste (due to toxicity and halogen content).

  • Waste Code: Likely D001 (if in flammable solvent) or D002 (if corrosive pH > 12.5), but always treated as Halogenated Organic .

Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating system" means the protocol prevents errors before they happen. Follow these checks before moving the material to the waste drum.

Scenario A: Solid Waste (Pure Compound/Scraps)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Mark clearly as "Solid Hazardous Waste - Halogenated."

  • Segregation: Do not mix with silica gel contaminated with other solvent systems unless verified compatible.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Most common scenario: Compound dissolved in DCM, Ethyl Acetate, or Methanol.

  • The pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • Validation: If pH < 4, STOP . You have an acidic solution mixed with a basic amine.

    • Action: Slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) until pH is 6–8. This prevents "drum shock" (pressure buildup) when added to the central waste container.

  • Quenching Oxidizers:

    • If the reaction involved oxidizers (e.g., peroxides), test for peroxides using a strip. Quench with sodium thiosulfate if positive. Piperidines can form N-oxides or dangerous radical intermediates if left with active oxidizers.

Disposal Workflow

This workflow dictates the decision process for disposing of Methyl 3-iodo-4-(piperidin-3-yl)benzoate.

DisposalWorkflow Start Waste Generation (Methyl 3-iodo-4-(piperidin-3-yl)benzoate) StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution Segregation SEGREGATE: Halogenated Organic Waste SolidStream->Segregation HalogenCheck Is it mixed with Non-Halogenated Solvents? LiquidStream->HalogenCheck HalogenCheck->Segregation Yes (or Pure) HalogenCheck->Segregation No (Cross-Contamination Rule) pHCheck pH Check (Amine Content) Segregation->pHCheck Neutralize Neutralize to pH 6-8 pHCheck->Neutralize Acidic/Basic Container Transfer to HDPE/Glass Label: 'Halogenated Organic' pHCheck->Container Neutral Neutralize->Container Manifest Update Waste Manifest (Note: Iodine Content) Container->Manifest

Caption: Decision tree for segregating and treating halogenated amine waste streams.

Detailed Operational Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred for amine-containing wastes. Glass is acceptable but poses a breakage risk.

  • Avoid: Metal containers (unless lined) if the waste is potentially wet or acidic, as the amine/iodide combination can corrode carbon steel over time.

Step 2: Segregation (The "Halogen Rule")

The presence of the Iodine atom dictates the stream.

  • Rule: If you mix 100mL of this halogenated compound with 10L of non-halogenated acetone, the entire 10.1L becomes "Halogenated Waste."

  • Best Practice: Keep a dedicated "Halogenated Organic" carboy (typically yellow or red tagged) specifically for reaction mixtures containing this benzoate.

Step 3: Labeling Requirements

Your label must contain the following specific data points to ensure downstream safety at the incineration plant:

  • Full Chemical Name: Methyl 3-iodo-4-(piperidin-3-yl)benzoate.[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituents: List the solvent (e.g., "Dichloromethane 90%, Methyl 3-iodo... 10%").

  • Specific Note: Write "Contains Organic Iodine" in the comments section.

    • Why? Iodine has a high mass and can impact the ash content and scrubber efficiency in incinerators.

Step 4: Spill Management Contingency
  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or oil-dry pads.

    • Scoop into a wide-mouth jar.

    • Clean area with soap and water (iodides can stain surfaces yellow/brown; use thiosulfate solution if staining occurs).

  • Liquid Spill:

    • Evacuate immediate area if volatile solvents are involved.

    • Use Vermiculite or Clay absorbent.

    • Do not use sawdust (combustible with potential oxidizers).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).

  • American Chemical Society (ACS). (2023).

  • Thermo Fisher Scientific. (2022). Safety Data Sheet: Methyl 4-iodobenzoate.[4] (Used for SAR analog hazard verification).

Sources

Personal protective equipment for handling Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the physicochemical properties of a molecule and designing self-validating workflows that proactively neutralize those specific risks.

Below is the comprehensive, mechanistic safety and operational guide for handling the Active Pharmaceutical Ingredient (API) intermediate, Methyl 3-iodo-4-(piperidin-3-yl)benzoate.

Chemical Profile & Hazard Causality

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6) is a high-value API intermediate frequently utilized in complex drug synthesis[1]. While its structural features make it highly versatile for cross-coupling and nucleophilic substitution reactions, they also dictate a stringent safety profile[2].

Mechanistic Hazard Analysis:

  • Enhanced Lipophilicity (Dermal Hazard): The presence of the heavy, polarizable iodine atom on the aromatic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate standard, single-layer laboratory gloves and readily cross the stratum corneum of the skin.

  • Localized Basicity (Tissue Saponification Hazard): The piperidine moiety is a secondary amine, rendering the molecule basic. If aerosolized powder contacts the eyes, respiratory tract, or moist skin, it dissolves in ambient moisture to create a localized high-pH microenvironment. This triggers the saponification of cellular lipids and protein denaturation, resulting in severe chemical burns and irreversible corneal damage[3].

Due to these inherent properties, handling this halogenated piperidine requires strict compliance with OSHA’s Laboratory Standard (29 CFR 1910.1450) and USP <800> guidelines for hazardous drugs[4][5].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, PPE selection cannot be generic. The following matrix outlines the required equipment, grounded in the physicochemical properties of the compound.

PPE CategorySpecification & MaterialMechanistic JustificationMaintenance & Validation
Hand Protection Double-layered Nitrile (≥8 mil outer layer) or Butyl Rubber.Prevents lipophilic breakthrough driven by the iodinated aromatic ring[6].Inspect visually before use. Change outer gloves every 2 hours or immediately upon suspected contamination.
Eye & Face Snug-fitting, non-vented safety goggles + Full face shield.Protects against basic piperidine dust which causes rapid corneal saponification[3].Sanitize post-operation. Validate seal against the face before entering the lab.
Respiratory N95/P100 Particulate Respirator or PAPR.Prevents inhalation of fine, basic API dust during weighing and transfer[7].Perform a positive/negative pressure seal check prior to every use. Discard after single use.
Body Protection Flame-resistant, fluid-impermeable lab coat with knit cuffs.Prevents dermal absorption from micro-spills and electrostatic powder cling.Ensure gloves overlap cuffs. Launder only via specialized hazardous chemical services.

Step-by-Step Operational Protocol

To ensure absolute safety, this protocol operates as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation & Dispensing

  • Engineering Control Validation: Turn on the Containment Primary Engineering Control (C-PEC) or Class II Biological Safety Cabinet. Validation: Check the digital anemometer; do not proceed unless the inward face velocity reads a stable 80–100 feet per minute (fpm)[7].

  • Environmental Segregation: Ensure the laboratory is operating under negative pressure relative to adjacent hallways (minimum 12 air changes per hour) to prevent the escape of airborne particulates[5].

  • Static Mitigation: Place an anti-static mat inside the C-PEC and use anti-static weigh boats. Causality: Fine API powders hold electrostatic charges that can cause the material to spontaneously aerosolize or cling to gloves via electrostatic attraction when the container is opened.

  • Weighing: Carefully open the sealed primary container of Methyl 3-iodo-4-(piperidin-3-yl)benzoate only within the validated C-PEC. Weigh the required mass using a calibrated analytical balance.

Phase 2: Closed-System Transfer & Decontamination

  • Transfer: Transfer the weighed intermediate into a sealed transfer vessel or use a Closed-System Drug-Transfer Device (CSTD) before removing it from the C-PEC[8].

  • Primary Decontamination: Wipe down the exterior of the transfer vessel and the C-PEC work surface with a mildly acidic neutralizing solution (e.g., 1% citric acid) to neutralize any invisible basic piperidine residue.

  • Validation of Decontamination: Swab the cleaned work surface with a pH indicator strip moistened with deionized water. Validation: A pH reading of 7.0 confirms the successful neutralization and removal of the chemical hazard.

Emergency Spill & Disposal Plan

In the event of a containment breach, immediate action is critical to prevent environmental contamination and respiratory exposure[6].

Spill Response Methodology:

  • Isolation: For spills exceeding 50g outside a containment hood, immediately evacuate personnel from the vicinity. Allow the HVAC negative pressure system 15 minutes to clear airborne particulates.

  • Containment: Don a P100 respirator and double gloves. Surround and cover the spill with a damp, inert absorbent material (e.g., diatomaceous earth). Crucial: Never dry-sweep the powder, as this will aerosolize the basic intermediate.

  • Neutralization: Spray the absorbent mound with a dilute acidic neutralizing agent to quench the basicity of the piperidine ring.

  • Collection & Disposal: Use non-sparking, disposable plastic scoops to collect the neutralized slurry[6]. Place the waste into a heavy-duty, sealable polyethylene bag, and then into a rigid, clearly labeled "Halogenated Organic Waste" container.

  • Regulatory Compliance: Dispose of the sealed container through a certified hazardous waste contractor in accordance with local environmental regulations and OSHA guidelines[9].

Operational Workflow Visualization

Protocol A Storage & Retrieval (Negative Pressure Room) B PPE Donning (Double Nitrile, P100, Goggles) A->B Verify Airflow C Weighing & Dispensing (C-PEC / Fume Hood) B->C Validate Seal D Closed-System Transfer (To Reaction Vessel) C->D Anti-static check E Spill / Exposure Event? D->E F Emergency Protocol (Evacuate, Neutralize, Report) E->F Yes (Hazard) G Reaction Execution (Controlled Environment) E->G No (Safe) H Waste Segregation (Halogenated Organics) G->H Post-Reaction

Standard operating workflow and emergency decision matrix for handling halogenated piperidine APIs.

References

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA)[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide - Lab Equipment Direct[Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA [Link]

  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.